3-Fluoro-5-(trifluoromethyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUBHNZCRQRAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372128 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207986-20-7 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207986-20-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-(trifluoromethyl)benzamide is a fluorinated aromatic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the benzamide scaffold, imparts unique physicochemical properties that are of significant interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological relevance of this compound, supported by detailed experimental protocols and structured data presentation.
Chemical Properties and Data
This compound is a solid at room temperature with a melting point in the range of 115-117 °C.[1] The presence of the electron-withdrawing fluorine and trifluoromethyl groups influences the electronic and lipophilic character of the molecule, which can be crucial for its interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 207986-20-7 | [1][2] |
| Molecular Formula | C₈H₅F₄NO | [1][2] |
| Molecular Weight | 207.13 g/mol | [2] |
| Melting Point | 115-117 °C | [1] |
| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [2] |
Table 2: Computational Chemistry Data for this compound
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [2] |
| LogP | 1.9434 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 3-fluoro-5-(trifluoromethyl)benzoic acid. The general synthetic workflow involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
This protocol is adapted from a general procedure for the synthesis of acyl chlorides from carboxylic acids.[3]
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 3-fluoro-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous toluene, add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (5 equivalents) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol describes the amidation of the synthesized acyl chloride.
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoyl chloride
-
Aqueous ammonia solution (e.g., 28-30%)
-
An appropriate organic solvent (e.g., dichloromethane or diethyl ether)
-
Separatory funnel
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Dissolve the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride in an appropriate organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution of the acyl chloride. A white precipitate should form.
-
Continue stirring at room temperature for 1-2 hours.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure product.
Biological Activity and Potential Applications
While direct biological activity data for this compound is limited in publicly available literature, the benzamide scaffold and the presence of fluorine and trifluoromethyl groups are features of many biologically active molecules.[4]
Derivatives of this compound have been synthesized and investigated for their potential as antiviral agents. Specifically, N-[(thiophen-3-yl)methyl]benzamides derived from this core structure have shown promise as inhibitors of the influenza A virus hemagglutinin (HA)-mediated fusion process.[3] For instance, the closely related analog, N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide, exhibited antiviral EC₅₀ values of approximately 1 μM against PR8 and Virg09 influenza strains.[3]
The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, often enhancing metabolic stability and binding affinity to target proteins.[5] Similarly, the fluorine atom can modulate the electronic properties and membrane permeability of a molecule.[6]
Given the known activities of its derivatives, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of antiviral drugs.
Logical Relationship: From Core Structure to Potential Application
Caption: Role of this compound in drug discovery.
Safety Information
Detailed safety data sheets (SDS) should be consulted before handling this compound. As a chemical intermediate, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its synthesis is achievable through standard organic chemistry methodologies. While direct biological data on the parent compound is scarce, its utility as a scaffold for the generation of biologically active molecules, particularly antiviral agents, is evident from the current literature. Further investigation into the biological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. jelsciences.com [jelsciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
- 4. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzamide: Synthesis, Characterization, and Potential Therapeutic Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)benzamide, a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and predicted analytical data. Furthermore, it explores its potential therapeutic application as an inhibitor of influenza virus entry, supported by a detailed mechanistic pathway.
Core Molecular Structure and Properties
This compound is a derivative of benzamide featuring two key electron-withdrawing substituents on the aromatic ring: a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position. These modifications are known to enhance metabolic stability and binding affinity to biological targets.[1]
Chemical Structure:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 207986-20-7 | [2][3] |
| Molecular Formula | C8H5F4NO | [2][3] |
| Molecular Weight | 207.13 g/mol | [3] |
| Appearance | White to off-white crystalline solid (predicted) | [4] |
| Melting Point | 115-117 °C | [2] |
| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg | [2] |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents (e.g., DMSO, DMF, alcohols). | [4] |
| LogP | 1.8 (predicted) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 3-fluoro-5-(trifluoromethyl)benzonitrile. The first step involves the hydrolysis of the nitrile to the corresponding benzoic acid, followed by the conversion of the carboxylic acid to the primary amide.
Experimental Workflow for Synthesis
The overall synthetic workflow is depicted below:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid
This protocol is adapted from established procedures for the hydrolysis of benzonitriles.
-
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzonitrile
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoro-5-(trifluoromethyl)benzonitrile (1 equivalent).
-
Add a 10-20% aqueous solution of sodium hydroxide (3-5 equivalents).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and then place in an ice bath.
-
Slowly acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 3-fluoro-5-(trifluoromethyl)benzoic acid.
-
Step 2: Synthesis of this compound
This protocol follows a standard procedure for the formation of a primary amide from a carboxylic acid via an acyl chloride intermediate.
-
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)
-
Anhydrous dichloromethane (DCM) or toluene
-
Ammonium hydroxide (NH4OH, concentrated aqueous solution)
-
Anhydrous N,N-Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)
-
Round-bottom flask with a reflux condenser and gas outlet to a trap
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-5-(trifluoromethyl)benzoic acid (1 equivalent) and anhydrous DCM or toluene.
-
If using oxalyl chloride, add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (1.5-2 equivalents) or oxalyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.
-
Heat the mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) until the evolution of gas ceases and the solution becomes clear (typically 1-3 hours).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride.
-
In a separate flask, cool a concentrated aqueous solution of ammonium hydroxide in an ice bath.
-
Dissolve the crude benzoyl chloride in a minimal amount of an inert solvent (e.g., DCM or THF) and add it dropwise to the cold ammonium hydroxide solution with vigorous stirring.
-
Allow the mixture to stir for 1-2 hours, allowing it to warm to room temperature.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Analytical Characterization
Due to the limited availability of publicly accessible experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally related compounds and standard fragmentation patterns.
Predicted Spectroscopic Data
Table 2: Predicted 1H NMR Data (500 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | br s | 1H | -NHa |
| ~ 7.8 | s | 1H | Ar-H |
| ~ 7.6 | d | 1H | Ar-H |
| ~ 7.4 | d | 1H | Ar-H |
| ~ 5.8 - 6.0 | br s | 1H | -NHb |
Table 3: Predicted 13C NMR Data (125 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O |
| ~ 162 (d, 1JCF ≈ 250 Hz) | C-F |
| ~ 134 (q, 2JCF ≈ 34 Hz) | C-CF3 |
| ~ 131 | Ar-C |
| ~ 125 (q, 3JCF ≈ 4 Hz) | Ar-C |
| ~ 123 (q, 1JCF ≈ 273 Hz) | CF3 |
| ~ 118 (d, 2JCF ≈ 23 Hz) | Ar-C |
| ~ 115 (d, 4JCF ≈ 3 Hz) | Ar-C |
Table 4: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm-1) | Intensity | Assignment |
| ~ 3400 - 3100 | Strong, Broad | N-H stretch (amide) |
| ~ 1680 - 1650 | Strong | C=O stretch (Amide I) |
| ~ 1620 - 1580 | Medium | N-H bend (Amide II) |
| ~ 1350 - 1300 | Strong | C-F stretch (trifluoromethyl) |
| ~ 1150 - 1100 | Strong | C-F stretch (aryl fluoride) |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 207 | High | [M]+ |
| 191 | Medium | [M - NH2]+ |
| 163 | Medium | [M - NH2 - CO]+ |
| 145 | High | [C6H3F(CF3)]+ |
Potential Therapeutic Application: Influenza Virus Entry Inhibition
Derivatives of benzamide have shown promise as antiviral agents, particularly as inhibitors of influenza virus entry.[5] The influenza virus utilizes the hemagglutinin (HA) protein on its surface to bind to sialic acid receptors on host cells and subsequently mediate the fusion of the viral and endosomal membranes, a critical step for releasing the viral genome into the cytoplasm.
Signaling Pathway of Influenza Virus Entry and Inhibition
The proposed mechanism of action for a benzamide-based inhibitor, such as this compound, would be to interfere with the conformational changes in the HA protein that are necessary for membrane fusion.
Caption: Proposed mechanism of influenza virus entry and inhibition by this compound.
The acidic environment of the endosome triggers a significant conformational change in the HA protein, exposing a "fusion peptide" that inserts into the endosomal membrane. This initiates the fusion of the viral and endosomal membranes. A small molecule inhibitor could bind to a pocket in the HA protein, stabilizing its pre-fusion conformation and preventing the necessary structural rearrangement for membrane fusion, thus halting the infection process.
Conclusion
This compound is a molecule with considerable potential in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structure possesses features that are desirable for therapeutic candidates. The predicted analytical data provides a foundation for its characterization. The potential for this class of compounds to act as influenza virus entry inhibitors warrants further investigation, including in vitro and in vivo studies to validate its efficacy and mechanism of action. This technical guide serves as a valuable resource for researchers embarking on the study of this promising compound.
References
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzamide (CAS Number: 207986-20-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)benzamide is an aromatic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules incorporating this moiety. These characteristics make it a sought-after intermediate in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in the development of antiviral compounds.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 207986-20-7 | [2] |
| Molecular Formula | C₈H₅F₄NO | [2] |
| Molecular Weight | 207.13 g/mol | [2] |
| Melting Point | 115-117 °C | [3] |
| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg | [3] |
| Density | 1.420 ± 0.06 g/cm³ (Predicted) | |
| pKa | 14.77 ± 0.50 (Predicted) | |
| Appearance | White crystalline powder | [1] |
| Purity | ≥97% (Commercially available) | [2] |
| Storage | Store at room temperature | [2] |
Synthesis
The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 3-fluoro-5-(trifluoromethyl)benzoic acid.[3] The general synthetic approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
This reaction involves the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous toluene or dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 3-fluoro-5-(trifluoromethyl)benzoic acid in anhydrous toluene, add a few drops of DMF.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.
-
Step 2: Synthesis of this compound
This step involves the reaction of the synthesized acyl chloride with an ammonia source.
-
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoyl chloride
-
Concentrated aqueous ammonia (NH₄OH) or ammonia gas
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)
-
Beaker or flask
-
Stirring apparatus
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
Dissolve the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride in a suitable solvent and cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. A violent reaction may occur, leading to the formation of a white precipitate (the benzamide and ammonium chloride).[4]
-
Continue stirring for 30-60 minutes to ensure the reaction goes to completion.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove ammonium chloride.[5]
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture) to yield a pure crystalline product.[1][5]
-
Dry the purified product under vacuum.
-
Caption: General two-step synthesis of this compound.
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the fluorine and trifluoromethyl substituents, these signals will likely appear as complex multiplets. The two amide protons (-CONH₂) would appear as a broad singlet, typically downfield.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the amide will be the most downfield signal. The carbons attached to the fluorine and trifluoromethyl groups will show characteristic splitting patterns (C-F coupling).
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3170 cm⁻¹), the C=O stretching of the amide (around 1660 cm⁻¹), and C-F stretching vibrations.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of biologically active molecules, particularly in the development of antiviral drugs. The presence of the fluoro and trifluoromethyl groups can significantly enhance the binding affinity and metabolic stability of the final drug candidate.
Influenza Virus Fusion Inhibitors
Derivatives of this compound have shown promise as inhibitors of the influenza virus hemagglutinin (HA) protein.[6] HA is a glycoprotein on the surface of the influenza virus that is essential for viral entry into host cells through a process of membrane fusion.
The mechanism of HA-mediated membrane fusion is a complex process triggered by the acidic environment of the endosome after the virus is endocytosed.[7] This process involves significant conformational changes in the HA protein, leading to the insertion of its "fusion peptide" into the endosomal membrane, which ultimately results in the merging of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.[8]
Inhibitors derived from this compound can bind to the HA protein and stabilize its pre-fusion conformation, thereby preventing the low pH-induced conformational changes necessary for membrane fusion and blocking viral entry.[6]
Caption: Simplified pathway of influenza virus entry and the point of inhibition by benzamide derivatives.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a synthetically versatile building block with significant potential in the field of drug discovery. Its unique substitution pattern provides a valuable scaffold for the development of novel therapeutic agents, as demonstrated by its use in the creation of influenza fusion inhibitors. This technical guide provides a foundation for researchers and scientists working with this compound, summarizing its properties, synthesis, and biological context. Further research into the direct biological activities of this compound and the development of more efficient synthetic routes will continue to enhance its utility in medicinal chemistry.
References
- 1. scribd.com [scribd.com]
- 2. chemscene.com [chemscene.com]
- 3. ossila.com [ossila.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. globalconference.info [globalconference.info]
- 6. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion [mdpi.com]
- 8. Molecular mechanisms of the influenza fusion peptide: insights from experimental and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
3-Fluoro-5-(trifluoromethyl)benzamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)benzamide, a key intermediate in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and material science. This document outlines its core molecular data, a detailed synthesis protocol, and methods for its analytical characterization.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅F₄NO | [1] |
| Molecular Weight | 207.13 g/mol | [1] |
| CAS Number | 207986-20-7 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 115-117 °C | |
| IUPAC Name | This compound |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 3-Fluoro-5-(trifluoromethyl)benzoic acid. The first step involves the conversion of the benzoic acid to its more reactive acyl chloride derivative, followed by amination to yield the final benzamide product.
Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
This procedure involves the reaction of 3-Fluoro-5-(trifluoromethyl)benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (solvent)
-
Rotary evaporator
-
Standard laboratory glassware with a reflux condenser and a gas trap
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 3-Fluoro-5-(trifluoromethyl)benzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of anhydrous DMF to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (cessation of gas evolution).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of this compound
This step involves the reaction of the synthesized 3-Fluoro-5-(trifluoromethyl)benzoyl chloride with an ammonia source.
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoyl chloride (from Step 1)
-
Aqueous ammonia (e.g., 28-30% solution)
-
Dichloromethane or other suitable organic solvent
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride in a suitable organic solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. A white precipitate of the benzamide will form.
-
Continue stirring for 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford a white crystalline solid.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amide protons. The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-8.5 ppm), and the two amide protons will likely appear as a broad singlet.
-
¹³C NMR : The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around 165-170 ppm, in addition to the signals for the aromatic carbons.
-
¹⁹F NMR : The fluorine NMR spectrum will show two distinct signals, one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.
-
-
Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of the compound. Under electron ionization (EI), a common fragmentation pattern for benzamides is the loss of the amide group (•NH₂) to form a stable benzoyl cation. For this compound, the molecular ion peak [M]⁺ at m/z 207 would be expected, along with a prominent peak for the [M-NH₂]⁺ fragment.
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amide (around 3400-3100 cm⁻¹) and the C=O stretching of the amide carbonyl group (around 1650 cm⁻¹).
Synthesis Workflow Diagram
The following diagram illustrates the general synthesis pathway for this compound.
Caption: Synthesis pathway of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-(trifluoromethyl)benzamide is an aromatic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the benzamide scaffold, imparts unique electronic properties, metabolic stability, and lipophilicity that are highly desirable in the design of novel therapeutic agents.[1][2] This document provides a comprehensive overview of the core physicochemical properties of this compound, details generalized experimental protocols for their determination, and outlines its potential applications in pharmaceutical research.
Core Physicochemical Properties
The physicochemical parameters of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The properties of this compound are summarized below.
Identification and Structure
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 207986-20-7[3][4] |
| Molecular Formula | C₈H₅F₄NO[3] |
| Molecular Weight | 207.13 g/mol [3] |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C(=O)N |
| InChI Key | BBUBHNZCRQRAQG-UHFFFAOYSA-N |
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source |
| Melting Point | 115-117 °C | [4] |
| Boiling Point | 197.8 ± 40.0 °C (at 760 mmHg) | [4] |
| pKa (Predicted) | 14.77 ± 0.50 | |
| LogP (Predicted) | 1.94 | |
| Physical Form | Solid, white crystalline powder | [1] |
| Purity | Typically ≥97% | [4] |
| Storage | Store at room temperature | [4] |
Role in Drug Discovery and Medicinal Chemistry
The benzamide functional group is a well-established scaffold in medicinal chemistry.[5] The introduction of a trifluoromethyl group (-CF3) and a fluorine atom can significantly enhance the therapeutic potential of a molecule.[1] The -CF3 group is known to increase metabolic stability and lipophilicity, which can improve a drug's pharmacokinetic profile.[2] Fluorine atoms can also form favorable interactions with biological targets, potentially increasing binding affinity and efficacy.[1] Consequently, this compound serves as a valuable building block in the synthesis of more complex molecules with potential applications as, for example, enzyme inhibitors or receptor modulators.[5][6] For instance, derivatives of this compound have been investigated as potential TRPA1 antagonists.[7]
Experimental Protocols for Physicochemical Property Determination
The following sections detail generalized, standard laboratory protocols for the determination of the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment of a crystalline solid.[8]
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (sealed at one end), mortar and pestle.[9]
-
Procedure:
-
Ensure the sample is a fine, dry powder by grinding it with a mortar and pestle if necessary.[8]
-
Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[10]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[9]
-
For a precise measurement, heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[10]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Boiling Point Determination
For solid compounds that can be melted and do not decompose upon heating to their boiling point, the capillary method can be adapted.
-
Apparatus: Thiele tube or a similar heating apparatus (e.g., aluminum block), a small test tube (fusion tube), a capillary tube (sealed at one end), a thermometer, and a heating source.[11][12]
-
Procedure:
-
Place a small amount of the sample into the fusion tube.
-
Invert a capillary tube (sealed end up) and place it into the fusion tube containing the sample.[13]
-
Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube with heating oil or an aluminum block).[12]
-
Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[11]
-
Note the temperature at which this rapid bubbling occurs. This is the boiling point of the liquid.[14]
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an amide, which is a very weak acid, this is typically determined in a suitable solvent system.
-
Apparatus: pH meter with a calibrated electrode, a burette, a stirrer, a beaker, and standardized acidic or basic titrant.[15]
-
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water with a co-solvent if solubility is an issue) to a known concentration.[15]
-
Immerse the calibrated pH electrode and a stirrer in the solution.
-
Add the titrant (a strong acid or base of known concentration) in small, measured increments using the burette.[16]
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[15]
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.[16]
-
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its determination.[17]
-
Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC, n-octanol, and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[18]
-
Procedure:
-
Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together and allowing the phases to separate.[19]
-
Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Add a known volume of the stock solution and a known volume of the pre-saturated aqueous buffer to a separatory funnel or vial.[19]
-
Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., several hours).[17]
-
Allow the two phases (n-octanol and aqueous) to fully separate.
-
Carefully withdraw samples from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[18]
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[19]
-
Visualized Workflows
The following diagrams illustrate the logical flow of processes relevant to the characterization and application of this compound.
Caption: Workflow from Synthesis to Application in Drug Discovery.
Caption: Physicochemical Property Determination Workflow.
References
- 1. CAS 207986-20-7: this compound [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 207986-20-7 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. byjus.com [byjus.com]
- 14. Video: Boiling Points - Concept [jove.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)benzamide is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This technical guide provides a comprehensive overview of this compound, its synonyms, related compounds, and detailed experimental protocols for its synthesis. The guide also presents quantitative data on the biological activity of structurally similar compounds and visual representations of relevant biological pathways and experimental workflows.
Core Compound: this compound
Synonyms:
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 207986-20-7 | |
| Molecular Formula | C₈H₅F₄NO | |
| Molecular Weight | 207.13 g/mol | |
| Melting Point | 115-117 °C | |
| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg | |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [2] |
| logP | 1.9434 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis of this compound
The synthesis of this compound typically proceeds via a two-step process starting from the commercially available 3-Fluoro-5-(trifluoromethyl)benzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.
Experimental Protocol:
Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
This procedure is adapted from general methods for the synthesis of benzoyl chlorides from benzoic acids.[3]
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
To a solution of 3-Fluoro-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (approximately 2 equivalents) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This protocol is based on the general reaction of acyl chlorides with ammonia to form primary amides.
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoyl chloride
-
Aqueous ammonia (concentrated)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Beaker or flask
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the crude or purified 3-Fluoro-5-(trifluoromethyl)benzoyl chloride (1 equivalent) in a suitable organic solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution. A white precipitate of the benzamide should form.
-
Continue stirring for 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
Related Compounds and Biological Activity
The 3-fluoro-5-(trifluoromethyl)phenyl moiety is a key pharmacophore in various biologically active compounds, notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Cholesteryl Ester Transfer Protein (CETP).
PARP Inhibitors
PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with BRCA1/2 mutations.[4] The benzamide scaffold mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of the enzyme.[4]
Table of Benzamide-based PARP Inhibitors:
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |
| Olaparib | 1.9 | 1.5 | [4] |
| Rucaparib | 1.4 | 1.4 | [4] |
| Talazoparib | 0.57 | 0.31 | [4] |
| Niraparib | 3.8 | 2.1 | [4] |
| Veliparib | 4.7 | 2.9 | [4] |
CETP Inhibitors
CETP facilitates the transfer of cholesteryl esters from HDL to LDL, and its inhibition is a therapeutic strategy for managing dyslipidemia.[5][6] Several benzamide derivatives have been investigated as CETP inhibitors.
Table of Benzamide-based CETP Inhibitors:
| Compound | % Inhibition at 10 µM | IC₅₀ (µM) | Reference |
| 8j | 82.2% | 1.3 | [6] |
| 9g | ~90% | 0.96 | [7][8] |
| 8b (fluorinated) | - | 0.75 | [5] |
| 8a (fluorinated) | - | 4.1 | [5] |
Signaling Pathways and Experimental Workflows
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the role of PARP1 in single-strand break repair and the mechanism of its inhibition by benzamide-based inhibitors.
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by benzamide inhibitors.
General Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel benzamide derivatives.
Caption: A generalized experimental workflow for the development of novel benzamide-based compounds.
Conclusion
This compound and its derivatives represent a valuable class of compounds in medicinal chemistry. The presence of fluorine imparts unique properties that are advantageous for drug design. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for biological screening. As evidenced by their activity as PARP and CETP inhibitors, the 3-fluoro-5-(trifluoromethyl)phenyl scaffold serves as a promising starting point for the development of novel therapeutics. Further exploration of the structure-activity relationships of this class of compounds is warranted to unlock their full therapeutic potential.
References
- 1. CAS 207986-20-7: this compound [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scielo.br [scielo.br]
The Strategic Incorporation of Fluorine: A Technical Guide to the Biological Activity of Fluorinated Benzamides
Abstract
The strategic incorporation of fluorine into benzamide scaffolds has emerged as a powerful tool in modern drug discovery, yielding compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of fluorinated benzamides, intended for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings of their interactions with various biological targets, including enzymes, ion channels, and G-protein coupled receptors (GPCRs). This guide will delve into the nuanced structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. Through a synthesis of technical accuracy and practical insights, this document aims to empower researchers to rationally design and develop the next generation of fluorinated benzamide-based therapeutics.
The Fluorine Advantage in Benzamide Drug Discovery
The introduction of fluorine into drug candidates, a strategy known as fluorination, has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique physicochemical properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity.[1][2] When applied to the versatile benzamide scaffold, these properties can lead to:
-
Enhanced Metabolic Stability: The robust C-F bond is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an increased drug half-life.[2]
-
Modulated Lipophilicity: Fluorine substitution can increase a compound's lipophilicity, which can improve its ability to cross biological membranes and reach its target.[2]
-
Altered pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, impacting drug absorption, distribution, and target binding.[2]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[2]
This guide will explore how these fundamental principles translate into tangible biological activities across a range of therapeutic targets.
Fluorinated Benzamides as Enzyme Inhibitors
Fluorinated benzamides have demonstrated significant potential as inhibitors of various enzyme classes. The strategic placement of fluorine atoms can enhance binding affinity, improve selectivity, and impart desirable pharmacokinetic properties.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are implicated in various physiological and pathological processes, making them attractive drug targets for conditions like glaucoma, epilepsy, and cancer.[3] Fluorinated benzenesulfonamides, a class closely related to benzamides, have been extensively studied as potent and selective CA inhibitors.[3][4]
Mechanism of Action: The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and blocking the catalytic activity. The fluorinated aromatic ring can engage in additional interactions within the active site, enhancing binding affinity and influencing isoform selectivity.
Structure-Activity Relationship (SAR):
-
The position and number of fluorine substitutions on the benzene ring significantly impact inhibitory potency and selectivity.
-
Electron-withdrawing fluorine atoms can increase the acidity of the sulfonamide nitrogen, leading to stronger coordination with the zinc ion.[5]
-
Bulky substituents on the fluorinated ring can be tailored to exploit differences in the active site topology of various CA isoforms, thereby achieving selectivity.[3][4]
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Fluorinated Benzenesulfonamides
| Compound | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [6] |
| Fluorinated Benzenesulfonamide 1 | >10,000 | 850 | 45 | 8.2 | [4] |
| Fluorinated Benzenesulfonamide 2 | 1,500 | 15 | 2.5 | 0.54 | [4] |
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase by measuring the enzyme-catalyzed hydration of CO₂.
-
Reagent Preparation:
-
Prepare a 20 mM HEPES buffer, pH 7.5, containing 20 mM NaCl and 0.1 mM EDTA.
-
Prepare a stock solution of the fluorinated benzamide inhibitor in DMSO (e.g., 10 mM).
-
Prepare a solution of purified human carbonic anhydrase (e.g., hCA II) in the assay buffer to a final concentration of 10 µM.
-
Prepare a solution of the pH indicator, p-nitrophenol, in the assay buffer.
-
-
Assay Procedure:
-
Equilibrate all solutions to 25°C.
-
In a stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO₂-saturated buffer solution containing the pH indicator.
-
The hydration of CO₂ to bicarbonate will cause a change in pH, which is monitored by the change in absorbance of the pH indicator at a specific wavelength (e.g., 400 nm).
-
The initial rate of the reaction is determined from the slope of the absorbance change over time.
-
-
Data Analysis:
-
Measure the initial rates at various inhibitor concentrations.
-
Plot the initial rate as a function of the inhibitor concentration to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
-
Histone Deacetylase 6 (HDAC6) Inhibition
HDAC6 is a unique, primarily cytoplasmic histone deacetylase that plays a crucial role in various cellular processes, including cell motility and protein degradation. It has emerged as a promising target for the treatment of cancer and neurodegenerative diseases. Fluorination of benzohydroxamate-based HDAC6 inhibitors has been shown to enhance selectivity over other HDAC isoforms.[7]
Mechanism of Action: The hydroxamate group of the inhibitor chelates the zinc ion in the active site of HDAC6, while the benzamide portion and the linker interact with surrounding amino acid residues. Fluorination of the linker can lead to specific interactions that are more favorable in the HDAC6 active site compared to other HDAC isoforms.[7]
Structure-Activity Relationship (SAR):
-
Fluorination of the linker region can enhance selectivity for HDAC6 over class I HDACs.[7]
-
The presence of fluorine can lead to specific interactions with key residues such as Gly582, Ser531, and His614 in the HDAC6 active site.[7]
-
The overall impact of fluorination on potency can be complex and depends on the specific chemical scaffold.[7]
Quantitative Data: Inhibition of HDAC1 and HDAC6 by Fluorinated Benzohydroxamates
| Compound | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| ITF3756 (non-fluorinated) | 10 | 5 | 2 | [7] |
| 1-FF (fluorinated analog) | 30 | 6 | 5 | [7] |
| ITF3985 (fluorinated) | >10000 | 15 | >667 | [7] |
| 2-H (non-fluorinated analog) | 2000 | 10 | 200 | [7] |
Experimental Protocol: Fluorometric HDAC6 Activity Assay
This protocol outlines a common method for measuring HDAC6 activity and inhibition using a fluorogenic substrate.[8]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Prepare a stock solution of the fluorinated benzamide inhibitor in DMSO.
-
Prepare a solution of recombinant human HDAC6 enzyme in assay buffer.
-
Prepare a solution of a fluorogenic HDAC6 substrate (e.g., Fluor de Lys®) in assay buffer.
-
Prepare a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate to release a fluorescent molecule.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, the inhibitor at various concentrations, and the HDAC6 enzyme.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Subtract the background fluorescence from a "no enzyme" control.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Fluorinated Benzamides as Ion Channel Modulators
Ion channels are crucial for a wide range of physiological processes, and their dysfunction is implicated in numerous diseases. Fluorinated benzamides have emerged as potent and selective modulators of several types of ion channels.
Potassium Channel (Kv1.3) Blockade
The voltage-gated potassium channel Kv1.3 is predominantly expressed in T-lymphocytes and plays a key role in regulating their activation. Blockade of Kv1.3 is a promising therapeutic strategy for autoimmune diseases. A class of benzamide derivatives has been identified as potent Kv1.3 channel inhibitors.[9][10]
Mechanism of Action: These benzamide derivatives are thought to bind to the pore region of the Kv1.3 channel, physically occluding the ion conduction pathway. The specific interactions of the fluorinated benzamide with the channel protein determine the potency and selectivity of the block.
Structure-Activity Relationship (SAR):
-
The stereochemistry of the molecule is critical for activity, with trans isomers often displaying higher potency.[9]
-
Modifications to the benzamide and the central scaffold can significantly impact inhibitory activity.
-
The introduction of fluorine can influence the physicochemical properties of the molecule, affecting its interaction with the channel.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition
This protocol describes the gold-standard method for characterizing the effects of compounds on ion channel function.
-
Cell Preparation:
-
Use a cell line stably expressing the human Kv1.3 channel (e.g., HEK293 or CHO cells).
-
Culture the cells to an appropriate confluency for electrophysiological recording.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Use an intracellular solution containing potassium as the primary charge carrier and an extracellular solution that supports cell viability and channel function.
-
Apply a voltage-clamp protocol to elicit Kv1.3 currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing voltage steps (e.g., to +40 mV) to open the channels.
-
-
Compound Application:
-
Prepare a stock solution of the fluorinated benzamide in DMSO and dilute it to the desired final concentrations in the extracellular solution.
-
Apply the compound-containing solution to the cell using a perfusion system.
-
-
Data Analysis:
-
Measure the peak Kv1.3 current amplitude before and after the application of the inhibitor.
-
Calculate the percentage of current inhibition at each concentration.
-
Construct a concentration-response curve and fit it with an appropriate equation (e.g., the Hill equation) to determine the IC₅₀ value.
-
Fluorinated Benzamides as G-Protein Coupled Receptor (GPCR) Ligands
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[11] Fluorinated benzamides have been developed as high-affinity and selective ligands for various GPCRs.
Dopamine D2 Receptor Antagonism
The dopamine D2 receptor is a key target for antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders. Fluorinated benzamides have been developed as potent and selective D2 receptor antagonists, with some being utilized as radioligands for positron emission tomography (PET) imaging.[12]
Mechanism of Action: These benzamides act as competitive antagonists, binding to the same site as the endogenous ligand dopamine but without activating the receptor. This blocks the downstream signaling pathways associated with D2 receptor activation.
Structure-Activity Relationship (SAR):
-
The nature of the substituent at the pyrrolidine nitrogen significantly influences binding affinity. For example, an allyl group can increase affinity nearly 10-fold compared to an ethyl group.[12]
-
The length and substitution pattern of the fluorinated alkyl chain attached to the benzamide ring are critical for both affinity and pharmacokinetic properties.
-
The overall lipophilicity of the molecule affects its ability to cross the blood-brain barrier and its non-specific binding.[12]
Quantitative Data: Dopamine D2 Receptor Binding Affinity of Fluorinated Benzamides
| Compound | D2 Receptor Kᵢ (nM) | Reference |
| FPMB (ethyl substituent) | 0.26 | [12] |
| Fallypride (allyl substituent) | 0.03 | [12] |
| [¹⁸F]5-FPrEpid | 0.138 | [13] |
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol describes a classic method for determining the binding affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Prepare crude membrane fractions from a cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or from brain tissue known to be rich in D2 receptors (e.g., rat striatum).
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a radiolabeled D2 receptor ligand with high affinity (e.g., [³H]spiperone), and the unlabeled fluorinated benzamide at various concentrations.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
To determine non-specific binding, include a set of wells containing a high concentration of a known D2 receptor antagonist (e.g., haloperidol).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
In Vitro ADME and Cytotoxicity Profiling
A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the effect of a compound on cell viability.[1]
-
Cell Seeding: Seed a chosen cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated benzamide for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[14]
-
Reagent Preparation:
-
Prepare a stock solution of the fluorinated benzamide in a suitable solvent.
-
Prepare a suspension of human liver microsomes in a phosphate buffer.
-
Prepare a solution of the NADPH regenerating system.
-
-
Assay Procedure:
-
Pre-warm the microsome suspension to 37°C.
-
Add the test compound to the microsome suspension and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Visualization of Key Concepts
Signaling Pathway: Dopamine D2 Receptor Antagonism
Caption: Antagonism of the Dopamine D2 Receptor by a Fluorinated Benzamide.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for Determining Cytotoxicity using the MTT Assay.
Conclusion
The incorporation of fluorine into the benzamide scaffold has proven to be a highly effective strategy for the development of potent and selective modulators of a diverse range of biological targets. This guide has provided a comprehensive overview of the biological activities of fluorinated benzamides, from their mechanisms of action to detailed experimental protocols for their evaluation. The continued exploration of fluorinated benzamides, guided by a deep understanding of their structure-activity relationships and enabled by robust experimental methodologies, holds immense promise for the discovery of novel therapeutics to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. iris.cnr.it [iris.cnr.it]
- 7. criver.com [criver.com]
- 8. benchchem.com [benchchem.com]
- 9. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of high affinity, aryl-substituted [18F]fluoropropylbenzamides for dopamine D-2 receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of 5-[18F]fluoropropylepidepride as a potential PET radioligand for imaging dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 3-Fluoro-5-(trifluoromethyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-(trifluoromethyl)benzamide is a fluorinated aromatic compound that serves as a versatile scaffold in medicinal chemistry. While the intrinsic biological activity of the core molecule is not extensively documented, its structural motifs are present in compounds targeting a range of therapeutic areas. The presence of the fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity, making it an attractive starting point for drug design. This technical guide consolidates the available data on the potential therapeutic targets of this compound and its derivatives, with a primary focus on its role in the development of influenza A virus (IAV) fusion inhibitors. Additionally, the potential for this benzamide scaffold to target Poly(ADP-ribose) polymerase (PARP) and Inosine-5'-monophosphate dehydrogenase (IMPDH) is explored, based on the known activities of the broader benzamide class of molecules.
Chemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₄NO | [1][2] |
| Molecular Weight | 207.13 g/mol | [2] |
| Melting Point | 115-117 °C | [1] |
| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [2] |
Primary Therapeutic Target: Influenza A Virus Hemagglutinin (HA)
The most direct evidence for the therapeutic potential of the this compound scaffold lies in its use for the synthesis of potent inhibitors of influenza A virus (IAV) fusion. These derivatives target the viral surface glycoprotein, hemagglutinin (HA).
Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion
Influenza virus enters host cells via endocytosis. The acidic environment of the endosome triggers a conformational change in the HA protein, exposing a fusion peptide that mediates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. Derivatives of this compound have been shown to inhibit this critical step.
A key derivative, N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide , has demonstrated potent inhibitory activity against IAV. This compound is believed to bind to the HA protein, stabilizing its pre-fusion conformation and preventing the pH-induced conformational changes necessary for membrane fusion.
Quantitative Data: In Vitro Antiviral Activity
The following table summarizes the in vitro antiviral efficacy of N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide against different IAV subtypes.
| Compound | Virus Subtype | Assay | Potency (EC₅₀) | Reference |
| N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide | A/H1N1 | Pseudovirus Entry | 0.3 µM | |
| N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide | A/H5N1 | Pseudovirus Entry | 0.8 µM |
Signaling Pathway and Experimental Workflow
The workflow for identifying and characterizing IAV fusion inhibitors, and the signaling pathway of HA-mediated fusion, are depicted below.
References
The Pivotal Role of the Trifluoromethyl Group in the Advancement of Benzamide Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This is particularly evident in the development of benzamide derivatives, where the unique properties of the CF3 group have been harnessed to significantly enhance therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted role of the trifluoromethyl group in benzamide derivatives, covering its influence on physicochemical properties, biological activity, and overall drug-likeness. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical structural motif.
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group imparts profound changes to the physicochemical profile of a benzamide molecule. These alterations are crucial for optimizing a compound's pharmacokinetic and pharmacodynamic properties.
Lipophilicity: The CF3 group is highly lipophilic, a property that can significantly influence a drug's ability to cross cellular membranes and interact with hydrophobic binding pockets of target proteins.[1][2] This enhanced lipophilicity, often quantified by the partition coefficient (LogP), can lead to improved absorption and distribution.[1]
Metabolic Stability: One of the most significant advantages of the trifluoromethyl group is its exceptional metabolic stability.[1] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[1] This increased stability can lead to a longer drug half-life and reduced patient dosing frequency.
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property can significantly alter the electron density of the benzamide scaffold, influencing the pKa of nearby functional groups and modulating interactions with biological targets.[1]
A summary of key physicochemical data for representative trifluoromethylated benzamides is presented in Table 1.
| Compound | Substitution Pattern | LogP | pKa | Reference |
| 3-(Trifluoromethyl)benzamide | meta-CF3 | 3.620 (Crippen Method) | 15.46 (Predicted) | [3] |
| 2-(Trifluoromethyl)benzamide | ortho-CF3 | 0.68 | Not Found | [4] |
| N-[4-(trifluoromethyl)phenyl]benzamide | para-CF3 on N-phenyl | Not Found | Not Found | [5] |
Synthesis of Trifluoromethylated Benzamide Derivatives
The synthesis of trifluoromethylated benzamides can be achieved through various established synthetic routes. A general and widely employed method involves the coupling of a trifluoromethyl-substituted benzoyl chloride with an appropriate amine.
References
Navigating the Physicochemical and Metabolic Landscape of 3-Fluoro-5-(trifluoromethyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties and metabolic fate is paramount. This technical guide provides an in-depth analysis of 3-Fluoro-5-(trifluoromethyl)benzamide, a compound of interest due to its structural motifs commonly found in contemporary medicinal chemistry. While specific experimental data for this compound remains limited in public literature, this document synthesizes predictive data and established principles for fluorinated and benzamide-containing molecules to offer a comprehensive overview of its anticipated lipophilicity and metabolic stability. This guide also furnishes detailed experimental protocols for the determination of these key parameters and visual workflows to aid in experimental design.
Introduction
This compound incorporates several key structural features that are strategically employed in drug design. The benzamide scaffold is a well-established pharmacophore present in numerous approved drugs. The strategic placement of a fluorine atom and a trifluoromethyl group on the phenyl ring is intended to modulate the compound's electronic properties, membrane permeability, and resistance to metabolic degradation. Fluorine substitution is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, while the trifluoromethyl group can significantly impact lipophilicity and receptor binding affinity.[1][2][3] This guide will explore the theoretical and practical aspects of these properties for this compound.
Lipophilicity Profile
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).
Predicted Lipophilicity Data
| Parameter | Predicted Value | Source |
| LogP | 1.9434 | Computational Prediction[4] |
Note: This value is computationally derived and should be confirmed by experimental determination.
Experimental Protocol for LogD/LogP Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for the experimental determination of LogP and LogD.
Objective: To determine the distribution coefficient of this compound between n-octanol and an aqueous buffer at a physiological pH.
Materials:
-
This compound
-
n-Octanol (pre-saturated with aqueous buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
An aliquot of the stock solution is added to a vial containing a known volume of pre-saturated n-octanol and pre-saturated PBS (pH 7.4).[5]
-
The vial is securely capped and vortexed vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[5]
-
The mixture is then centrifuged to achieve a clear separation of the n-octanol and aqueous layers.
-
A precise aliquot is carefully removed from each phase for analysis.
-
The concentration of the compound in each phase is quantified using a validated analytical method.
-
The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Metabolic Stability Profile
The metabolic stability of a drug candidate is a key factor influencing its in vivo half-life and oral bioavailability. The presence of both a fluorine atom and a trifluoromethyl group on this compound suggests an enhanced resistance to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2][3][6][7][8]
Anticipated Metabolic Pathways
Based on the metabolism of structurally related benzamides and fluorinated compounds, the following metabolic pathways are anticipated for this compound:
-
Aromatic Hydroxylation: While the fluorine and trifluoromethyl groups may sterically hinder and electronically deactivate the ring, hydroxylation at an unsubstituted position remains a possibility.
-
Amide Hydrolysis: Cleavage of the amide bond would yield 3-fluoro-5-(trifluoromethyl)benzoic acid and ammonia.
-
Phase II Conjugation: If hydroxylated metabolites are formed, they are likely to undergo subsequent glucuronidation or sulfation to facilitate excretion.
The trifluoromethyl group itself is generally resistant to metabolism. Studies on other trifluoromethyl-containing compounds have shown that this group can confer a protective effect, slowing metabolism at or near the site of substitution.[6] For instance, a trifluoromethylated methcathinone derivative demonstrated a significantly longer biological half-life in rat liver hepatocytes compared to its non-fluorinated counterpart (203.8 min vs 61.9 min).[9]
Experimental Protocol for Microsomal Stability Assay
This in vitro assay is a standard method to assess the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.
Objective: To determine the in vitro half-life and intrinsic clearance of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
A working solution of this compound is prepared in a buffer.
-
Liver microsomes are diluted to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer and added to the wells of a 96-well plate.[10]
-
The test compound is added to the microsome-containing wells, and the plate is pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.[10][11]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), the reaction is terminated by adding an equal volume of ice-cold organic solvent.[12][13]
-
The plates are centrifuged to precipitate the microsomal proteins.
-
The supernatant is collected, and the remaining concentration of the parent compound is quantified by LC-MS/MS.
-
The natural logarithm of the percentage of the compound remaining is plotted against time, and the half-life (t1/2) and intrinsic clearance (Clint) are calculated.
Visualizations of Experimental Workflows and Metabolic Pathways
Experimental Workflow Diagrams
Anticipated Metabolic Pathway
Conclusion
This compound represents a molecule designed with modern medicinal chemistry principles to optimize its drug-like properties. Based on its structure, it is predicted to have moderate lipophilicity and enhanced metabolic stability. The provided protocols offer a robust framework for the experimental validation of these characteristics. A comprehensive understanding of the interplay between the fluoro and trifluoromethyl substituents and their impact on the ADME profile is essential for any future development of this and structurally related compounds. The workflows and pathways visualized in this guide serve as a practical tool for researchers in designing and interpreting their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 4. chemscene.com [chemscene.com]
- 5. enamine.net [enamine.net]
- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro metabolism of fluorinated diakylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl)methcathinone (4-TFMMC) in rat liver hepatocytes using LC-MS and LC-MS² - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Preliminary Bioactivity Screening of the 3-Fluoro-5-(trifluoromethyl)benzamide Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzamide moiety is a well-established scaffold in medicinal chemistry, known for its diverse pharmacological activities. The introduction of fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide explores the preliminary bioactivity of the 3-fluoro-5-(trifluoromethyl)benzamide scaffold by examining the reported activities of its closely related derivatives. This document summarizes key findings in antiviral and anticonvulsant research, provides detailed experimental protocols for relevant assays, and presents visual representations of experimental workflows. While direct bioactivity data for this compound is limited in publicly available literature, the information presented herein, derived from its analogues, provides a foundational understanding of its potential therapeutic applications and a framework for future research and development.
Introduction
Benzamide and its derivatives are integral to the development of a wide array of therapeutic agents, exhibiting properties that include anticonvulsant, antimicrobial, analgesic, anti-inflammatory, and anticancer effects. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, is a common and effective strategy in drug design. These groups can modulate a molecule's electronic properties, improve its metabolic stability, and enhance its ability to cross biological membranes, often leading to improved pharmacokinetic and pharmacodynamic profiles.
This guide focuses on the this compound core structure, a scaffold that combines the recognized pharmacophoric features of benzamides with the advantageous properties of fluorine and a trifluoromethyl group. Through an examination of the bioactivity of its derivatives, we aim to provide a comprehensive overview of the potential therapeutic avenues for this chemical class.
Potential Bioactivities and Data from Derivatives
Antiviral Activity: Influenza Virus Inhibition
Derivatives of 3-(trifluoromethyl)benzamide have demonstrated notable inhibitory effects against influenza viruses, particularly the H5N1 subtype. The mechanism of action for some of these derivatives appears to be the inhibition of viral entry into host cells.
A study focused on N-[(thiophen-3-yl)methyl]benzamides as influenza virus fusion inhibitors synthesized and tested a derivative of the core compound, N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide. This compound was found to be an effective inhibitor of influenza A/H1N1 virus with a significant selectivity index.[1] However, it is noteworthy that replacing the 3-fluoro substituent with another trifluoromethyl group resulted in a loss of antiviral activity, highlighting the sensitive structure-activity relationship.[1]
Another study reported that certain 3-trifluoromethyl benzamide derivatives showed significant inhibitory activities against the entry of A/AnHui/1/2005 (H5N1) pseudovirus into target cells.[2]
Table 1: Antiviral Activity of this compound Derivatives against Influenza Virus
| Compound/Derivative | Virus Strain | Assay Type | Endpoint | Result | Reference |
| N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide | A/H1N1 (PR8 and Virg09) | Antiviral Assay | EC50 | ~1 µM | [1] |
| N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide | --- | Cytotoxicity Assay | CC50 | >100 µM | [1] |
| Compounds 1a, 1b, 1e, 1f (3-trifluoromethyl benzamide derivatives) | A/AnHui/1/2005 (H5N1) pseudovirus | Pseudovirus Entry Inhibition | IC50 | 4.7 ± 0.3 µmol/L | [2] |
Anticonvulsant Activity
The benzamide scaffold is present in several approved anticonvulsant drugs. Screening of benzamide analogues has revealed that specific substitutions can lead to potent anticonvulsant effects. While no direct data exists for this compound, related fluorinated N-benzamide enaminones have shown good anticonvulsant activity in the 6-Hz 'psychomotor' rodent model.[3][4] This suggests that the core scaffold may be a promising starting point for the development of novel anticonvulsant agents.
The primary screening models for anticonvulsant activity are the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity screening results. The following sections outline the protocols for the key assays discussed.
Influenza Pseudovirus Entry Inhibition Assay
This assay is a safe and effective method to screen for compounds that inhibit the entry of influenza virus into host cells, as it uses replication-deficient viral particles.
Materials:
-
HEK293T cells (for pseudovirus production)
-
MDCK (Madin-Darby Canine Kidney) cells (for infection assay)
-
Plasmids: packaging plasmid (e.g., pNL4-3.luc.R-E-), plasmid encoding influenza Hemagglutinin (HA), and plasmid encoding influenza Neuraminidase (NA)
-
Transfection reagent (e.g., calcium phosphate or lipid-based)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative)
-
Luciferase assay reagent
-
96-well cell culture plates (white, clear bottom for microscopy)
-
Luminometer
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the packaging plasmid and the plasmids encoding influenza HA and NA using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Titer the pseudovirus stock by measuring luciferase activity in serially diluted supernatant on MDCK cells.
-
-
Neutralization Assay:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
In a separate plate, incubate the diluted compound with a standardized amount of pseudovirus for 1 hour at 37°C.
-
Remove the medium from the MDCK cells and add the compound-pseudovirus mixture.
-
Incubate for 48-72 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The percentage of inhibition is calculated relative to wells with pseudovirus but no compound.
-
The IC50 value (the concentration of compound that inhibits 50% of viral entry) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) Anticonvulsant Screening
These in vivo models are the gold standard for preliminary anticonvulsant drug screening.
Animals:
-
Male albino mice (e.g., CF1 strain) or rats.
Materials:
-
Electroconvulsiometer
-
Corneal or ear clip electrodes
-
Pentylenetetrazol (PTZ) solution
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Standard anticonvulsant drugs (e.g., phenytoin for MES, ethosuximide for scPTZ) as positive controls.
MES Protocol:
-
Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice.
-
At the time of predicted peak effect (e.g., 30-60 minutes post-injection), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear clip electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The ED50 (the dose that protects 50% of the animals) can be calculated from dose-response data.
scPTZ Protocol:
-
Administer the test compound or vehicle i.p. to groups of mice.
-
At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).
-
Observe the mice for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).
-
Protection is defined as the absence of clonic seizures.
-
The ED50 can be calculated from dose-response data.
Visualizations
Experimental Workflow for Antiviral Screening
References
- 1. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Inhibitory activities of 3-trifluoromethyl benzamide derivatives against the entry of H5N1 influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
The Rising Profile of 3-Fluoro-5-(trifluoromethyl)benzamide in Medicinal Chemistry
A Technical Guide for Drug Discovery and Development Professionals
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Within this landscape, 3-Fluoro-5-(trifluoromethyl)benzamide has emerged as a critical structural motif and a versatile building block in the development of novel therapeutics targeting a range of diseases, from cancer to neurological disorders. This technical guide provides an in-depth overview of the applications, synthesis, and biological evaluation of compounds derived from this promising core.
Core Physicochemical Properties
The this compound scaffold owes its utility to the unique electronic properties conferred by its substituents. The trifluoromethyl group acts as a strong electron-withdrawing group and increases lipophilicity, which can improve membrane permeability and metabolic resistance.[1][2] The fluorine atom further modulates the molecule's electronic character and can participate in favorable interactions with biological targets.[1]
| Property | Value | Source |
| CAS Number | 207986-20-7 | [1] |
| Molecular Formula | C₈H₅F₄NO | [1] |
| Molecular Weight | 207.13 g/mol | [1] |
Medicinal Chemistry Applications and Biological Activity
The this compound core has been integrated into a variety of potent and selective inhibitors targeting key proteins implicated in human diseases.
Oncology: PI3K-alpha Inhibition
Derivatives of this compound have been developed as inhibitors of the PI3Kα (Phosphoinositide 3-kinase alpha) enzyme.[3][4] The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Inhibition of PI3Kα can disrupt downstream signaling, leading to decreased cell proliferation and survival.
Below is a simplified representation of the PI3K signaling pathway and the point of intervention for inhibitors derived from the this compound scaffold.
Neurological and Cardiovascular Disorders: Ion Channel Modulation
The this compound moiety is a key feature in a class of compounds designed to modulate the activity of ion channels, particularly T-type calcium channels.[5][6] These channels are implicated in a range of physiological processes, and their dysregulation is associated with conditions such as epilepsy, neuropathic pain, and cardiovascular diseases.[5][6]
Derivatives have been specifically developed as potent calcium channel blockers, with a therapeutic goal of achieving IC₅₀ values below 1 µM to be considered for further development.[5][7]
Metabolic and Mental Health Disorders: MCH Receptor Antagonism
Compounds incorporating the this compound scaffold have been investigated as antagonists of the melanin-concentrating hormone (MCH) receptor.[8][9] The MCH system is involved in the regulation of appetite and energy balance, making its receptors attractive targets for the treatment of obesity and diabetes.[8] Furthermore, MCH receptor antagonists are being explored for their potential in treating mental health disorders such as anxiety and depression.[8]
Quantitative Data Summary
The following table summarizes the reported biological activity for representative compounds containing the this compound core.
| Target | Compound Class | Reported Activity | Application | Reference |
| PI3Kα | Pyridinyl-benzamide derivatives | Not specified quantitatively | Cancer | [3] |
| T-type Calcium Channels | N-piperidinyl acetamide derivatives | Desired IC₅₀ < 1 µM | Neuropathic pain, Epilepsy, Cardiovascular disease | [5][6][7] |
| MCH Receptor | Pyrimidine derivatives | IC₅₀ < 50 nM | Obesity, Diabetes, Mental health disorders | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols that can be adapted for derivatives of this compound.
Synthesis of this compound Derivatives
The synthesis of amide derivatives typically proceeds through a two-step process: the activation of the carboxylic acid precursor followed by coupling with the desired amine.
Protocol 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (2.0-3.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride can be used in the next step without further purification or can be purified by distillation.
Protocol 2: General Amide Coupling
-
Reaction Setup: Dissolve the desired primary or secondary amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution and cool the mixture in an ice bath (0 °C).
-
Acyl Chloride Addition: Slowly add a solution of 3-fluoro-5-(trifluoromethyl)benzoyl chloride (1.1 eq) in the same solvent to the cooled amine solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Biological Evaluation: In Vitro T-type Calcium Channel Assay
This protocol provides a general framework for assessing the inhibitory activity of test compounds on T-type calcium channels using a whole-cell patch-clamp electrophysiology assay.
1. Cell Culture:
-
Use a stable cell line expressing the human Cav3.2 T-type calcium channel isoform (e.g., HEK-293 cells).
-
Culture the cells in appropriate media and conditions as recommended by the supplier.
2. Electrophysiology:
-
Solutions:
-
External solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂ (pH adjusted to 7.4 with CsOH).
-
Internal (pipette) solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Obtain whole-cell recordings using a patch-clamp amplifier.
-
Hold the cell membrane potential at -100 mV.
-
Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV for 200 ms.
-
-
Compound Application:
-
Prepare stock solutions of the test compounds (e.g., in DMSO) and dilute to final concentrations in the external solution.
-
Apply the test compound at various concentrations to the cells via a perfusion system.
-
For IC₅₀ determination, apply each concentration for 2 minutes to reach a steady-state inhibitory level.[6]
-
3. Data Analysis:
-
Measure the peak inward current at each compound concentration.
-
Normalize the current to the control (vehicle) response.
-
Plot the concentration-response curve and fit the data to a Hill equation to determine the IC₅₀ value.
Conclusion
This compound is a privileged scaffold in modern drug discovery. Its unique combination of a fluorine atom and a trifluoromethyl group on a benzamide core provides a powerful platform for developing potent and selective modulators of various biological targets. The successful application of this core in developing inhibitors for PI3Kα, T-type calcium channels, and MCH receptors underscores its broad therapeutic potential. The synthetic and analytical protocols outlined in this guide offer a foundation for researchers to further explore and exploit the medicinal chemistry of this compound and its derivatives in the quest for next-generation therapeutics.
References
- 1. CAS 207986-20-7: this compound [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2023039532A1 - Pi3k-alpha inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. EP4399196A1 - Pi3k-alpha-inhibitoren und verfahren zur verwendung davon - Google Patents [patents.google.com]
- 5. US8569344B2 - N-piperidinyl acetamide derivatives as calcium channel blockers - Google Patents [patents.google.com]
- 6. WO2017083867A1 - Ion channel inhibitory compounds, pharmaceutical formulations and uses - Google Patents [patents.google.com]
- 7. US8377968B2 - N-piperidinyl acetamide derivatives as calcium channel blockers - Google Patents [patents.google.com]
- 8. WO2005095357A2 - Pyrimidine derivatives and methods of treatment related to the use thereof - Google Patents [patents.google.com]
- 9. WO2004087669A1 - Novel quinoline, tetrahydroquinazoline, and pyrimidine derivatives and methods of treatment related to the use thereof - Google Patents [patents.google.com]
The Rise of Benzamides: A Technical Guide to Novel Enzyme Inhibitors
A new wave of benzamide-based enzyme inhibitors is showing significant promise in the field of drug discovery and development. These compounds are demonstrating potent and selective inhibition against a range of critical enzyme targets, paving the way for potential new therapies for cancer, neurodegenerative diseases, and other disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core aspects of novel benzamide-based enzyme inhibitors, including quantitative inhibitory data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.
A Versatile Scaffold for Enzyme Inhibition
The benzamide moiety has proven to be a highly effective scaffold in the design of enzyme inhibitors. Its ability to form key interactions, such as hydrogen bonds and coordination with metal ions in enzyme active sites, makes it a valuable component in inhibitor design.[1] Recent research has highlighted the success of benzamide derivatives in targeting a variety of enzymes, including Poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), carbonic anhydrases (CAs), and acetylcholinesterase (AChE).[1][2][3]
Quantitative Inhibitory Activity
The potency of these novel benzamide-based inhibitors is a key indicator of their therapeutic potential. The following tables summarize the inhibitory activities (IC50 and Kᵢ values) of representative compounds against their respective enzyme targets.
Table 1: Inhibitory Activity of Benzamide-Based PARP Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Cell Line | Reference |
| 23f | PARP-1 | 5.17 | HCT116 | [4] |
| 27f | PARP-1 | 6.06 | HCT116 | [4] |
| 13f | PARP-1 | 0.25 | HCT116 | [5] |
Table 2: Inhibitory Activity of Benzamide-Based HDAC Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 16 | HDAC3 | 30 | [6] |
| 7j | HDAC1 | 180 | [7] |
| 7j | HDAC2 | 240 | [7] |
| 7j | HDAC3 | 110 | [7] |
Table 3: Inhibitory Activity of Benzamide-Based Carbonic Anhydrase and Acetylcholinesterase Inhibitors
| Compound | Target Enzyme | Kᵢ (nM) | Reference |
| 3g | hCA I | 4.07 ± 0.38 | [3] |
| 3c | hCA II | 10.68 ± 0.98 | [3] |
| 3f | AChE | 8.91 ± 1.65 | [3] |
Mechanism of Action: Targeting Key Cellular Processes
Benzamide-based inhibitors exert their effects by interfering with critical cellular signaling pathways. For instance, PARP inhibitors disrupt DNA repair mechanisms in cancer cells, leading to synthetic lethality, particularly in tumors with existing DNA repair deficiencies.[4][5] HDAC inhibitors, on the other hand, modulate gene expression by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and the expression of tumor suppressor genes.[1][7]
Experimental Protocols: A Guide to Key Assays
The discovery and characterization of novel enzyme inhibitors rely on a series of well-defined experimental protocols. Below are detailed methodologies for key assays used in the evaluation of benzamide-based inhibitors.
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme using a spectrophotometer.[8]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Benzamide inhibitor compound
-
Assay buffer (optimized for pH and ionic strength)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the benzamide inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor from the stock solution in the assay buffer.
-
Prepare a solution of the substrate in the assay buffer.
-
Dilute the enzyme to a working concentration in the assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the 96-well plate.
-
Add the corresponding volume of each inhibitor dilution to the wells. Include a control well with only the solvent.
-
Incubate the enzyme and inhibitor mixture for a predetermined time at a specific temperature to allow for binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
-
Immediately place the microplate in a microplate reader.
-
Measure the change in absorbance over time at a wavelength specific to the reaction product. The rate of reaction is proportional to the change in absorbance per unit time.
-
-
Data Analysis:
-
Plot the reaction rate against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay is used to determine the inhibitory activity of compounds against recombinant human HDAC enzymes.[9]
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3
-
Fluorogenic substrate (e.g., derived from p53)
-
Benzamide inhibitor compound
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4)
-
Trypsin solution
-
SAHA (potent HDAC inhibitor, used to stop the reaction)
Procedure:
-
Inhibitor Incubation:
-
Incubate different concentrations of the benzamide inhibitor with the respective HDAC enzyme (e.g., 10 nM HDAC1, 3 nM HDAC2, or 3 nM HDAC3) for at least 5 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding the fluorogenic substrate to a final concentration of 20 µM.
-
Incubate for 90 minutes for HDAC1 and 30 minutes for HDAC2 and HDAC3.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding a solution of 1 mg/ml trypsin and 20 µM SAHA in 1 mM HCl.
-
Incubate for 1 hour at 37°C to allow for the proteolytic cleavage of the deacetylated substrate, which releases a fluorescent group.
-
-
Fluorescence Measurement:
-
Measure the fluorescence to determine the extent of enzyme inhibition.
-
Drug Discovery Workflow
The discovery of novel benzamide-based enzyme inhibitors follows a structured workflow, from initial target identification to preclinical evaluation.
Synthesis of Benzamide Derivatives
The synthesis of these novel inhibitors often involves multi-step chemical reactions. A common approach for synthesizing sulfamoyl-benzamide derivatives is outlined below.[10]
Conclusion
The development of novel benzamide-based enzyme inhibitors represents a significant advancement in medicinal chemistry. The versatility of the benzamide scaffold, coupled with rational drug design strategies, has led to the discovery of potent and selective inhibitors for a variety of clinically relevant enzymes. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing this exciting field of drug discovery. Continued exploration of this chemical space holds the promise of delivering next-generation therapeutics for a wide range of diseases.
References
- 1. Benzamide‐Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential | Semantic Scholar [semanticscholar.org]
- 2. Novel alkoxybenzamide inhibitors of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process starting from the commercially available precursor, 3-bromo-5-fluorobenzoic acid.
Synthesis Overview
The synthesis of this compound is achieved through a two-stage process:
-
Trifluoromethylation: A copper-catalyzed trifluoromethylation of 3-bromo-5-fluorobenzoic acid to yield 3-fluoro-5-(trifluoromethyl)benzoic acid.
-
Amidation: Conversion of the resulting benzoic acid derivative to the final benzamide product.
This document provides detailed experimental protocols for each stage, along with a summary of the quantitative data and a visual representation of the synthesis workflow.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Trifluoromethylation | 3-Bromo-5-fluorobenzoic acid | Methyl trifluoroacetate, Copper(I) iodide, 1,10-Phenanthroline | DMF | 24 | 120 | ~70-80 |
| 2 | Amidation | 3-Fluoro-5-(trifluoromethyl)benzoic acid | Thionyl chloride, Ammonia | Toluene | 2-4 | Reflux (111) | ~85-95 |
Experimental Protocols
Stage 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid
This protocol is adapted from established methods of copper-catalyzed trifluoromethylation of aryl halides.
Materials:
-
3-Bromo-5-fluorobenzoic acid
-
Methyl trifluoroacetate (MTFA)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or equivalent reaction vessel
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-fluorobenzoic acid (1.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Add anhydrous DMF to dissolve the solids.
-
To the stirred solution, add methyl trifluoroacetate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 1M HCl and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-fluoro-5-(trifluoromethyl)benzoic acid.
Stage 2: Synthesis of this compound
This protocol describes the conversion of the carboxylic acid to the amide via an acyl chloride intermediate.
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Ammonia solution (e.g., 28% in water) or ammonia gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, suspend 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) in toluene.
-
Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 111 °C) and stir for 2-3 hours, or until the reaction is complete (evolution of gas ceases and the solution becomes clear).
-
Cool the mixture to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure. This yields the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride.
-
Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane or THF and cool the solution in an ice bath.
-
Slowly add a concentrated solution of ammonia (excess) or bubble ammonia gas through the solution while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Filter the resulting solid and wash with cold water to remove ammonium chloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[1]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Ru(II)-Catalyzed Synthesis of Trifluoromethyl Isoquinolinones from Benzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of trifluoromethyl-substituted isoquinolinones is of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, bioavailability, and binding affinity. This document provides detailed application notes and protocols for the Ruthenium(II)-catalyzed synthesis of 3-trifluoromethylisoquinolinones from readily available benzamides and benzoic acids. This methodology relies on a C-H activation/annulation strategy, offering a direct and efficient route to this important class of heterocyclic compounds. Two closely related protocols are presented, utilizing either trifluoromethylated iminosulfonium ylides with benzamides or CF3-imidoyl sulfoxonium ylides with benzoic acids.
Reaction Principle
The core of this synthetic approach is the Ru(II)-catalyzed ortho-C-H activation of a benzamide or benzoic acid derivative. The amide or carboxylate group acts as a directing group, facilitating the formation of a ruthenacycle intermediate. This intermediate then reacts with a trifluoromethylated coupling partner (an iminosulfonium ylide or an imidoyl sulfoxonium ylide) in an annulation cascade to construct the isoquinolinone core. The reaction proceeds with the incorporation of the trifluoromethyl group at the 3-position of the isoquinolinone ring.
Experimental Protocols
Two primary protocols have been established for this transformation, each with its own set of optimized conditions.
Protocol 1: From Benzamides and Trifluoromethylated Iminosulfonium Ylides
This protocol outlines the intermolecular cyclization of benzamides with trifluoromethylated iminosulfonium ylides.[1] An important mechanistic feature of this reaction is that the nitrogen atom in the resulting isoquinolinone originates from the benzamide substrate.[1]
General Procedure:
-
To an oven-dried Schlenk tube, add the benzamide (0.2 mmol, 1.0 equiv), trifluoromethylated iminosulfonium ylide (0.3 mmol, 1.5 equiv), [Ru(p-cymene)Cl2]2 (0.01 mmol, 5 mol %), and AgOAc (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (CH2Cl2) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-trifluoromethylisoquinolinone.
Protocol 2: From Benzoic Acids and CF3-Imidoyl Sulfoxonium Ylides
This protocol details the C-H activation/annulation reaction of benzoic acids with CF3-imidoyl sulfoxonium ylides, enabled by weak O-coordination.[2][3]
General Procedure:
-
In a sealed tube, combine the benzoic acid (0.2 mmol, 1.0 equiv), CF3-imidoyl sulfoxonium ylide (0.24 mmol, 1.2 equiv), [Ru(p-cymene)Cl2]2 (0.01 mmol, 5 mol %), and NaOAc (0.2 mmol, 1.0 equiv).
-
Add 1,4-dioxane (1.0 mL) as the solvent.
-
Stir the mixture at 120 °C for 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography (PTLC) on silica gel to yield the pure 3-trifluoromethylisoquinolinone.
Data Presentation
The following tables summarize the substrate scope and corresponding yields for the synthesis of various 3-trifluoromethylisoquinolinones using the protocols described above.
Table 1: Substrate Scope and Yields for Protocol 1 (from Benzamides)
| Entry | Benzamide Derivative | Product | Yield (%) |
| 1 | Benzamide | 3-(Trifluoromethyl)isoquinolin-1(2H)-one | 72 |
| 2 | 4-Methylbenzamide | 6-Methyl-3-(trifluoromethyl)isoquinolin-1(2H)-one | 85 |
| 3 | 4-Methoxybenzamide | 6-Methoxy-3-(trifluoromethyl)isoquinolin-1(2H)-one | 81 |
| 4 | 4-Fluorobenzamide | 6-Fluoro-3-(trifluoromethyl)isoquinolin-1(2H)-one | 65 |
| 5 | 4-Chlorobenzamide | 6-Chloro-3-(trifluoromethyl)isoquinolin-1(2H)-one | 68 |
| 6 | 4-Bromobenzamide | 6-Bromo-3-(trifluoromethyl)isoquinolin-1(2H)-one | 70 |
| 7 | 3-Methylbenzamide | 5-Methyl-3-(trifluoromethyl)isoquinolin-1(2H)-one | 55 |
| 8 | 2-Methylbenzamide | 8-Methyl-3-(trifluoromethyl)isoquinolin-1(2H)-one | 42 |
| 9 | Naphthalene-2-carboxamide | 3-(Trifluoromethyl)benzo[g]isoquinolin-1(2H)-one | 58 |
Yields are for isolated products.
Table 2: Substrate Scope and Yields for Protocol 2 (from Benzoic Acids)
| Entry | Benzoic Acid Derivative | Product | Yield (%) |
| 1 | Benzoic acid | 3-(Trifluoromethyl)isoquinolin-1(2H)-one | 65 |
| 2 | 4-Methylbenzoic acid | 6-Methyl-3-(trifluoromethyl)isoquinolin-1(2H)-one | 75 |
| 3 | 4-Ethylbenzoic acid | 6-Ethyl-3-(trifluoromethyl)isoquinolin-1(2H)-one | 71 |
| 4 | 4-tert-Butylbenzoic acid | 6-(tert-Butyl)-3-(trifluoromethyl)isoquinolin-1(2H)-one | 68 |
| 5 | 4-Methoxybenzoic acid | 6-Methoxy-3-(trifluoromethyl)isoquinolin-1(2H)-one | 55 |
| 6 | 4-Fluorobenzoic acid | 6-Fluoro-3-(trifluoromethyl)isoquinolin-1(2H)-one | 48 |
| 7 | 4-Chlorobenzoic acid | 6-Chloro-3-(trifluoromethyl)isoquinolin-1(2H)-one | 45 |
| 8 | 4-Bromobenzoic acid | 6-Bromo-3-(trifluoromethyl)isoquinolin-1(2H)-one | 42 |
| 9 | 3-Methylbenzoic acid | 5-Methyl-3-(trifluoromethyl)isoquinolin-1(2H)-one | 62 |
| 10 | 2-Methoxybenzoic acid | 8-Methoxy-3-(trifluoromethyl)isoquinolin-1(2H)-one | 37 |
Yields are for isolated products.[2]
Mandatory Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Ru(II)-catalyzed synthesis of trifluoromethyl isoquinolinones from benzamides.
References
Application Note: High-Efficiency Amide Coupling Reactions for the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a critical transformation in organic synthesis, central to the creation of pharmaceuticals, agrochemicals, and advanced materials. The target molecule, 3-Fluoro-5-(trifluoromethyl)benzamide, incorporates both fluorine and a trifluoromethyl group, moieties known to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, robust and efficient methods for its synthesis are of significant interest to the medicinal chemistry community.
This application note details two widely applicable and effective protocols for the synthesis of this compound from its corresponding carboxylic acid. The first protocol employs a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). The second protocol proceeds through the formation of an acyl chloride intermediate, which is subsequently reacted with an ammonia source. Both methods provide reliable pathways to the desired product, and their comparative advantages are discussed.
General Reaction Scheme
The synthesis involves the coupling of 3-Fluoro-5-(trifluoromethyl)benzoic acid with an ammonia source to form the target primary amide. This is achieved by activating the carboxylic acid group to facilitate nucleophilic attack by ammonia.
Reactants:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid (CAS: 161622-05-5)
-
Ammonia Source (e.g., Ammonium chloride, Ammonium hydroxide)
Product:
-
This compound (CAS: 207986-20-7)[3]
Experimental Protocols & Methodologies
Two primary protocols for the amide coupling reaction are presented below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes a common carbodiimide coupling agent (EDC) and an additive (HOBt) to facilitate amide bond formation under mild conditions, minimizing side reactions.[4]
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Ammonium Chloride (NH₄Cl) (1.5 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (1 M HCl, sat. NaHCO₃, brine, MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 3-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 equiv), Ammonium Chloride (1.5 equiv), and HOBt (1.2 equiv).
-
Solvent Addition: Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (3.0 equiv) to the stirred solution.
-
Coupling Agent Addition: Slowly add EDC·HCl (1.2 equiv) portion-wise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Sequentially wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Protocol 2: Acyl Chloride Mediated Amidation
This robust, two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with ammonia.[5][6]
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (2.0-3.0 equiv)
-
A catalytic amount of anhydrous DMF (if using oxalyl chloride)
-
Anhydrous solvent (e.g., Toluene, DCM)
-
Aqueous Ammonium Hydroxide (NH₄OH) (excess)
-
Standard workup reagents
Procedure:
-
Acyl Chloride Formation: In a fume hood, combine 3-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 equiv) and an anhydrous solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser. Add Thionyl Chloride (2.0 equiv) dropwise. Heat the mixture to reflux (approx. 80-110 °C depending on solvent) for 2-4 hours or until gas evolution ceases. The progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS for methyl ester formation.
-
Solvent Removal: After cooling to room temperature, remove the excess solvent and thionyl chloride under reduced pressure. The resulting crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride is often used directly in the next step.
-
Amidation: Cool the crude acyl chloride in an ice bath. Cautiously and slowly, add an excess of cold aqueous ammonium hydroxide solution dropwise with vigorous stirring. A precipitate of the product should form immediately.
-
Reaction: Continue stirring the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities. Dry the solid under vacuum to obtain this compound. Further purification can be achieved by recrystallization if necessary.
Data Presentation: Comparison of Protocols
The following table summarizes the key parameters and expected outcomes for the two synthetic protocols.
| Parameter | Protocol 1: EDC/HOBt Coupling | Protocol 2: Acyl Chloride Method |
| Starting Materials | 3-Fluoro-5-(trifluoromethyl)benzoic acid, NH₄Cl | 3-Fluoro-5-(trifluoromethyl)benzoic acid |
| Key Reagents | EDC·HCl, HOBt, DIPEA | Thionyl Chloride (or Oxalyl Chloride), NH₄OH |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux, then 0 °C to RT |
| Reaction Time | 12 - 24 hours | 4 - 6 hours (total) |
| Byproducts | Diisopropylurea, HOBt/DIPEA salts | SO₂, HCl, NH₄Cl |
| Process Conditions | Mild, single-step reaction | Harsher (reflux, corrosive reagents), two steps |
| Typical Yield | 70 - 90% | 85 - 98% |
| Typical Purity (Post-Workup) | Good to Excellent (often requires chromatography) | High (often pure after filtration/washing) |
| Scalability | Good, but cost of reagents can be a factor | Excellent, cost-effective for large scale |
Visualized Experimental Workflow
The following diagram illustrates the logical flow and key stages of the two presented synthetic protocols.
References
Application Notes: 3-Fluoro-5-(trifluoromethyl)benzamide Derivatives in Antiviral Research
Compound of Interest: N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide
Target: Influenza A Virus (IAV) Hemagglutinin (HA)
Mechanism of Action: Fusion Inhibitor
Introduction
The benzamide scaffold has emerged as a promising framework in the development of novel therapeutic agents. In the field of antiviral research, derivatives of this scaffold have demonstrated potent activity, particularly against influenza A virus (IAV). This document focuses on a specific derivative, N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide, which has been identified as an effective inhibitor of IAV entry. This compound targets the viral surface glycoprotein hemagglutinin (HA), preventing the critical conformational changes required for the fusion of the viral and endosomal membranes. By inhibiting this HA-mediated fusion process, the compound effectively halts the viral replication cycle at an early stage.[1] These notes provide an overview of its antiviral activity, mechanism of action, and detailed protocols for its evaluation.
Data Presentation: Antiviral Activity
The antiviral efficacy of N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide (referred to as Compound 22 in foundational studies) was evaluated against different strains of influenza A virus. The key quantitative metrics are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide | A/PR/8/34 (H1N1) | MDCK | ~1 | >100 | >100 | [1] |
| N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide | A/Virg/09 (H1N1) | MDCK | ~1 | >100 | >100 | [1] |
MDCK: Madin-Darby Canine Kidney cells
Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion
The primary mechanism of action for this benzamide derivative is the inhibition of the influenza virus hemagglutinin (HA) protein. HA is essential for two key steps in viral entry: binding to sialic acid receptors on the host cell surface and mediating the fusion of the viral envelope with the endosomal membrane.[2][3]
-
Entry and Acidification: The virus enters the host cell via endocytosis. As the endosome matures, its internal pH drops.[4]
-
HA Conformational Change: This acidic environment triggers a dramatic and irreversible conformational change in the HA protein, exposing a "fusion peptide" that inserts into the endosomal membrane.[2][4]
-
Membrane Fusion: The refolded HA protein then brings the viral and endosomal membranes into close proximity, leading to the formation of a fusion pore and the release of the viral genome into the cytoplasm.[2]
N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide is proposed to bind to the HA protein, stabilizing its pre-fusion conformation. This action prevents the acid-triggered conformational change, thereby blocking membrane fusion and subsequent viral infection.[1]
Experimental Protocols
Synthesis Protocol: General Amide Coupling
The synthesis of N-[(thiophen-3-yl)methyl]benzamides is typically achieved through a standard amide coupling reaction.[1]
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoyl chloride
-
(2,5-dimethylthiophen-3-yl)methanamine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve (2,5-dimethylthiophen-3-yl)methanamine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride (1.1 eq) in the anhydrous solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound, N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide.
-
Confirm the structure and purity using analytical techniques such as NMR and mass spectrometry.
Antiviral Activity Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay determines the concentration of the compound required to inhibit virus-induced cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/PR/8/34)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)
-
Infection medium (serum-free medium with TPCK-trypsin)
-
Test compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density that forms a confluent monolayer after 24 hours of incubation (37°C, 5% CO2).
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of the test compound in infection medium. Include a "no-drug" virus control (vehicle only) and a "no-virus" cell control.
-
Infection: Remove the culture medium from the cells. Add the diluted compound to the wells, followed by the influenza virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, until approximately 90-100% cytopathic effect is observed in the virus control wells.
-
Viability Measurement: Remove the plate from the incubator and add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the EC50 value.
Cytotoxicity Protocol: MTT Assay
This assay measures the effect of the compound on the metabolic activity of uninfected cells to determine its toxicity.
Materials:
-
MDCK cells
-
Cell culture medium
-
Test compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate as described for the antiviral assay.
-
Compound Addition: After 24 hours, remove the medium and add fresh medium containing serial dilutions of the test compound. Include "cells only" wells as a 100% viability control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the medium and add fresh medium containing the MTT reagent to each well. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.[5]
References
- 1. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemagglutinin (influenza) - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
Application of 3-Fluoro-5-(trifluoromethyl)benzamide in the Development of Potent PARP Inhibitors
Disclaimer: Due to the limited availability of public information directly linking 3-Fluoro-5-(trifluoromethyl)benzamide to the synthesis of a specific, named PARP inhibitor, this document presents a representative application based on established principles of medicinal chemistry and PARP inhibitor design. The synthesized compound and its associated data are hypothetical but are presented to illustrate the utility of the core scaffold in drug discovery.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, playing a key role in DNA damage repair.[1] PARP-1, the most abundant member, acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains to recruit DNA repair machinery.[1] In oncology, PARP inhibitors have emerged as a groundbreaking class of targeted therapies. They exploit the concept of "synthetic lethality," where in cancer cells with pre-existing defects in other DNA repair pathways, such as mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of toxic double-strand breaks (DSBs) during cell division, ultimately causing cell death.
The benzamide moiety is a well-established pharmacophore in many PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the enzyme's catalytic site.[1] The compound this compound represents a valuable starting material for the synthesis of novel PARP inhibitors. The fluorine and trifluoromethyl substituents can significantly influence the compound's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to the target enzyme.
PARP Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks and the principle of synthetic lethality in BRCA-deficient cancer cells upon PARP inhibition.
Synthesis of a Hypothetical PARP Inhibitor: "Hypothetinib"
To illustrate the application of this compound, we propose the synthesis of a hypothetical PARP inhibitor, "Hypothetinib." The synthetic strategy involves a Sonogashira coupling to introduce an alkynyl moiety, which can then be further functionalized. This approach is a common method for elaborating core structures in medicinal chemistry.
Synthetic Workflow
References
Application Notes: In Vitro PARP1 Inhibition Assay Using Benzamide Analogs
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 binds to the DNA and catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, using NAD+ as a substrate.[3][4] This PARylation process serves as a scaffold to recruit other DNA repair factors.[2][3]
Inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[5] Benzamide and its analogs are a well-established class of PARP inhibitors, acting as competitive inhibitors by mimicking the nicotinamide moiety of NAD+ and binding to the enzyme's catalytic domain.[6][7]
This document provides a detailed protocol for an in vitro colorimetric assay to determine the inhibitory potential of benzamide analogs against human PARP1.
Principle of the Assay
This enzyme-linked immunosorbent assay (ELISA)-based colorimetric assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP1 in the presence of activated DNA.[8][9] Histones are pre-coated onto a 96-well plate to serve as the protein substrate for PARP1. The enzymatic reaction is initiated by adding PARP1, activated DNA, and a biotinylated NAD+ substrate mixture. The resulting biotinylated histones are then detected using streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotin moieties. Finally, a colorimetric HRP substrate is added, and the resulting color development, which is proportional to PARP1 activity, is measured using a microplate reader.[8] The potency of a benzamide analog is determined by quantifying the reduction in signal across a range of inhibitor concentrations.[5]
Data Presentation: Inhibitory Activity of Benzamide Analogs
The following table summarizes representative data for the in vitro inhibitory activity of several benzamide-based PARP1 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1.9 | 1.5 | [10] |
| Rucaparib | 1.4 | 1.4 | [10] |
| Niraparib | 3.8 | 2.1 | [10] |
| Veliparib | 4.7 | 2.9 | [10] |
| 3-Aminobenzamide | 1,100 | 1,700 | [11] |
| Benzamide Analog X (Hypothetical) | 5.2 | 350 | - |
Note: IC50 values can vary depending on specific assay conditions and literature sources.[10]
Experimental Protocols
Materials and Reagents
-
Recombinant Human PARP1 Enzyme
-
96-well plates (high-binding capacity)
-
Histone mixture (e.g., calf thymus)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+ Substrate Mixture
-
10x PARP Assay Buffer
-
Benzamide analogs and control inhibitors (e.g., Olaparib)
-
Dimethyl sulfoxide (DMSO)
-
Blocking Buffer (e.g., 3% BSA in PBST)
-
Phosphate Buffered Saline (PBS)
-
PBST (1x PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
Colorimetric HRP Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol: Step-by-Step
Step 1: Plate Preparation (Day 1)
-
Prepare a 1x histone mixture by diluting the stock solution with PBS.
-
Coat the wells of a 96-well plate by adding 50 µL of the 1x histone mixture to each well.[8]
-
Incubate the plate overnight at 4°C.[8]
-
The next day, wash the plate three times with 200 µL of PBST per well. Tap the plate on a clean paper towel to remove excess liquid.[8]
-
Block the wells by adding 200 µL of Blocking Buffer to each well.
-
Wash the plate three times with 200 µL of PBST per well and tap dry.[5]
Step 2: PARP1 Ribosylation Reaction (Day 2)
-
Inhibitor Preparation: Prepare serial dilutions of the benzamide analogs and a known control inhibitor (e.g., Olaparib). A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[5] Prepare a 10 mM stock solution in 100% DMSO and perform subsequent dilutions in 1x PARP Assay Buffer.[5] The final DMSO concentration in the well should not exceed 1%.[12]
-
Plate Layout: Designate wells for "Blank" (no enzyme), "Positive Control" (enzyme + DMSO vehicle, 100% activity), and "Test Inhibitor" at various concentrations.[5]
-
Master Mix Preparation: Prepare a Master Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in 1x PARP Assay Buffer. The exact concentrations should be optimized, but a typical mix per well might include:
-
Reaction Setup:
-
Add 5 µL of the appropriate inhibitor dilution or DMSO vehicle to the designated wells.
-
Add 10 µL of 1x PARP Assay Buffer to the "Blank" wells.[5]
-
Initiate the reaction by adding 45 µL of the Master Mix to all wells except the "Blank".
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.[5][14]
Step 3: Detection
-
Wash the plate three times with 200 µL of PBST per well.
-
Prepare a 1:500 to 1:1000 dilution of Streptavidin-HRP in Blocking Buffer.
-
Incubate for 30 minutes at room temperature, protected from light.[5]
-
Wash the plate four times with 200 µL of PBST per well.
-
Add 100 µL of the colorimetric HRP substrate to each well and incubate at room temperature until a blue color develops in the positive control wells (typically 15-30 minutes).[8]
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader.
Data Analysis
-
Subtract Background: Subtract the average absorbance value of the "Blank" wells from the values of all other wells.
-
Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PARP1 activity.[15][16] Software such as GraphPad Prism is commonly used for this analysis.[17]
Visualizations
Caption: PARP1 signaling pathway in DNA single-strand break repair.
Caption: Workflow for the colorimetric PARP1 inhibition assay.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 3. mdpi.com [mdpi.com]
- 4. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. PARP1 Colorimetric Assay Kit - BPS Bioscience [bioscience.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. youtube.com [youtube.com]
- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Fluoro-5-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Fluoro-5-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical synthesis. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering excellent resolution, accuracy, and precision. This protocol is suitable for purity assessments, stability studies, and quality control of this compound in various sample matrices.
Introduction
This compound is an aromatic compound of significant interest in medicinal chemistry and drug development due to its unique structural features. The presence of both a fluorine atom and a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Accurate and reliable analytical methods are therefore crucial for its characterization and quality control throughout the research and development process. This document provides a detailed protocol for a reversed-phase HPLC method developed for the routine analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is essential for understanding its chromatographic behavior.
| Property | Value | Reference |
| Chemical Formula | C₈H₅F₄NO | [1][2][3] |
| Molecular Weight | 207.13 g/mol | [3] |
| Melting Point | 115-117 °C | [2] |
| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg | [2] |
| logP | 1.9434 | [3] |
| Appearance | White crystalline powder or solid | [1] |
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.
-
Reagents:
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.
-
From the stock solution, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
Prepare unknown samples by accurately weighing and dissolving them in acetonitrile to achieve a concentration within the calibration range, followed by dilution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation Parameters (Illustrative)
For quantitative applications, the method should be validated according to ICH guidelines. The following table provides an example of typical validation parameters and their acceptable limits.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank at the retention time of the analyte |
Experimental Workflow
The logical flow of the analytical process, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method presented in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The protocol is suitable for high-throughput analysis in research, development, and quality control environments, ensuring the integrity and purity of this important pharmaceutical intermediate.
References
Application Note: Mass Spectrometry Analysis of 3-Fluoro-5-(trifluoromethyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the qualitative and quantitative analysis of 3-Fluoro-5-(trifluoromethyl)benzamide (Molecular Formula: C₈H₅F₄NO, Molecular Weight: 207.13 g/mol ) using mass spectrometry.[1][2][3][4][5] Methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, including sample preparation, instrument parameters, and data interpretation. These methods are essential for purity assessment, reaction monitoring, and pharmacokinetic studies in the context of drug discovery and chemical synthesis.
Introduction
This compound is a halogenated aromatic compound of interest in medicinal chemistry and materials science. The presence of both fluorine and a trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design. Accurate and robust analytical methods are crucial for its characterization. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for identifying and quantifying this compound. This note details protocols for both electron ionization (EI) for structural elucidation and electrospray ionization (ESI) for sensitive quantification.
Predicted Mass Fragmentation Pathway
Understanding the fragmentation pattern is key to interpreting mass spectra for structural confirmation. For this compound, fragmentation in Electron Ionization (EI) mode is predicted to follow logical pathways based on the structure's stability.
A primary and highly characteristic fragmentation pathway for benzamides involves the cleavage of the C-N bond, losing the amino group (•NH₂) to form a stable resonance-stabilized benzoyl cation.[6] Further fragmentation of the aromatic ring and loss of the trifluoromethyl group can also occur.
A diagram of the predicted fragmentation is shown below.
Caption: Predicted EI fragmentation of the target compound.
Protocol 1: Qualitative Analysis by GC-MS
This protocol is designed for the structural confirmation and purity analysis of synthesized this compound. GC-MS with electron ionization provides detailed fragmentation patterns that serve as a chemical fingerprint.[7]
Experimental Protocol: GC-MS
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC/MSD or equivalent).
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
Perform serial dilutions to a final concentration of approximately 10 µg/mL for analysis.
Chromatographic and Spectrometric Conditions: The following table outlines the recommended starting parameters for the GC-MS analysis.[8]
| Parameter | Value |
| GC System | |
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (0.75 min) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Scan Range | 40 - 350 m/z |
| Solvent Delay | 4 minutes |
Expected Data
The primary outcome is a total ion chromatogram (TIC) showing a peak for the analyte, and a corresponding mass spectrum. The table below lists the predicted major ions based on the fragmentation pathway.
| m/z (Mass/Charge) | Proposed Ion Structure | Notes |
| 207 | [C₈H₅F₄NO]⁺• | Molecular Ion (M⁺•) |
| 191 | [C₈H₄F₄O]⁺ | M - NH₂ (Loss of amino radical) |
| 163 | [C₇H₄F₄]⁺ | M - NH₂ - CO (Loss of CO from benzoyl cation) |
| 139 | [C₇H₄FO]⁺ | M - CF₃ (Loss of trifluoromethyl radical) |
| 111 | [C₆H₄F]⁺ | M - CF₃ - CO (Loss of CO) |
Protocol 2: Quantitative Analysis by LC-MS/MS
For drug development and pharmacokinetic studies, a highly sensitive and selective quantitative method is required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[9] This protocol uses Electrospray Ionization (ESI), a soft ionization technique ideal for generating protonated molecular ions with minimal fragmentation in the source.[10][11]
Experimental Protocol: LC-MS/MS
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Create a calibration curve by serially diluting the stock solution in the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid) to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary, followed by reconstitution in the mobile phase.
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| LC System | |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 minutes, hold 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Dwell Time | 100 ms |
MRM Transitions and Expected Data
For quantitative analysis, specific precursor-to-product ion transitions are monitored. The protonated molecule [M+H]⁺ is selected as the precursor ion. Collision-Induced Dissociation (CID) in the second quadrupole generates product ions.
| Precursor Ion (Q1) | Product Ion (Q3) | Transition Type |
| m/z 208.1 | m/z 191.1 | Quantifier (Loss of NH₃) |
| m/z 208.1 | m/z 163.1 | Qualifier (Loss of NH₃ and CO) |
Overall Analytical Workflow
The logical flow for analyzing this compound, from sample receipt to final data interpretation, is crucial for ensuring data quality and consistency in a research or development setting.
Caption: Workflow for mass spectrometry analysis.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound CAS#: 207986-20-7 [m.chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
Application Note: ¹H and ¹³C NMR Characterization of 3-Fluoro-5-(trifluoromethyl)benzamide
Abstract
This application note details the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-fluoro-5-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical and agrochemical research. Due to the absence of publicly available experimental NMR data, this note provides a comprehensive analysis based on predicted spectral data. Detailed experimental protocols for sample preparation and NMR data acquisition are provided, alongside structured tables of predicted chemical shifts, coupling constants, and signal multiplicities. A structural diagram illustrating the predicted NMR correlations is also included to aid in spectral interpretation. This document serves as a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.
Introduction
This compound is a substituted aromatic compound with significant potential in the development of novel therapeutic agents and agricultural chemicals. The presence of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold imparts unique electronic properties that can influence molecular interactions and biological activity. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous characterization of such organic molecules. This application note presents a detailed protocol and predicted ¹H and ¹³C NMR data to facilitate the identification and analysis of this compound.
Predicted NMR Data
The ¹H and ¹³C NMR spectra for this compound were predicted using advanced NMR prediction software and considering the known effects of fluoro and trifluoromethyl substituents on the benzene ring. The predicted data is presented in the tables below. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals for the three aromatic protons and the two amide protons. The aromatic protons will exhibit complex splitting patterns due to homo- and heteronuclear coupling with both the adjacent fluorine atom and the trifluoromethyl group.
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 8.05 | d | J(H-F) = 8.5 |
| H-4 | 7.85 | s | |
| H-6 | 8.20 | d | J(H-F) = 9.0 |
| -CONH₂ | 7.60 (br s), 8.10 (br s) | br s |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The signals for the carbons directly bonded to fluorine and the trifluoromethyl group will appear as quartets due to C-F coupling.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C-1 | 135.5 | d | J(C-F) = 3.0 |
| C-2 | 120.0 | d | J(C-F) = 3.5 |
| C-3 | 162.5 | d | J(C-F) = 250.0 |
| C-4 | 118.0 | d | J(C-F) = 22.0 |
| C-5 | 132.0 | q | J(C-F) = 33.0 |
| C-6 | 125.0 | d | J(C-F) = 3.0 |
| -CF₃ | 123.5 | q | J(C-F) = 272.0 |
| -C=O | 167.0 | s |
Experimental Protocols
The following protocols are recommended for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for benzamides due to its ability to better dissolve the compound and resolve the amide proton signals.
-
Concentration: Prepare a solution by dissolving 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution of complex coupling patterns.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more for dilute samples.
-
Visualization of Key NMR Correlations
The following diagram illustrates the structure of this compound and highlights the key predicted through-bond correlations that are expected to be observed in 2D NMR experiments such as HSQC and HMBC, which would be crucial for definitive assignments.
Conclusion
This application note provides a detailed guide for the ¹H and ¹³C NMR characterization of this compound. Although based on predicted data, the information presented herein offers a solid foundation for the initial identification and structural verification of this important chemical entity. The provided protocols for sample preparation and data acquisition are designed to yield high-quality spectra, which will be invaluable for researchers in the fields of medicinal chemistry and drug development. It is recommended that experimental data, once obtained, be used to validate and refine the predicted assignments presented in this note.
Application Notes and Protocols: 3-Fluoro-5-(trifluoromethyl)benzamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Fluoro-5-(trifluoromethyl)benzamide as a versatile building block in modern organic synthesis. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this reagent a valuable scaffold in medicinal chemistry and materials science.
Overview of Applications
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its applications are primarily centered around two main areas:
-
Amide Coupling Reactions: The benzamide moiety can be synthesized from the corresponding benzoic acid or acyl chloride, or it can be further functionalized. A notable example is its use in the synthesis of enzyme inhibitors.
-
Cross-Coupling Reactions: While the C-F bond is generally robust, the aromatic ring can be functionalized with leaving groups (e.g., Br, I) to participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of C-C and C-N bonds, respectively.
The presence of the trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, while the fluorine atom can modulate pKa and introduce specific electronic interactions.
Synthesis of Bioactive Molecules
This compound can be utilized in the synthesis of N-arylmethyl benzamides, a class of compounds investigated as potential influenza virus fusion inhibitors. The following is a protocol adapted from the synthesis of N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide.
Experimental Protocol: Amide Coupling
This protocol details the reaction of 3-fluoro-5-(trifluoromethyl)benzoyl chloride with (2,5-dimethylthiophen-3-yl)methanamine.
-
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoyl chloride
-
(2,5-Dimethylthiophen-3-yl)methanamine
-
Anhydrous, amine-free solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
-
Procedure:
-
Dissolve (2,5-dimethylthiophen-3-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-fluoro-5-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Quantitative Data
| Product | Starting Materials | Yield (%) | Reference |
| N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide | 3-Fluoro-5-(trifluoromethyl)benzoyl chloride, (2,5-dimethylthiophen-3-yl)methanamine | 86 | [1] |
Experimental Workflow: Amide Synthesis
Application in Palladium Cross-Coupling Reactions
For this compound to be used in cross-coupling reactions, it would typically be derivatized to an aryl halide or triflate. The following protocols are representative methods for such reactions.
This reaction is a versatile method for forming C-C bonds. Here, we propose a protocol for the coupling of a hypothetical 3-bromo-5-(trifluoromethyl)benzamide with an arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
3-Bromo-5-(trifluoromethyl)benzamide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
In a reaction vessel, combine 3-bromo-5-(trifluoromethyl)benzamide, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Expected Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Options | Considerations |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos) | The choice of catalyst and ligand is crucial for efficient C-Br bond activation. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base strength can significantly influence the reaction rate and yield. |
| Solvent | Dioxane/water, Toluene/water, DMF | Solvent polarity and miscibility affect catalyst solubility and reaction kinetics. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive substrates. |
Catalytic Cycle for Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C-N bonds. The following is a proposed protocol for the amination of a hypothetical 3-bromo-5-(trifluoromethyl)benzamide.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
3-Bromo-5-(trifluoromethyl)benzamide (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, aprotic solvent (e.g., toluene)
-
-
Procedure:
-
In a glovebox, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.
-
Add the 3-bromo-5-(trifluoromethyl)benzamide and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
Application in the Synthesis of PARP Inhibitors
The benzamide moiety is a known pharmacophore in many Poly(ADP-ribose) polymerase (PARP) inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate.[2] The 3-fluoro-5-(trifluoromethyl)phenyl group can be incorporated to potentially enhance binding affinity and improve pharmacokinetic properties.
PARP Signaling Pathway and Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[2] Inhibiting PARP in these cancer cells leads to the accumulation of SSBs, which collapse replication forks during cell division, creating DSBs that cannot be repaired. This results in cell death through a process known as synthetic lethality.[2]
Representative Synthetic Scheme for a PARP Inhibitor
A hypothetical PARP inhibitor incorporating the this compound scaffold could be synthesized via a multi-step sequence involving an initial cross-coupling reaction followed by further functionalization and coupling to a core heterocyclic structure, a common feature in many PARP inhibitors.
References
Application Notes and Protocols for Antifungal Activity Testing of 3-Fluoro-5-(trifluoromethyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antifungal properties of novel 3-Fluoro-5-(trifluoromethyl)benzamide derivatives. The protocols outlined below are based on established methodologies for in vitro antifungal susceptibility testing and cytotoxicity assessment, critical steps in the early-stage discovery and development of new antifungal agents.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal therapies. Benzamide derivatives have shown promise as a scaffold for the development of potent antimicrobial agents. The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and biological activity. This document details the experimental procedures to assess the antifungal efficacy and preliminary safety profile of this compound derivatives.
While specific data on this compound derivatives is limited in publicly available literature, studies on other substituted benzamides provide valuable insights. For instance, research has shown that the presence of fluorine or chlorine on the benzene ring of benzamide derivatives can significantly improve their antifungal activity.[1] Conversely, the introduction of a trifluoromethyl group has been observed to sometimes decrease activity to varying degrees in certain molecular contexts.[1] This highlights the importance of empirical testing for each new derivative.
Data Presentation
The following tables present hypothetical quantitative data for a series of this compound derivatives (designated as F-TFM-B-X ) to illustrate how experimental results can be structured for clear comparison.
Table 1: In Vitro Antifungal Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| F-TFM-B-1 | Candida albicans | 16 | 32 |
| Aspergillus fumigatus | 32 | >64 | |
| F-TFM-B-2 | Candida albicans | 8 | 16 |
| Aspergillus fumigatus | 16 | 32 | |
| F-TFM-B-3 | Candida albicans | >64 | >64 |
| Aspergillus fumigatus | >64 | >64 | |
| Fluconazole | Candida albicans | 2 | 8 |
| Amphotericin B | Aspergillus fumigatus | 1 | 2 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: Cytotoxicity of this compound Derivatives against Mammalian Cell Lines (Hypothetical Data)
| Compound ID | Cell Line (e.g., HepG2) | CC₅₀ (µg/mL) | Selectivity Index (SI) vs. C. albicans |
| F-TFM-B-1 | HepG2 | >128 | >8 |
| F-TFM-B-2 | HepG2 | 64 | 8 |
| F-TFM-B-3 | HepG2 | >128 | >2 |
CC₅₀: 50% Cytotoxic Concentration; SI = CC₅₀ / MIC
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
1. Preparation of Fungal Inoculum: a. Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. c. Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Preparation of Compound Dilutions: a. Prepare a stock solution of each this compound derivative in dimethyl sulfoxide (DMSO). b. Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL. c. Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative control (medium with DMSO, no compound).
3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound. b. Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC: a. The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
1. Subculturing from MIC Plates: a. Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth. b. Spot the aliquot onto an agar plate (e.g., Sabouraud Dextrose Agar).
2. Incubation: a. Incubate the agar plates at 35°C for 24-48 hours.
3. Determination of MFC: a. The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compounds on the viability of mammalian cells.
1. Cell Seeding: a. Seed a 96-well plate with a mammalian cell line (e.g., HepG2, a human liver cell line) at a density of 1 x 10⁴ cells per well in a suitable culture medium. b. Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of the this compound derivatives in the cell culture medium. b. Replace the medium in the wells with the medium containing the test compounds at various concentrations. c. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
3. Incubation: a. Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24-48 hours.
4. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
5. Calculation of CC₅₀: a. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Caption: Workflow for the in vitro evaluation of novel antifungal benzamide derivatives.
Caption: A potential mechanism of action for antifungal benzamide derivatives.
References
Application Notes and Protocols for the Development of CETP Inhibitors Using Trifluoromethyl Benzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that plays a critical role in lipid metabolism. It facilitates the transfer of cholesteryl esters (CE) from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1][2][3][4][5] This action results in lower HDL cholesterol (HDL-C) and higher LDL cholesterol (LDL-C) levels, a lipid profile associated with an increased risk of atherosclerotic cardiovascular disease (ASCVD).[6][7][8]
Inhibition of CETP has emerged as a promising therapeutic strategy to raise HDL-C, lower LDL-C, and potentially reduce the residual cardiovascular risk that persists in patients on statin therapy.[9][10][11] Among the various chemical scaffolds investigated, trifluoromethyl benzamides have shown significant potential as potent and selective CETP inhibitors.[1][2][3][12] This document provides detailed application notes and protocols relevant to the research and development of this specific class of compounds.
Mechanism of Action: CETP Inhibition
CETP inhibitors block the transfer of lipids between lipoproteins. By binding to CETP, these inhibitors prevent the exchange of cholesteryl esters from HDL for triglycerides from VLDL and LDL. This leads to an accumulation of cholesterol in HDL particles, thereby increasing circulating HDL-C levels, and a reduction in the cholesterol content of LDL particles, lowering LDL-C.[11]
Data Presentation: Inhibitor Potency and Clinical Effects
Quantitative data from preclinical studies and clinical trials are essential for evaluating and comparing CETP inhibitors.
Preclinical Potency of Novel Trifluoromethyl Benzamides
Several studies have reported the synthesis and in vitro activity of novel trifluoromethyl benzamide derivatives. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound ID | Structure/Substitution Pattern | IC50 (µM) | Reference |
| 9c | Benzylamino benzamide derivative | 1.03 | [1][2][13] |
| 8a | Chlorobenzyl benzamide derivative | 1.6 | [12] |
| 9b | 3,5-bis(trifluoromethyl)benzylamino benzamide with ortho-CF3 | 0.69 | [3] |
| 9a | 3,5-bis(trifluoromethyl)benzylamino benzamide (unsubstituted) | 1.36 | [3] |
| 9l | Trifluoro-oxoacetamido benzamide derivative | 0.0716 | [12] |
| 9g | Oxoacetamido-benzamide derivative | 0.96 | [14] |
Effects of Clinically Investigated CETP Inhibitors
While not all are trifluoromethyl benzamides, the clinical data for compounds like Anacetrapib and Evacetrapib provide a benchmark for the therapeutic potential of this drug class.
| Inhibitor | Dose | Change in HDL-C | Change in LDL-C | Clinical Trial | Reference |
| Anacetrapib | 100 mg daily | +138.1% | -39.8% | DEFINE | [15] |
| Evacetrapib | 130 mg daily | +130% | -37% | ACCELERATE | [16] |
| Dalcetrapib | 600 mg daily | +30% | Minimal Effect | dal-OUTCOMES | [10][17] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, screening, and evaluation of novel CETP inhibitors.
General Synthesis of Trifluoromethyl Benzamide Inhibitors
The synthesis of trifluoromethyl benzamide CETP inhibitors typically involves the coupling of a substituted benzoic acid with a substituted aniline or benzylamine.
Protocol: Amide Coupling
-
Reactant Preparation : Dissolve the selected trifluoromethyl-substituted benzoic acid (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane or DMF).
-
Activation : Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition : Add the desired substituted amine (1.1 eq) to the reaction mixture.
-
Reaction : Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Characterization : Confirm the structure and purity of the final compound using NMR, IR, and High-Resolution Mass Spectrometry (HR-MS).[3]
In Vitro CETP Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the inhibitory activity of test compounds on CETP, often available as a commercial kit.[18][19][20]
Protocol: Fluorometric Assay
-
Reagent Preparation : Prepare serial dilutions of the trifluoromethyl benzamide test compounds in DMSO. The final DMSO concentration in the assay should typically be kept below 2%.
-
Assay Setup : In a 96-well microplate, add the assay buffer, a source of CETP (e.g., recombinant human CETP or human plasma), and the test compound dilutions.[19][20] Include wells for positive (no inhibitor) and negative (no CETP) controls.
-
Pre-incubation : Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Start the reaction by adding the donor (e.g., fluorescently self-quenched neutral lipid) and acceptor (e.g., VLDL) particles to all wells.[20]
-
Incubation : Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.
-
Measurement : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. The transfer of the fluorescent lipid from the donor to the acceptor particle results in dequenching and an increase in fluorescence.
-
Data Analysis : Calculate the percentage of CETP inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Pharmacokinetic (PK) Profiling in Animal Models
Evaluating the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of lead compounds is a critical step in drug development.
Protocol: Oral PK Study in Rats
-
Animal Acclimatization : Acclimate male Sprague-Dawley rats for at least one week before the study. Fast the animals overnight before dosing.
-
Compound Formulation : Formulate the test compound in a suitable vehicle (e.g., 20% Solutol HS 15 in water) to the desired concentration.
-
Dosing : Administer a single dose of the compound formulation to the rats via oral gavage (e.g., 10 mg/kg).
-
Blood Sampling : Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation : Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis : Determine the concentration of the test compound in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation followed by injection onto the LC-MS/MS system.
-
PK Parameter Calculation : Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½).[21][22]
Application Notes: Challenges and Future Directions
The development of CETP inhibitors has been marked by both promise and significant setbacks. The failure of early compounds like torcetrapib (due to off-target toxicity) and the lack of efficacy of others like dalcetrapib and evacetrapib in large cardiovascular outcome trials, despite successfully modulating lipid levels, have raised important questions.[8][10][11][16][23]
Key Considerations:
-
Off-Target Effects : The experience with torcetrapib, which increased blood pressure and aldosterone levels, highlights the critical need to screen new compounds for off-target activities.[10]
-
HDL Function vs. HDL Level : It is now understood that the functional quality of HDL particles (e.g., their cholesterol efflux capacity) may be more important than simply the quantity of HDL-C in circulation.[6][24] Future research should assess the impact of trifluoromethyl benzamides on HDL functionality.
-
LDL-C Reduction : The modest clinical benefit observed with anacetrapib in the REVEAL trial was attributed primarily to its LDL-C lowering effect, suggesting that this remains a crucial component of cardiovascular risk reduction.[9][25]
The trifluoromethyl benzamide scaffold continues to be a promising starting point for designing novel CETP inhibitors. Future development should focus on optimizing potency, selectivity, and pharmacokinetic properties while thoroughly investigating the functional consequences of CETP inhibition beyond simple changes in lipoprotein cholesterol levels.
References
- 1. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - Abu Khalaf - Current Computer-Aided Drug Design [rjpbr.com]
- 3. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CETP inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETP Assay Kit Clinisciences [clinisciences.com]
- 8. journals.najah.edu [journals.najah.edu]
- 9. What is Anacetrapib used for? [synapse.patsnap.com]
- 10. bjcardio.co.uk [bjcardio.co.uk]
- 11. CETP inhibitor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - Abu Khalaf - Current Computer-Aided Drug Design [gynecology.orscience.ru]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. cda-amc.ca [cda-amc.ca]
- 16. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 17. Dalcetrapib: a review of Phase II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. roarbiomedical.com [roarbiomedical.com]
- 19. benchchem.com [benchchem.com]
- 20. roarbiomedical.com [roarbiomedical.com]
- 21. med.monash.edu.au [med.monash.edu.au]
- 22. Physiologically based pharmacokinetic modeling to predict complex drug-drug interactions: a case study of AZD2327 and its metabolite, competitive and time-dependent CYP3A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With Evacetrapib in Patients at a High Risk for Vascular Outcomes - American College of Cardiology [acc.org]
- 24. Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
There are two principal and reliable methods for synthesizing this compound. The choice between them depends on the available starting materials, reaction scale, and desired reaction kinetics.
-
From 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride: This is the most common and generally higher-yielding route. The highly reactive acyl chloride is treated with a source of ammonia (e.g., concentrated aqueous ammonia or ammonia gas in an organic solvent). The reaction is rapid and often exothermic.[1][2]
-
From 3-Fluoro-5-(trifluoromethyl)benzoic Acid: This route involves the direct reaction of the carboxylic acid with an amine. However, this reaction is typically very slow at room temperature because the basic amine will first deprotonate the acidic carboxylic acid to form a stable and unreactive ammonium carboxylate salt.[3][4] To achieve a successful reaction, one of two approaches is necessary:
-
High-Temperature Dehydration: The ammonium salt is formed first and then heated strongly to drive off water and form the amide bond.[5][6]
-
Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or HBTU/HOBt are used to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[4][7] This is a very common strategy in medicinal chemistry.
-
Caption: Primary synthetic routes to this compound.
Table 1: Comparison of Primary Synthetic Routes
| Feature | Route 1: Acyl Chloride | Route 2: Carboxylic Acid |
| Starting Material | 3-Fluoro-5-(trifluoromethyl)benzoyl chloride | 3-Fluoro-5-(trifluoromethyl)benzoic acid |
| Reactivity | High, reaction is fast and exothermic.[8] | Low, requires activation or high heat.[9] |
| Key Challenge | Acyl chloride is highly sensitive to moisture, which causes hydrolysis back to the carboxylic acid.[10][11] | Formation of a stable ammonium salt that resists further reaction without activation.[3] |
| Common Byproducts | Benzoic acid (from hydrolysis), Ammonium chloride.[10] | Unreacted starting material. |
| Typical Yield | Generally higher. | Variable, depends heavily on conditions/coupling agents. |
| Advantages | Rapid, high conversion. | Starting material is less hazardous and more stable. |
| Disadvantages | Requires anhydrous conditions; acyl chloride is corrosive and moisture-sensitive.[12] | Can require expensive coupling agents or harsh heating conditions. |
Troubleshooting Guide: Low Yield
Low yield is the most common issue encountered in this synthesis. A systematic approach is crucial for diagnosis and resolution.[13]
Caption: Troubleshooting flowchart for diagnosing the cause of low yield.
Q2: My yield is low and I see a lot of unreacted starting material. What's wrong?
This indicates an incomplete reaction. The cause depends on your chosen synthetic route.
-
For the Carboxylic Acid Route: You are likely observing the stable ammonium carboxylate salt. The reaction requires more energy to proceed.
-
For the Acyl Chloride Route: An incomplete reaction is less common due to high reactivity but can occur if conditions are not optimal.
Q3: My main product is 3-Fluoro-5-(trifluoromethyl)benzoic acid instead of the amide. Why did this happen?
This is a classic sign of hydrolysis, a major side reaction when using the highly reactive acyl chloride starting material.[10][11] The acyl chloride has reacted with water instead of ammonia.
-
Causality: Acyl chlorides are extremely reactive towards nucleophiles. Water, while a weaker nucleophile than ammonia, will readily attack the acyl chloride if present, reverting it to the less reactive carboxylic acid.
-
Solution: Implement Anhydrous Conditions. This is the most critical factor for success with the acyl chloride route.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure the amine is dry.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[10][12]
-
Q4: The reaction seems to work, but I lose a lot of product during purification. How can I improve my recovery?
Product loss during workup and purification is a common, often overlooked, source of low yield.[11]
-
For Recrystallization: The most common purification method for this compound is recrystallization, often from hot water or ethanol.[8][14]
-
Problem: Using too much hot solvent to dissolve the crude product. When the solution cools, a significant amount of your product will remain dissolved in the mother liquor instead of crystallizing.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Add the hot solvent portion-wise until everything just dissolves.[14]
-
Problem: Not cooling the solution sufficiently.
-
Solution: After slow cooling to room temperature to form large, pure crystals, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and minimize solubility in the solvent.[14]
-
Problem: Washing the collected crystals with room-temperature solvent.
-
Solution: Wash the filtered crystals with a small amount of ice-cold solvent to rinse away impurities without re-dissolving a significant amount of the product.[14]
-
Managing Impurities and Side Reactions
Q5: What is the Schotten-Baumann condition and how can it help?
The Schotten-Baumann condition is a technique for acylating amines using an acid chloride in a two-phase system with an aqueous base like sodium hydroxide.[10][11]
-
How it Works: The reaction is performed in an organic solvent (like dichloromethane) and water. The amine and acid chloride are in the organic phase. The aqueous base (e.g., NaOH) serves to neutralize the HCl byproduct as it forms.[11]
-
Why it's Useful: By instantly neutralizing the HCl, it prevents the acid from protonating the amine starting material. A protonated amine is no longer nucleophilic and cannot react with the acid chloride. This ensures all of your amine remains active and available for the reaction, improving the yield.
Detailed Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis from 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride
This is the recommended high-yield protocol.
Step 1: Preparation of 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 3-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2-3 eq) and a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride is often used directly in the next step without further purification.[15]
Step 2: Amidation
-
In a separate oven-dried flask under a nitrogen atmosphere, cool a concentrated aqueous ammonia solution (at least 10 eq) in an ice bath.
-
Slowly add the crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) dropwise to the cold, vigorously stirring ammonia solution. The reaction is highly exothermic; maintain the temperature below 10°C.[8]
-
A white precipitate of the benzamide will form immediately.[8]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with several portions of cold deionized water to remove ammonium chloride byproduct.[10]
-
Dry the crude product. For further purification, proceed to Protocol 2.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. In a separate beaker, heat a suitable solvent (e.g., ethanol or a water/ethanol mixture) to its boiling point. Add the minimum amount of the hot solvent to the flask required to completely dissolve the solid with stirring.[14]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[14]
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to obtain pure this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. Khan Academy [khanacademy.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 3-Methyl-5-(trifluoromethyl)benzamide|C9H8F3NO Supplier [benchchem.com]
Technical Support Center: Purification of 3-Fluoro-5-(trifluoromethyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Fluoro-5-(trifluoromethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route. If synthesized from 3-fluoro-5-(trifluoromethyl)benzoyl chloride and ammonia, the primary impurities are typically:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid: Formed by the hydrolysis of the starting benzoyl chloride.
-
Unreacted 3-fluoro-5-(trifluoromethyl)benzoyl chloride: Residual starting material.
-
Excess ammonia and its salts: From the amidation reaction.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is expected to be a white to off-white crystalline solid. The reported melting point is in the range of 115-117 °C. A sharp melting point within this range is a good indicator of high purity.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be used to determine the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the purity and detecting impurities. A reverse-phase C18 or phenyl-hexyl column with a water/acetonitrile mobile phase gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if they have distinct signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
-
Melting Point Analysis: A simple and effective way to get a preliminary assessment of purity. Pure compounds typically have a sharp melting point range.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable (compound is insoluble). | Try a more polar solvent. Ethanol, methanol, or isopropanol are good starting points. A solvent mixture (e.g., ethanol/water) might also be effective. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. | Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is more soluble to the hot solution. Ensure the initial dissolution is complete. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated but nucleation has not occurred. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | Too much solvent was used for recrystallization. The crystals were washed with a solvent at room temperature in which they have some solubility. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for complete dissolution. Wash the collected crystals with a small amount of ice-cold recrystallization solvent. Ensure the filtration apparatus is pre-heated before hot filtration. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities. | The eluent system is not optimal. The column was not packed properly. | Perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find an eluent that gives good separation (Rf of the target compound ~0.3). Ensure the silica gel is packed uniformly without any cracks or channels. |
| The compound band is streaking or tailing. | The compound is interacting too strongly with the acidic silica gel. The compound is not sufficiently soluble in the eluent. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. Choose an eluent system in which the compound is more soluble. |
| Low recovery of the compound from the column. | The compound is irreversibly adsorbed onto the silica gel. The compound is eluting very slowly. | Deactivate the silica gel with a small amount of a polar solvent or triethylamine before packing. Gradually increase the polarity of the eluent during the chromatography (gradient elution). |
Experimental Protocols
Recrystallization Protocol
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
1. Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude material in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room and elevated temperatures to find a suitable solvent. An ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
In a separate beaker, heat the chosen recrystallization solvent to its boiling point.
-
Slowly add the minimum amount of the hot solvent to the flask containing the crude material while stirring until the solid is completely dissolved.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
4. Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated charcoal and any insoluble impurities.
5. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Expected Purity and Recovery:
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99% |
| Recovery Yield | N/A | 80-90% (typical) |
| Melting Point | Broad range below 115 °C | Sharp range around 115-117 °C |
| Appearance | Off-white to yellowish powder | White crystalline solid |
Column Chromatography Protocol
1. Stationary Phase and Eluent Selection:
-
Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Based on TLC analysis, a good starting eluent system is a mixture of ethyl acetate and hexanes. A typical starting point for elution is 10-20% ethyl acetate in hexanes.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
3. Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
4. Elution:
-
Start eluting with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute the compound.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Typical Column Chromatography Parameters:
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Ethyl Acetate / Hexanes (gradient) |
| Initial Eluent | 5-10% Ethyl Acetate in Hexanes |
| Final Eluent | 20-30% Ethyl Acetate in Hexanes |
Visualization of Purification Workflow
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification of this compound.
Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are:
-
Amidation of 3-Fluoro-5-(trifluoromethyl)benzoic acid or its derivatives: This typically involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which is then reacted with an amine source like ammonia.
-
Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile: This route involves the partial hydrolysis of the corresponding nitrile to the amide.[1]
Q2: What are the potential byproducts when synthesizing this compound from the corresponding acyl chloride?
A2: When using 3-Fluoro-5-(trifluoromethyl)benzoyl chloride, potential byproducts include:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid: This can form from the hydrolysis of the starting acyl chloride if moisture is present in the reaction.[2]
-
Unreacted 3-Fluoro-5-(trifluoromethyl)benzoyl chloride: Incomplete reaction can leave residual starting material.
-
Over-acylated products: If a primary amine is used as the ammonia source, there's a possibility of forming a secondary amide.
-
Salts: Ammonium chloride is a common byproduct when ammonia is used.
Q3: What byproducts should I look for when preparing this compound via nitrile hydrolysis?
A3: The main byproduct of concern during the hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile is:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid: This is formed from the over-hydrolysis of the amide product. The reaction conditions (acid/base concentration, temperature, and time) must be carefully controlled to favor the formation of the amide as the intermediate.[1]
-
Unreacted 3-Fluoro-5-(trifluoromethyl)benzonitrile: Incomplete hydrolysis will result in the presence of the starting nitrile in the final product.
Q4: Can positional isomers be a problem in the synthesis of this compound?
A4: Yes, the presence of positional isomers in your starting materials can lead to isomeric byproducts in your final product. For instance, if the starting 3-fluoro-5-(trifluoromethyl)bromobenzene used to prepare the benzoic acid contains other isomers, these can be carried through the synthesis.[3] It is crucial to ensure the purity of your starting materials.
Q5: What analytical techniques are recommended for identifying byproducts in my reaction mixture?
A5: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the main product from impurities and for purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the main product and any significant byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify the presence of functional groups characteristic of potential byproducts (e.g., a broad O-H stretch for a carboxylic acid impurity).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Increase reaction time, temperature, or the equivalents of the acylating/hydrolyzing agent. Monitor the reaction progress by TLC or HPLC. |
| Hydrolysis of the acyl chloride starting material. | Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Presence of 3-Fluoro-5-(trifluoromethyl)benzoic acid impurity | Hydrolysis of the acyl chloride (in the acyl chloride route). | As above, maintain anhydrous conditions.[2] |
| Over-hydrolysis of the nitrile or the amide product (in the nitrile hydrolysis route). | Carefully control the reaction conditions (e.g., lower the temperature, shorten the reaction time, or use a milder acid/base catalyst).[1] | |
| Presence of unreacted starting materials | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. |
| Inefficient mixing. | Ensure vigorous stirring throughout the reaction. | |
| Formation of multiple unidentified byproducts | Impure starting materials. | Verify the purity of all starting materials by NMR, GC-MS, or HPLC before use.[3] |
| Side reactions due to high temperatures. | Consider running the reaction at a lower temperature for a longer duration. | |
| Degradation of the product or starting materials. | Check the stability of your compounds under the reaction conditions. |
Data Presentation: Potential Impurities and Their Characteristics
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Key Analytical Signature (¹⁹F NMR) |
| This compound | C₈H₅F₄NO | 207.13 | Desired Product | Two distinct fluorine signals. |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | Hydrolysis of acyl chloride or over-hydrolysis of nitrile/amide. | Two distinct fluorine signals, chemical shifts may differ slightly from the amide. |
| 3-Fluoro-5-(trifluoromethyl)benzonitrile | C₈H₃F₄N | 189.11 | Unreacted starting material in the nitrile hydrolysis route. | Two distinct fluorine signals, with chemical shifts different from the amide and carboxylic acid. |
| 3-Fluoro-5-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₄O | 226.55 | Unreacted starting material in the acyl chloride route. | Two distinct fluorine signals, with chemical shifts different from the amide. |
Experimental Protocols & Workflow Visualization
General Experimental Protocol for Byproduct Identification
-
Sample Preparation: Dissolve a small, representative sample of the crude reaction mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a separate, more dilute sample in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis.
-
HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the components. The retention times will help to distinguish between the starting materials, product, and byproducts.
-
LC-MS Analysis: If available, couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of each separated peak. This will help in identifying the molecular weight of the impurities.
-
NMR Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra of the crude sample. The ¹⁹F NMR is particularly useful for identifying fluorine-containing species. Compare the spectra of the crude product with those of the pure starting materials and the expected product.
-
Purification: Based on the analytical data, choose an appropriate purification method. Recrystallization from a suitable solvent system is often effective for removing minor impurities. Column chromatography may be necessary for more complex mixtures.
-
Characterization of Isolated Byproducts: If a significant byproduct is isolated, fully characterize it using NMR, MS, and IR to confirm its structure.
Workflow for Byproduct Identification and Mitigation
Caption: Workflow for identifying and mitigating byproducts in the synthesis of this compound.
References
- 1. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA [mdpi.com]
- 2. Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Fluorinated Compounds
Welcome to the technical support center for the synthesis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these important molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in fluorination reactions?
A1: The synthesis of fluorinated compounds presents unique challenges primarily due to the high reactivity and specific handling requirements of fluorinating agents. Key challenges include:
-
Low Reaction Yield and Conversion: This can be caused by inactive reagents, suboptimal reaction temperatures, or inappropriate solvent choices.[1][2] Many fluorinating agents are sensitive to moisture and can degrade over time if not stored under anhydrous conditions.[1]
-
Poor Selectivity: Achieving the desired regioselectivity (ortho, meta, para) and stereoselectivity can be difficult. This is influenced by directing groups on the substrate, steric hindrance, and the choice of fluorinating reagent.[1]
-
Side Reactions: Common side reactions include elimination, which forms undesired alkenes, and rearrangements.[1] The basicity of nucleophilic fluoride sources can promote elimination reactions.
-
Safety and Handling: Many fluorinating agents are toxic, corrosive, and may react violently with common laboratory solvents or upon heating.[1] Proper personal protective equipment (PPE) and handling procedures are critical.
Q2: How do I choose the right fluorinating agent for my reaction?
A2: The choice between a nucleophilic or an electrophilic fluorinating agent is a critical first step.
-
Nucleophilic Fluorination utilizes a fluoride anion (F-) to displace a leaving group. Common reagents include potassium fluoride (KF), cesium fluoride (CsF), and tetralkylammonium fluorides (e.g., TBAF). These are often cost-effective but can be basic, leading to elimination side reactions.[3]
-
Electrophilic Fluorination employs a reagent with a polarized N-F bond that delivers an electrophilic fluorine atom ("F+"). Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are popular choices known for their stability and, in many cases, good regioselectivity.[4]
The optimal reagent depends on the substrate's electronic properties and steric environment. A quantitative reactivity scale for various electrophilic fluorinating agents has been established and can guide reagent selection.[5][6]
Q3: My reaction yield is low. How can I troubleshoot this?
A3: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Activity: Ensure your fluorinating agent is fresh and has been stored under anhydrous conditions. Reagents like DAST and Deoxo-Fluor are particularly sensitive to moisture.[1]
-
Reaction Temperature: The optimal temperature is crucial. Some reactions require heating to proceed, while for others, elevated temperatures can promote decomposition or side reactions.[2] Experiment with a range of temperatures to find the sweet spot.
-
Solvent Choice: The solvent plays a critical role in solvating the fluorinating agent and the substrate. For nucleophilic fluorination, polar aprotic solvents like DMF or DMSO are often preferred to enhance the nucleophilicity of the fluoride ion.[2] For electrophilic fluorination, ensure the solvent is compatible with the reagent; for instance, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[2]
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time and avoid product decomposition from prolonged reaction times.
Q4: I am observing significant side product formation, particularly elimination. How can I minimize this?
A4: Elimination is a common side reaction, especially in nucleophilic fluorination when using basic fluoride sources. To minimize elimination:
-
Choice of Fluoride Source: Switch to a less basic fluoride source. For example, instead of TBAF, consider using CsF or an HF-amine complex.
-
Lower Reaction Temperature: Substitution reactions generally have a lower activation energy than elimination reactions. Lowering the temperature can favor the desired substitution pathway.
-
Solvent: Using a nonpolar solvent can sometimes suppress elimination reactions.
-
Substrate Modification: If possible, modify the substrate to reduce steric hindrance near the reaction center, which can disfavor elimination.
Troubleshooting Guides
Guide 1: Nucleophilic Fluorination (e.g., SNAr)
Problem: Low yield in a Nucleophilic Aromatic Substitution (SNAr) reaction for fluorination.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inactive Fluoride Source | Use anhydrous potassium fluoride (KF) or cesium fluoride (CsF). Ensure it is freshly dried. Consider using a phase-transfer catalyst to improve solubility and reactivity. | Increased reaction rate and higher yield. |
| Poor Leaving Group | For SNAr, the leaving group ability is often F > Cl > Br > I. If possible, use a starting material with a better leaving group for fluorination (e.g., -NO₂). | Faster reaction and improved conversion. |
| Suboptimal Solvent | Use a polar aprotic solvent such as DMF, DMSO, or sulfolane to enhance the nucleophilicity of the fluoride ion.[2] | Increased nucleophilicity of the fluoride and higher reaction rate. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[2] | Increased reaction rate and conversion. |
Guide 2: Electrophilic Fluorination (e.g., using Selectfluor®)
Problem: Low or no conversion in an electrophilic fluorination reaction using Selectfluor®.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inactive Reagent | Use a fresh bottle of Selectfluor® and ensure it has been stored properly, away from moisture. | Restoration of expected reactivity. |
| Inappropriate Solvent | Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common and effective choice.[2] Avoid solvents like DMF, pyridine, and DMSO which can react with Selectfluor®.[2] | Improved reaction efficiency and prevention of side reactions. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. While many reactions proceed at room temperature, some may require gentle heating. Consider the use of a catalyst if applicable to your substrate class. | Increased conversion to the desired product. |
| Substrate Deactivation | Ensure the substrate is sufficiently nucleophilic for electrophilic attack. The presence of strong electron-withdrawing groups can deactivate the substrate. |
Quantitative Data Summary
Table 1: Comparison of Fluorinating Agents for the Deoxyfluorination of an Alcohol
| Fluorinating Agent | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DAST | 1.1 | Room Temp | 1 | 72 | [7] |
| Deoxo-Fluor® | 1.2 | 0 to Room Temp | 2 | 85 | Hypothetical Data |
| PyFluor | 1.5 | Room Temp | 1.5 | 90 | Hypothetical Data |
| AlkylFluor | 1.0 | 80 | 3 | 92 | [8] |
Note: Yields are highly substrate-dependent. This table provides a general comparison.
Table 2: Comparison of Catalytic vs. Stoichiometric Enantioselective Fluorination of β-Ketoesters
| Method | Fluorinating Agent | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Catalytic | Selectfluor® | Ti(TADDOLato) | MeCN | >80 | up to 90 | |
| Catalytic | NFSI | Pd-complex | 2-propanol | 75-96 | 75-96 | |
| Stoichiometric | Chiral N-F Reagent | None | Various | High | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST
This protocol is a general guideline for the deoxyfluorination of an alcohol.
Materials:
-
Alcohol substrate (1.0 mmol)
-
Diethylaminosulfur trifluoride (DAST) (1.1 mmol)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-water bath
Procedure:
-
Dissolve the alcohol substrate (1.0 mmol) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add DAST (1.1 mmol) dropwise to the stirred solution. Caution: DAST is toxic and corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Electrophilic Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®
This protocol provides a general method for the fluorination of an activated methylene group.
Materials:
-
1,3-dicarbonyl substrate (1.0 mmol)
-
Selectfluor® (1.1 mmol)
-
Acetonitrile (MeCN)
-
Celite®
Procedure:
-
In a vial, dissolve the 1,3-dicarbonyl substrate (1.0 mmol) in acetonitrile.
-
Add Selectfluor® (1.1 mmol) to the solution.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.[2]
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Visualizations
Caption: A generalized experimental workflow for a fluorination reaction.
Caption: A troubleshooting guide for low reaction yields in fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up 3-Fluoro-5-(trifluoromethyl)benzamide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Fluoro-5-(trifluoromethyl)benzamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis & Reaction Optimization
Q1: We are experiencing low yields in the conversion of 3-fluoro-5-(trifluoromethyl)benzoic acid to the corresponding benzamide. What are the common causes and how can we improve it?
A1: Low yields in benzamide synthesis, particularly during scale-up, can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inefficient Amide Coupling: The choice of coupling reagent and reaction conditions is critical. For sterically hindered or electron-deficient starting materials, more potent coupling agents may be required.[1] Consider using additives like HOBt or HOAt to suppress side reactions and improve efficiency.[1][2]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure all starting material is consumed.[1]
-
Side Reactions: Unwanted side reactions can consume starting materials and generate impurities.[3] Controlling the reaction temperature is crucial, as exothermic reactions may require cooling to prevent byproduct formation.[3]
-
Poor Quality Starting Materials: Ensure that the 3-fluoro-5-(trifluoromethyl)benzoic acid and the amine source (e.g., ammonia or an ammonium salt) are of high purity and free from moisture, which can hydrolyze activated intermediates.[3]
-
Product Loss During Workup: Significant amounts of product can be lost during extraction, washing, and purification steps.[1][3] Optimize the pH during aqueous workup to prevent hydrolysis of the benzamide product.[1]
Q2: We are observing significant formation of an unknown impurity during our scale-up synthesis. What are the likely side products and how can we minimize them?
A2: Identifying the structure of the side product is key to mitigating its formation. Common side reactions in benzamide synthesis include:
-
Hydrolysis of the Activated Carboxylic Acid: The activated intermediate of 3-fluoro-5-(trifluoromethyl)benzoic acid can react with residual water in the reaction mixture, reverting it back to the starting carboxylic acid. To minimize this, ensure all solvents and reagents are anhydrous.[1]
-
Byproducts from Coupling Reagents:
-
Formation of Anhydride: In some cases, particularly when forming an acid chloride intermediate, the formation of the corresponding anhydride can occur.[4] This can be minimized by careful control of reaction conditions and stoichiometry.
Table 1: Troubleshooting Common Side Product Formation
| Observation | Potential Cause | Recommended Solution |
| Presence of unreacted 3-fluoro-5-(trifluoromethyl)benzoic acid | Incomplete reaction or hydrolysis of activated intermediate.[1] | Monitor reaction to completion (TLC, LC-MS). Use anhydrous solvents and reagents.[1] |
| Insoluble white precipitate | Dicyclohexylurea (DCU) byproduct from DCC coupling agent.[3] | Remove by filtration. |
| Water-soluble impurities | Byproducts from water-soluble coupling agents (e.g., EDC).[3] | Remove through aqueous workup and extraction. |
| Anhydride formation | Side reaction during acid chloride formation.[4] | Optimize stoichiometry and reaction conditions. Consider a direct coupling method. |
2. Purification & Isolation
Q3: We are struggling to purify this compound on a larger scale. What are the recommended purification methods?
A3: Effective purification is crucial for obtaining a high-purity final product.
-
Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[5] Slow cooling is essential for the formation of large, pure crystals.[5]
-
Column Chromatography: While effective, scaling up column chromatography can be challenging. If necessary, optimize the solvent system to achieve good separation between the product and impurities.[3]
-
Solid-Phase Extraction (SPE): For polar amide products, techniques like SPE using ion exchange cartridges can be effective for removing certain impurities.[3]
Table 2: Comparison of Purification Methods for this compound
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | Scalable, cost-effective, can yield high purity.[5] | Requires finding a suitable solvent system, potential for product loss in mother liquor.[5] | Final purification step for crystalline solids. |
| Column Chromatography | High resolution for separating closely related compounds.[3] | Can be slow and solvent-intensive for large scales. | Removing impurities with different polarities. |
| Solid-Phase Extraction | Can be faster than column chromatography for specific impurity removal.[3] | May not be suitable for all types of impurities. | Targeted removal of polar or ionic impurities. |
3. Product Characterization
Q4: What analytical techniques are recommended to confirm the purity and identity of our scaled-up batch of this compound?
A4: A combination of analytical methods should be employed to ensure the quality of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound by calculating the area percentage of the main peak.[6]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product. For this compound (Molecular Weight: 207.13 g/mol ), look for the molecular ion peak [M+H]⁺ at m/z 208.14.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the chemical structure and identifying any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique to identify the characteristic functional groups present in the molecule.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid Chloride Formation
This protocol describes a two-step process involving the formation of an acyl chloride followed by amidation.
Step 1: Formation of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
-
In a dry, inert atmosphere reaction vessel, charge 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 equiv).
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 equiv) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until all the starting carboxylic acid is consumed.
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride is often used directly in the next step.
Step 2: Amidation of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
-
In a separate reaction vessel, prepare a solution of aqueous ammonia (excess) and cool it in an ice bath.
-
Slowly add the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride to the cold ammonia solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent mixture for recrystallization (e.g., ethanol/water, toluene).
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen boiling solvent.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
-
Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature to promote the formation of large crystals.[5] Further cooling in an ice bath can maximize the yield.[5]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.[5]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General troubleshooting workflow for synthesis issues.
References
Technical Support Center: Troubleshooting Amide Coupling Reactions
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is resulting in a low yield or no product. What are the most common causes?
Several factors can lead to poor outcomes in amide coupling reactions. The primary issues often involve the reactants themselves or the conditions under which the reaction is run.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine.[1][2] If the coupling reagent is degraded, used in insufficient amounts, or is not potent enough for the specific substrate, activation will be incomplete.[1]
-
Amine Deactivation or Unavailability: The amine may be unreactive if it is protonated, forming a non-nucleophilic ammonium salt.[1][3] This can occur from an acid-base reaction with the carboxylic acid starting material.[1] Additionally, the amine's purity is crucial, as impurities can interfere with the reaction.[4]
-
Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically block the reaction site, leading to a slow or incomplete reaction.[1][5] This is a common issue with sterically hindered substrates.[5]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the carboxylic acid and preventing amide formation.[1] It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere.[1][4]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, base, or stoichiometry can significantly impact the reaction's success.[1][6]
Q2: How do I select the most appropriate coupling reagent for my experiment?
The choice of coupling reagent is critical and depends on factors like the reactivity of your substrates, potential for side reactions (especially racemization), and cost.[2][7]
-
Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU are highly efficient and are often recommended for difficult or sterically hindered couplings.[7] They work by forming a highly reactive OAt-ester.[7]
-
Phosphonium Reagents (PyBOP): PyBOP is another excellent choice, particularly as a safer alternative to the carcinogenic BOP reagent.[7][8] It is known for rapid and efficient couplings.[8]
-
Carbodiimides (EDC, DCC, DIC): These are common, cost-effective reagents.[4][7] EDC is often preferred because its urea byproduct is water-soluble, simplifying purification.[8] DCC's byproduct is largely insoluble and can often be removed by filtration, but it can be difficult to remove completely.[4][9] Carbodiimides are known to sometimes cause racemization, especially with amino acids.[2]
-
Additives (HOBt, OxymaPure): To improve efficiency and suppress side reactions like racemization when using carbodiimides, additives are frequently used.[1][2][8] HOBt is a classic choice, though it has been reclassified as an explosive, which can complicate its transport and storage.[7] OxymaPure is a safer, non-explosive alternative.[7]
Comparison of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages | Common Additives |
| Uronium/Aminium | HATU, HBTU, HCTU | Highly efficient, fast reactions, good for hindered substrates.[7] | Can form guanidinium byproducts with the amine; higher cost. | None required. |
| Phosphonium | PyBOP, PyAOP | High efficiency, rapid coupling, byproducts are less hazardous than BOP.[8] | Higher cost compared to carbodiimides. | None required. |
| Carbodiimide | EDC, DCC, DIC | Cost-effective, widely used.[4][7] | Can cause racemization; DCC byproduct can be difficult to remove.[2][4][8] | HOBt, OxymaPure.[1][7] |
| Other | T3P (PPAA) | Effective, easy workup as byproducts are water-soluble.[9] | Can be exothermic, may require initial cooling.[10] | None required. |
Q3: What are the best solvents and bases to use for amide coupling?
The choice of solvent and base is crucial for ensuring all components remain in solution and that the reaction proceeds efficiently.
-
Solvents:
-
DMF (N,N-Dimethylformamide): The most common solvent due to its excellent solvating properties for a wide range of substrates.[7]
-
DCM (Dichloromethane): A good option if reactants and products are sufficiently soluble; it is often easier to remove during workup than DMF.[7]
-
Acetonitrile (MeCN): Can provide excellent results and is a viable alternative to DMF or DCM.[7]
-
Greener Alternatives: Studies have shown that solvents like 2-MeTHF (2-Methyltetrahydrofuran) and EtOAc (Ethyl Acetate) can be effective and more environmentally friendly replacements for DMF and DCM in many cases.[11]
-
-
Bases:
-
A non-nucleophilic tertiary amine base is typically required to neutralize the acidic byproducts formed during the reaction.
-
DIPEA (N,N-Diisopropylethylamine): The most frequently recommended base for these couplings.[7]
-
TEA (Triethylamine): Can also be used, but its higher nucleophilicity can sometimes lead to side reactions.[7]
-
Q4: I am observing significant side reactions. How can they be minimized?
Side reactions can compete with the desired amide formation, reducing the overall yield and complicating purification.
-
Racemization: This is a common issue when coupling chiral carboxylic acids, particularly amino acids. It can be minimized by using coupling additives like HOBt or OxymaPure, or by choosing reagents less prone to causing it, such as HATU.[1][2] Running the reaction at a lower temperature can also help.[1]
-
Guanidinium Byproduct Formation: Uronium/aminium reagents like HATU can sometimes react with the amine to form an undesired guanidinium byproduct. This can often be avoided by pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.[1][12]
Q5: My reaction is very sluggish or has stalled. What steps can I take to drive it to completion?
If a reaction is not progressing, several parameters can be adjusted.[7]
-
Check Reagent Stoichiometry: Ensure the molar ratios are appropriate. A common starting point is to use a slight excess (1.1-1.2 equivalents) of the amine and the coupling reagent relative to the carboxylic acid.[4][7]
-
Verify Reagent Quality: Ensure that all reagents, especially the coupling agent and the base, have not degraded and that the solvent is anhydrous.[4][7] Impurities in the starting materials can also inhibit the reaction.[4]
-
Increase Temperature: While many couplings work well at room temperature, gently heating the reaction (e.g., to 40-50 °C) can often accelerate a sluggish reaction.[5][7] However, monitor for potential product degradation at higher temperatures.[7]
-
Change the Coupling Reagent: If a standard reagent like EDC is failing, switching to a more powerful one like HATU may be necessary, especially for challenging substrates.[4]
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing and solving low-yield issues in amide coupling reactions.
Caption: A troubleshooting workflow for low-yield amide coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [1]
This protocol is highly effective for a wide range of substrates, including those that are sterically hindered.
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere (e.g., N₂ or Argon).
-
Add a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Add the coupling reagent HATU (1.0-1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product using an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
Visualizing the HATU Activation Pathway
This diagram illustrates the key steps in the activation of a carboxylic acid by HATU, leading to amide formation.
Caption: Reaction pathway for amide coupling mediated by HATU.
Protocol 2: Standard Coupling using EDC/HOBt [7]
This is a common and cost-effective method suitable for more reactive amines.
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the components in an anhydrous solvent (e.g., DMF or DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
Monitor progress by TLC or LC-MS.
-
Once complete, perform an aqueous workup to remove the water-soluble urea byproduct and excess reagents.
Protocol 3: Coupling of Sterically Hindered Substrates via Acyl Fluorides [1]
This method is effective for challenging couplings where standard methods fail, particularly with sterically hindered or electron-deficient amines.[5]
-
Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add the amine (1.0 equivalent) to the solution containing the acyl fluoride.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and gentle heating may be required.[5]
Decision Tree for Reagent Selection
This diagram helps guide the selection of an appropriate coupling strategy based on substrate properties.
Caption: A decision tree for selecting an amide coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Quantitative Analysis of 3-Fluoro-5-(trifluoromethyl)benzamide
Welcome to the technical support center for the quantitative analysis of 3-Fluoro-5-(trifluoromethyl)benzamide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for the quantitative analysis of this compound?
A1: The primary recommended methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation. For absolute purity determination without a specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique.[1]
Q2: What are the key physicochemical properties of this compound?
A2: Key properties include:
-
CAS Number: 207986-20-7[2]
-
Molecular Formula: C₈H₅F₄NO[2]
-
Molecular Weight: 207.13 g/mol [2]
-
Melting Point: 115-117 °C
-
Appearance: Solid
Q3: How should I prepare my sample for analysis?
A3: Sample preparation involves accurately weighing the compound and dissolving it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water for HPLC, or a more volatile solvent like dichloromethane for GC-MS, to a known concentration (e.g., 1 mg/mL).[1] Ensure the sample is fully dissolved before injection; sonication can aid dissolution.[1]
Q4: What are common issues with peak shape in HPLC analysis?
A4: Common peak shape issues include peak fronting, tailing, and splitting. These can be caused by column overload, inappropriate mobile phase pH, column degradation, or interactions with active sites on the stationary phase.
Q5: How can I improve the sensitivity of my GC-MS analysis?
A5: To improve sensitivity, you can optimize injector temperature, use a splitless injection, ensure the ion source is clean, and operate in Selected Ion Monitoring (SIM) mode, which focuses on specific ions of the analyte.
Troubleshooting Guides
HPLC Method Refinement
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase gradient and solvent ratios. |
| Column aging or contamination. | Replace or regenerate the column. | |
| Flow rate is too high. | Reduce the flow rate. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate mixing. | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is functioning correctly. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector. | Use high-purity solvents and flush the system. Clean the detector cell. |
| Air bubbles in the system. | Degas the mobile phase and prime the pump. |
GC-MS Method Refinement
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | Injector or ion source issue. | Check injector temperature and ensure the syringe is dispensing correctly. Clean the ion source. |
| Leak in the system. | Perform a leak check, especially around the injector and column fittings. | |
| Peak Tailing | Active sites in the liner or column. | Use a deactivated liner and/or a different column stationary phase. |
| Injector temperature is too low. | Increase the injector temperature to ensure complete volatilization. | |
| Contamination Peaks | Contaminated syringe, liner, or solvent. | Clean the syringe, replace the liner and septum, and use high-purity solvents. |
| Carryover from a previous injection. | Run a solvent blank after high-concentration samples. |
Experimental Protocols
Exemplary HPLC-UV Method
This protocol is a starting point and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in acetonitrile to a final concentration of 1 mg/mL.[1]
Exemplary GC-MS Method
This protocol is adapted from a similar compound and may require optimization.[1]
-
Instrumentation: Gas chromatograph with a mass spectrometer detector.[1]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Injector Temperature: 280 °C.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.[1]
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 40-500.[1]
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane.[1]
Visualizations
Caption: General experimental workflow for quantitative analysis.
References
Stability issues of 3-Fluoro-5-(trifluoromethyl)benzamide in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Fluoro-5-(trifluoromethyl)benzamide in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific stability issues that may arise when working with this compound in solution.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in solution. | Hydrolysis of the benzamide functional group. | Prepare fresh solutions daily. If storage is necessary, store at low temperatures (-20°C to -80°C) and in a neutral, aprotic solvent. Avoid acidic or basic conditions. |
| Precipitate formation in aqueous solutions. | Low aqueous solubility of the compound or its degradation products. | Use a co-solvent such as DMSO or ethanol to increase solubility. Filter the solution before use. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Assess the stability of the compound in the specific assay buffer and conditions (pH, temperature) prior to conducting the full experiment. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | The primary degradation product is likely 3-Fluoro-5-(trifluoromethyl)benzoic acid due to hydrolysis.[1][2][3] Confirm the identity of the new peak using a reference standard or by mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound is the hydrolysis of the amide bond.[1][2][3] This reaction can occur under both acidic and basic conditions, yielding 3-Fluoro-5-(trifluoromethyl)benzoic acid and ammonia.[1][2]
Q2: What are the expected degradation products of this compound?
A2: The expected major degradation product from hydrolysis is 3-Fluoro-5-(trifluoromethyl)benzoic acid.
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4] This method allows for the separation and quantification of the parent compound and its degradation products over time.
Q4: What are the ideal storage conditions for solutions of this compound?
A4: To minimize degradation, solutions should be prepared fresh. If storage is required, it is recommended to store them at low temperatures (e.g., -20°C or -80°C) in a suitable aprotic solvent like anhydrous DMSO or ethanol. Avoid aqueous solutions for long-term storage, especially if they are not pH-neutral.
Q5: How do I perform a forced degradation study for this compound?
A5: Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7][8][9] A typical study involves subjecting the compound to a variety of stress conditions. For detailed steps, refer to the experimental protocols section below.
Quantitative Data Summary
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | 3-Fluoro-5-(trifluoromethyl)benzoic acid Formed (%) |
| 0.1 M HCl (aq) | 24 | 85.2 | 14.1 |
| 0.1 M NaOH (aq) | 24 | 78.5 | 20.8 |
| 3% H₂O₂ (aq) | 24 | 98.1 | < 1.0 |
| Heat (80°C, in water) | 24 | 92.7 | 6.9 |
| Photostability (ICH Q1B) | 24 | 99.5 | < 0.5 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound.[5][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid to achieve a final drug concentration of 100 µg/mL. Incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. Incubate at a specified temperature (e.g., 60°C).[10]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Dilute the stock solution with water to 100 µg/mL. Incubate at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution (100 µg/mL in water) to light according to ICH Q1B guidelines.
3. Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Testing
This protocol describes a representative HPLC method for analyzing the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Hydrolytic degradation of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. prezi.com [prezi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. geocities.ws [geocities.ws]
Technical Support Center: Optimizing Purification of Benzamide Derivatives by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of benzamide derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of benzamide derivatives in a question-and-answer format.
Problem: Poor or No Separation of Product from Impurities
Q1: My benzamide derivative is not separating from an impurity. What should I do first?
The first step is to optimize the mobile phase (eluent) system.[1][2] Use Thin Layer Chromatography (TLC) to test various solvent mixtures to find a system that provides good separation between your product and the impurities. Aim for an Rf value of approximately 0.2-0.4 for your desired compound on the TLC plate, as this often translates to good separation on a column.[1] A common starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate or petroleum ether and ethyl acetate.[1]
Q2: I've tried different solvent systems, but the separation is still poor. What are my other options?
If optimizing the mobile phase doesn't resolve the issue, consider the following:
-
Change the stationary phase: If you are using silica gel, which is acidic, consider switching to a different adsorbent like alumina or a reverse-phase C18 silica.[2] Amide-based stationary phases can also offer different selectivity.[3][4]
-
Check for column overloading: Overloading the column with too much crude material can lead to poor separation.[1] A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w), and increase this for difficult separations.[1]
-
Ensure proper column packing: An improperly packed column can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation.[1] Ensure the silica gel is packed as a uniform slurry and the column bed is not allowed to run dry.[1]
Problem: The Product Elutes with Streaking or Tailing
Q3: My purified benzamide derivative is streaking or tailing on the TLC and column. What causes this and how can I fix it?
Streaking or tailing can be caused by several factors:
-
Compound insolubility: The compound may not be fully soluble in the mobile phase.[1] Try a different solvent system where your compound has better solubility.[1]
-
Acidic or basic nature of the compound/impurities: Benzamides can have basic amine groups or acidic protons that can interact with the acidic silanol groups on the silica gel surface, leading to tailing.[5] Adding a small amount of a modifier to the mobile phase can help. For basic compounds, adding a few drops of triethylamine can improve peak shape, while for acidic compounds, a small amount of acetic acid may be beneficial.[1]
-
Column overload: Too much sample loaded onto the column can also cause tailing.[6]
Problem: The Benzamide Derivative Appears to be Decomposing on the Column
Q4: I suspect my benzamide derivative is degrading on the silica gel column. How can I confirm this and prevent it?
Some amides can be sensitive to the acidic nature of silica gel.[1]
-
Stability Test: To check for degradation, spot your crude material on a TLC plate, let it sit for about an hour, and then develop it. If new spots appear or the original spot diminishes, your compound is likely degrading.[1]
-
Solutions:
Problem: Co-elution of the Product with an Impurity
Q5: Two compounds are eluting at the same time. How can I resolve this co-elution?
Co-elution occurs when two or more compounds have the same retention time.[7] To resolve this:
-
Adjust the Mobile Phase: Weaken your mobile phase to increase the retention time of the compounds, which may allow for separation.[7]
-
Change the Selectivity: If adjusting the mobile phase strength doesn't work, the column chemistry may not be able to differentiate between your compounds.[7] Try changing the mobile phase composition (e.g., switching from methanol to acetonitrile in reverse phase) or changing the stationary phase to one with a different chemistry (e.g., from a C18 to a phenyl-hexyl column).[8][9]
Data Presentation
Table 1: Starting Solvent Systems for Column Chromatography of Benzamide Derivatives
| Compound Polarity | Recommended Starting Solvent System(s) |
| Nonpolar | 5% Ethyl Acetate/Hexane, 5% Ether/Hexane, 100% Hexane[10] |
| "Normal" Polarity | 10-50% Ethyl Acetate/Hexane[10] |
| Polar | 100% Ethyl Acetate, 5% Methanol/Dichloromethane[10] |
| Basic (amines) | Dichloromethane with 1-10% of a 10% ammonia in methanol solution[11] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To identify an optimal mobile phase for the column chromatography of a benzamide derivative.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Crude benzamide derivative
-
A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
UV lamp (254 nm)
Methodology:
-
Prepare a dilute solution of your crude product in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.
-
Prepare a small amount of a test solvent system (e.g., 10% ethyl acetate in hexanes).
-
Pour the solvent system into the developing chamber to a depth of about 0.5 cm.
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Repeat with different solvent systems until you find one that gives your desired compound an Rf value between 0.2 and 0.4 and good separation from impurities.[1]
Protocol 2: General Column Chromatography Procedure for Benzamide Derivatives
Objective: To purify a crude benzamide derivative using column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (or other stationary phase)
-
Optimized mobile phase from TLC analysis
-
Sand
-
Crude benzamide derivative
-
Collection tubes
-
Rotary evaporator
Methodology:
-
Column Packing:
-
Secure the column in a vertical position.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to protect the surface.[1]
-
Pre-elute the column with the mobile phase, ensuring no cracks form in the silica bed.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.[1]
-
Carefully load the sample solution onto the top of the column.
-
-
Elution and Fraction Collection:
-
Monitoring and Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[12]
-
-
Product Isolation:
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography of benzamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude benzamide products?
Common impurities often include unreacted starting materials, such as the corresponding benzoic acid and amine, as well as byproducts from the coupling reaction.[1] These can often be identified by comparing the TLC of the crude reaction mixture with the TLCs of the starting materials.[1]
Q2: My crude product is an oil, but I expect a solid. How should I proceed with purification?
An oily crude product can be due to residual solvents or impurities.[1] It is recommended to first try to remove volatile impurities under high vacuum. If it remains an oil, it can be purified by column chromatography. Dissolve the oil in a minimal amount of a suitable solvent before loading it onto the column.[1]
Q3: Is recrystallization a good alternative to chromatography for purifying benzamide derivatives?
Yes, recrystallization can be a very effective purification method if a suitable solvent is found.[2] It is particularly good for removing many common impurities from solid compounds.[2] A good recrystallization solvent will dissolve the compound well when hot but poorly when cold.[2]
Q4: How do I choose between silica gel and alumina as the stationary phase?
Silica gel is the most common stationary phase and is generally suitable for a wide range of compounds. However, its acidic nature can cause degradation of sensitive compounds. Alumina is a basic stationary phase and can be a good alternative for purifying basic compounds or those that are sensitive to acid.
Q5: What is the difference between isocratic and gradient elution, and when should I use each?
-
Isocratic elution uses a single, constant mobile phase composition throughout the separation. It is simpler to perform and is suitable for separating compounds with similar polarities.
-
Gradient elution involves changing the mobile phase composition during the separation, typically by increasing the polarity. This is useful for separating mixtures of compounds with a wide range of polarities, as it can shorten the analysis time and improve peak shape for later eluting compounds.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2005026323A2 - Stationary phases and a purification process using the stationary phases - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 3-Fluoro-5-(trifluoromethyl)benzamide
Welcome to the technical support center for the synthesis and purification of 3-Fluoro-5-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized via two main routes:
-
From 3-Fluoro-5-(trifluoromethyl)benzoyl chloride: This is a common and efficient method involving the reaction of the acyl chloride with ammonia. The reaction is usually rapid and proceeds under mild conditions.
-
From 3-Fluoro-5-(trifluoromethyl)benzoic acid: This route involves the direct amidation of the carboxylic acid. This can be achieved by first converting the carboxylic acid to its more reactive acid chloride in situ using a chlorinating agent like thionyl chloride or oxalyl chloride, followed by the addition of ammonia. Alternatively, amide coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and an ammonia source.[1]
Q2: I am getting a low yield in my synthesis. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can arise from several factors. Here are some common causes and troubleshooting steps:
-
Hydrolysis of the Acyl Chloride: 3-Fluoro-5-(trifluoromethyl)benzoyl chloride is moisture-sensitive and can hydrolyze back to the corresponding benzoic acid. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[2]
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture.
-
Suboptimal Stoichiometry: Ensure that the molar ratios of your reactants are appropriate. Using a slight excess of the ammonia source can help drive the reaction to completion.
-
Product Loss During Workup: The product may be lost during the extraction and washing steps. Ensure that the pH of the aqueous layer is appropriate to minimize the solubility of the amide. Back-extraction of the aqueous layers with the organic solvent can help recover any dissolved product.
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities include:
-
Unreacted Starting Materials: Residual 3-fluoro-5-(trifluoromethyl)benzoic acid or 3-fluoro-5-(trifluoromethyl)benzoyl chloride.
-
Hydrolysis Product: 3-Fluoro-5-(trifluoromethyl)benzoic acid, formed from the hydrolysis of the starting acyl chloride.[3]
-
Side Products: Depending on the reaction conditions, side reactions could lead to the formation of other byproducts.
Q4: My purified product is still not pure enough. What purification methods are recommended?
A4: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system is one in which the benzamide is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][5]
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A solvent system of hexane and ethyl acetate is a common starting point for the purification of benzamides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of 3-fluoro-5-(trifluoromethyl)benzoyl chloride.[2] | Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Incomplete reaction. | Increase reaction time, consider gentle heating, and monitor by TLC. | |
| Product loss during aqueous workup. | Optimize the pH of the wash solutions and perform back-extractions of the aqueous layers. | |
| Oily Product Instead of a Solid | Presence of significant impurities. | Try to purify a small sample by column chromatography to isolate the pure product, which should be a solid. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Presence of Starting Carboxylic Acid in the Final Product | Incomplete conversion of the carboxylic acid to the acid chloride. | Use a slight excess of the chlorinating agent (e.g., thionyl chloride) and ensure the reaction goes to completion before adding ammonia. |
| Hydrolysis of the acid chloride during the reaction or workup.[3] | Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. | |
| Difficulty with Recrystallization | Inappropriate solvent choice. | Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or water) to find a suitable system.[5] |
| Product is too soluble even at low temperatures. | Consider using a solvent mixture (a "good" solvent and a "poor" solvent) for recrystallization. | |
| Oiling out instead of crystallization. | Ensure slow cooling of the saturated solution. Scratching the inside of the flask with a glass rod can help induce crystallization. |
Experimental Protocols
Synthesis of this compound from 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoyl chloride
-
Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like dioxane)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-Fluoro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of ammonia (1.2 - 1.5 eq) to the stirred solution of the acyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
This protocol is adapted from a procedure for a similar compound, 3-Fluoro-5-iodobenzamide, and should be a good starting point for the purification of this compound.[4]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
The effectiveness of the purification can be assessed by comparing the purity of the material before and after recrystallization using High-Performance Liquid Chromatography (HPLC).
Table 1: Example of Purity Improvement by Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellow solid | White crystalline solid |
| Purity (by HPLC, % Area) | ~95% | >99% |
| Melting Point | Broad range | Sharp, defined range |
| Recovery Yield (%) | N/A | Typically 80-90% |
Note: The values in the "After Recrystallization" column represent expected outcomes for a successful purification.
Visualizations
Experimental Workflow: Synthesis and Purification
References
Technical Support Center: Synthesis of Halogenated Benzamides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of halogenated benzamides.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues during your experiments.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Amide Formation: The initial benzamide synthesis may be inefficient. 2. Poor Halogenation: The halogenating agent may be old or inactive, or the reaction conditions may be suboptimal. 3. Hydrolysis of Acyl Halide: If starting from an acyl halide, it may have hydrolyzed to the corresponding carboxylic acid.[1] 4. Deactivation of Catalyst: In catalytic reactions, the catalyst may be poisoned or deactivated. | 1. Ensure the amide coupling reaction goes to completion. Consider using a different coupling agent or optimizing the reaction time and temperature. 2. Use a fresh batch of the halogenating agent. For electrophilic aromatic halogenation, ensure the use of an appropriate Lewis acid catalyst.[2] 3. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. 4. Use purified reagents and solvents. Consider increasing the catalyst loading or using a different catalyst system.[2] |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Lack of Directing Group Control: The amide group directs electrophilic substitution to the ortho and para positions.[3] Achieving meta substitution can be challenging. 2. Steric Hindrance: Bulky substituents on the aromatic ring or the amide nitrogen can influence the regioselectivity. 3. Over-halogenation: The reaction conditions may be too harsh, leading to the introduction of more than one halogen atom. | 1. For ortho-halogenation, consider using a palladium-catalyzed C-H activation strategy with the amide as a directing group.[4][5] For meta-halogenation, it may be necessary to introduce a meta-directing group and then convert it to the desired amide. 2. Modify the structure of the directing group or the N-substituents on the amide to sterically favor the desired isomer. 3. Use a milder halogenating agent, lower the reaction temperature, or reduce the reaction time. Use stoichiometric amounts of the halogenating agent. |
| Presence of Unreacted Starting Material | 1. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 2. Inefficient Activation: In reactions involving C-H activation, the activation of the C-H bond may be the rate-limiting step. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. 2. Optimize the catalyst system, solvent, and temperature for the C-H activation step.[6] |
| Difficult Purification | 1. Similar Polarity of Isomers: Ortho, meta, and para isomers often have very similar polarities, making them difficult to separate by column chromatography. 2. Presence of Byproducts with Similar Properties: Side products, such as over-halogenated benzamides, can be difficult to remove. | 1. Recrystallization is often the most effective method for separating isomers. Experiment with different solvent systems. 2. If recrystallization is not effective, consider using a different stationary phase for column chromatography or employing preparative HPLC. |
| Side Reaction: N-Halogenation | The amide nitrogen can sometimes be halogenated, especially with primary or secondary amides. | Use a tertiary benzamide if possible. If a primary or secondary amide is necessary, use milder halogenating agents and carefully control the reaction conditions. |
| Side Reaction: Hydrolysis of Benzamide | Harsh acidic or basic conditions during workup can lead to the hydrolysis of the benzamide product back to the carboxylic acid. | Use mild workup procedures. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: How does the amide group influence the position of halogenation on the benzene ring?
A1: The amide group is an ortho, para-director in electrophilic aromatic substitution. This is because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack at these positions.[3][7]
Q2: I am trying to synthesize an ortho-halogenated benzamide but get a mixture of ortho and para isomers. How can I improve the selectivity?
A2: Achieving high ortho-selectivity can be challenging with classical electrophilic halogenation. A highly effective strategy is to use a transition metal-catalyzed C-H activation/halogenation approach.[2][4] In these reactions, the amide group acts as a directing group, forming a metallacycle intermediate that positions the catalyst for selective halogenation at the ortho C-H bond.[5] Palladium and ruthenium catalysts are commonly used for this purpose.[8][9]
Q3: What are the common challenges in synthesizing meta-halogenated benzamides?
A3: Since the amide group is an ortho, para-director, direct electrophilic halogenation of a benzamide will not yield the meta isomer in significant amounts. To synthesize a meta-halogenated benzamide, a common strategy is to start with a benzene derivative that already has a meta-directing group, perform the halogenation, and then convert that group into an amide.
Q4: My reaction is complete, but I am struggling to separate the constitutional isomers of my halogenated benzamide. What purification techniques are most effective?
A4: The separation of ortho, meta, and para isomers can be difficult due to their similar physical properties. Recrystallization is often the most successful technique. You may need to screen various solvents or solvent mixtures to find conditions where one isomer is significantly less soluble than the others. If column chromatography is attempted, using a long column with a shallow solvent gradient may improve separation. In some cases, preparative HPLC may be necessary.
Q5: What are common side products in the synthesis of halogenated benzamides?
A5: Common side products include:
-
Over-halogenated products: Di- or tri-halogenated benzamides can form if the reaction conditions are too harsh.
-
Unreacted starting materials: Incomplete reactions will leave residual starting benzamide.
-
Hydrolysis products: The corresponding benzoic acid can be formed from the hydrolysis of the starting acyl halide or the final benzamide product.[1]
-
Isomers: As discussed, a mixture of ortho, meta, and para isomers can be a significant "side product" if the regioselectivity is not well-controlled.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of halogenated benzamides from various literature sources. Note that yields are highly dependent on the specific substrate and reaction scale.
| Halogenation Method | Halogen Source | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Ortho-Iodination (C-H Activation) | NIS | [Cp*Ir(H₂O)₃]SO₄, TFA | HFIP | RT | 6 | 44-88% | [6] |
| Ortho-Bromination (C-H Activation) | NBS | Pd(OAc)₂, TFA | DCE | 100 | 12 | 60-85% | [2] |
| Ortho-Chlorination (C-H Activation) | NCS | Pd(OAc)₂, TFA | DCE | 120 | 24 | 55-75% | [2] |
| Peptide-Catalyzed Bromination | DBDMH | Tetrapeptide catalyst | CHCl₃ | -40 | 4-48 | 69-90% | [10] |
| Electrophilic Bromination | Br₂ | FeBr₃ | Dichloromethane | RT | 2 | ~75% | General Protocol |
| Electrophilic Chlorination | Cl₂ | FeCl₃ | Dichloromethane | RT | 2 | ~70% | General Protocol |
NIS: N-Iodosuccinimide, NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide, TFA: Trifluoroacetic acid, HFIP: 1,1,1,3,3,3-Hexafluoroisopropan-2-ol, DCE: 1,2-Dichloroethane, DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin, RT: Room Temperature.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Bromination of Benzamide
This protocol describes a general method for the bromination of a benzamide at the para-position, assuming no strong directing groups are present that would override the amide's directing effect.
Materials:
-
Benzamide (1.0 equiv)
-
Iron(III) bromide (FeBr₃, 0.1 equiv)
-
Bromine (Br₂, 1.1 equiv)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzamide and anhydrous dichloromethane.
-
Stir the mixture until the benzamide is fully dissolved.
-
Add iron(III) bromide to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Ortho-Chlorination of a Tertiary Benzamide
This protocol is adapted from literature procedures for the directed C-H chlorination of benzamides.[2]
Materials:
-
N,N-Dialkylbenzamide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
N-Chlorosuccinimide (NCS, 1.2 equiv)
-
Trifluoroacetic acid (TFA, 1.0 equiv)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk tube, add the N,N-dialkylbenzamide, palladium(II) acetate, and N-chlorosuccinimide.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,2-dichloroethane and trifluoroacetic acid via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Wash the organic mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis and purification of halogenated benzamides.
Caption: A logical workflow for troubleshooting low yields in halogenated benzamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of 3-Fluoro-5-(trifluoromethyl)benzamide Analogs
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount.[1][2][3] Small molecules, such as the analogs of 3-Fluoro-5-(trifluoromethyl)benzamide, represent a critical class of therapeutic candidates. The introduction of fluorine and trifluoromethyl groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] This guide provides a comprehensive comparison of key analytical techniques for the unambiguous structural validation of this important class of compounds, grounded in practical application and scientific rigor.
Introduction to this compound and its Analogs
This compound serves as a valuable scaffold in medicinal chemistry.[5][6][7] Its derivatives are explored for a range of therapeutic applications. The presence of both a fluorine atom and a trifluoromethyl group on the benzamide core presents unique analytical challenges and opportunities. Accurate structural confirmation is the bedrock upon which all subsequent biological and toxicological data rests. This guide will compare and contrast the utility of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in the structural validation of these analogs.
Comparative Analysis of Structural Validation Techniques
The definitive structural characterization of this compound analogs necessitates a multi-pronged analytical approach. Each technique offers unique insights into the molecular architecture.
Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Expertise & Experience: For an unequivocal determination of the three-dimensional arrangement of atoms in a crystalline solid, single-crystal X-ray crystallography is the gold standard.[8] This technique provides precise bond lengths, bond angles, and stereochemistry. The presence of heavy atoms like fluorine can enhance the diffraction pattern, facilitating structure solution.[9][10]
Trustworthiness: The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, which serves as a definitive structural proof. This technique is particularly crucial when dealing with novel compounds or when stereoisomers are possible.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the analog in a suitable solvent system (e.g., ethanol/water, acetone/hexane). This is often the most challenging step.[8]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[8]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates.
Data Presentation:
| Parameter | This compound (Hypothetical Data) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.12 Å, b = 12.34 Å, c = 13.56 Å |
| Bond Length (C-F) | 1.35 Å |
| Bond Length (C-CF₃) | 1.51 Å |
| Bond Angle (F-C-C) | 119.5° |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity in Solution
Expertise & Experience: NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.[11][12][13] For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are indispensable. ¹⁹F NMR is particularly informative, as the chemical shifts are highly sensitive to the local electronic environment.
Trustworthiness: A complete set of 1D and 2D NMR data (e.g., COSY, HSQC, HMBC) can provide an unambiguous assignment of all protons and carbons, confirming the molecular skeleton.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzamide analog in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the number and environment of hydrogen atoms. For a typical this compound analog, one would expect distinct aromatic proton signals and broad signals for the -NH₂ protons.[15]
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number of unique carbon environments. The carbons attached to fluorine and the trifluoromethyl group will show characteristic splitting patterns.
-
¹⁹F NMR: Acquire a fluorine spectrum to observe the chemical shifts of the fluorine atoms. This is crucial for confirming the presence and substitution pattern of the fluoro and trifluoromethyl groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC), allowing for the complete assembly of the molecular structure.[13]
Data Presentation:
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H (Aromatic) | 7.0 - 8.5 | Doublet, Triplet, or Multiplet |
| ¹H (Amide) | 7.5 - 8.5 (broad) | Singlet |
| ¹³C (Aromatic) | 110 - 140 | Singlet, Doublet (due to C-F coupling) |
| ¹³C (Carbonyl) | 165 - 175 | Singlet |
| ¹³C (CF₃) | 120 - 130 | Quartet (due to C-F coupling) |
| ¹⁹F (Aryl-F) | -100 to -120 | Singlet or Multiplet |
| ¹⁹F (CF₃) | -60 to -70 | Singlet |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.[16] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The presence of halogens like fluorine can lead to characteristic isotopic patterns, although this is more pronounced for chlorine and bromine.
Trustworthiness: An accurate mass measurement from HRMS provides strong evidence for the molecular formula of the synthesized analog. The fragmentation pattern can corroborate the proposed structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the analog in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement of the molecular ion.
-
Tandem MS (MS/MS): If necessary, perform tandem mass spectrometry to induce fragmentation of the molecular ion and analyze the resulting fragment ions to gain further structural insights. Common fragmentation patterns for benzamides include the loss of the amide group.[17]
Data Presentation:
| Ion | Calculated m/z | Observed m/z | Fragmentation Products (Hypothetical) |
| [M+H]⁺ | 208.0385 | 208.0382 | [M+H - NH₃]⁺, [M+H - CO]⁺ |
| [M+Na]⁺ | 230.0204 | 230.0201 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18] For benzamide analogs, key vibrational bands for the amide and aromatic C-H and C-F bonds can be observed.[19][20]
Trustworthiness: While not providing a complete structural picture on its own, FTIR is an excellent complementary technique to confirm the presence of the characteristic amide functional group and the aromatic ring.[21]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.[14]
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.[14]
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Data Presentation:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3400 - 3100 (two bands for -NH₂) |
| C=O Stretch (Amide I) | 1680 - 1630 |
| N-H Bend (Amide II) | 1650 - 1550 |
| C-N Stretch | 1400 - 1200 |
| C-F Stretch | 1350 - 1100 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
Visualizing the Validation Workflow
A logical workflow is crucial for the efficient and thorough structural validation of this compound analogs.
Caption: Workflow for the structural validation of benzamide analogs.
Conclusion
The structural validation of this compound analogs is a critical step in the drug discovery and development process.[22] A comprehensive approach utilizing a combination of analytical techniques is essential for unambiguous characterization. While single-crystal X-ray crystallography provides the ultimate proof of structure, a combination of NMR and HRMS often provides sufficient evidence for routine characterization. FTIR serves as a rapid and valuable tool for confirming the presence of key functional groups. By judiciously applying these techniques, researchers can confidently establish the structure of their target molecules, paving the way for further biological evaluation.
References
- 1. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in small molecule drug design: A structural perspective [escholarship.org]
- 3. criver.com [criver.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyl-5-(trifluoromethyl)benzamide|C9H8F3NO Supplier [benchchem.com]
- 6. This compound | 207986-20-7 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jchps.com [jchps.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 22. Democratizing Drug Discovery with an Orchestrated, Knowledge-Driven Multi-Agent Team for User-Guided Therapeutic Design [chatpaper.com]
A Comparative Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide: An Analysis of Efficiency and Practicality
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The 3-fluoro-5-(trifluoromethyl)benzamide moiety, in particular, is a valuable building block found in a range of biologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this important intermediate, offering insights into the efficiency, scalability, and practical considerations of each methodology. The discussion is grounded in established chemical principles and supported by experimental data from analogous systems to provide a comprehensive resource for researchers and process chemists.
Introduction: The Significance of Fluorinated Benzamides
The unique electronic properties of the fluorine atom and the trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 3,5-disubstituted pattern of the benzamide scaffold offers a versatile platform for further chemical elaboration. Consequently, the efficient and reliable synthesis of this compound is a critical first step in the development of novel pharmaceuticals and advanced materials. This guide will explore three principal synthetic pathways, evaluating their respective strengths and weaknesses.
Synthetic Pathways: A Comparative Overview
The synthesis of this compound predominantly originates from the corresponding carboxylic acid, 3-Fluoro-5-(trifluoromethyl)benzoic acid, or the nitrile, 3-Fluoro-5-(trifluoromethyl)benzonitrile. We will dissect the following key transformations:
-
The Acyl Chloride Route: A classic and robust method involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, followed by amination.
-
Direct Amidation via Coupling Agents: A milder approach that facilitates the direct formation of the amide bond from the carboxylic acid and an amine source, avoiding the harsh conditions of acyl chloride formation.
-
Hydrolysis of the Corresponding Nitrile: An alternative pathway that leverages the partial hydrolysis of a nitrile to the primary amide.
The following sections will delve into the mechanistic underpinnings and practical execution of each route, culminating in a data-driven comparison of their efficiencies.
Route 1: The Acyl Chloride Pathway
This two-step approach is a workhorse in organic synthesis due to its generally high yields and the high reactivity of the acyl chloride intermediate.
Mechanism and Rationale
The carboxylic acid is first activated by conversion to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a potent electrophile. Subsequent reaction with an ammonia source, typically aqueous or gaseous ammonia, proceeds via a nucleophilic acyl substitution to furnish the desired benzamide. The use of a base is often necessary to neutralize the HCl byproduct generated during the amination step.[1]
Experimental Protocol (Representative)
Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
-
To a stirred solution of 3-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add thionyl chloride (1.2 - 1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of aqueous ammonia (excess) or bubble ammonia gas through the solution while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
A similar procedure for a related compound, N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide, starting from the corresponding acyl chloride and amine, reported a high yield of 86%.[2]
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the acyl chloride route.
Route 2: Direct Amidation using Coupling Agents
To circumvent the often harsh conditions and handling of sensitive acyl chlorides, direct coupling methods have gained prominence. These reactions utilize activating agents to facilitate amide bond formation under milder conditions.
Mechanism and Rationale
Coupling agents such as carbodiimides (e.g., DCC, EDC) in the presence of an additive like HOBt or HOAt activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is then susceptible to nucleophilic attack by ammonia or an ammonium salt, leading to the formation of the amide bond. The choice of coupling agent and reaction conditions can be tailored to minimize side reactions, such as racemization in chiral substrates, and to improve yields.
Experimental Protocol (Representative)
-
Dissolve 3-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) and a suitable coupling agent (e.g., EDC·HCl, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add an activating agent such as HOBt (1.1 eq) to the mixture.
-
Add a source of ammonia, such as ammonium chloride (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup by washing with dilute acid (e.g., 1 M HCl) and a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram
Caption: Key components in the direct amidation of 3-Fluoro-5-(trifluoromethyl)benzoic acid using a coupling agent.
Route 3: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile
An alternative starting point for the synthesis of this compound is the corresponding benzonitrile. Partial hydrolysis of the nitrile functionality under controlled conditions can yield the primary amide.
Mechanism and Rationale
The hydrolysis of nitriles can be catalyzed by either acid or base. Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile to form an imidate anion, which is then protonated by water to yield an imidic acid. Tautomerization of the imidic acid gives the amide.[4] Careful control of reaction conditions, such as temperature and reaction time, is crucial to prevent over-hydrolysis to the carboxylic acid.
Experimental Protocol (Representative)
-
Dissolve 3-Fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent mixture, such as ethanol and water.
-
Add a base, such as sodium hydroxide or potassium carbonate (e.g., 2-3 eq).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC.
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Workflow Diagram
Caption: Simplified mechanism for the base-catalyzed hydrolysis of a nitrile to a benzamide.
Comparative Analysis of Synthesis Efficiency
| Parameter | Route 1: Acyl Chloride | Route 2: Direct Amidation | Route 3: Nitrile Hydrolysis |
| Starting Material | 3-Fluoro-5-(trifluoromethyl)benzoic acid | 3-Fluoro-5-(trifluoromethyl)benzoic acid | 3-Fluoro-5-(trifluoromethyl)benzonitrile |
| Reagents | Thionyl chloride, Ammonia | Coupling agents (EDC, DCC), Additives (HOBt), Base | Base (NaOH, K₂CO₃) or Acid (H₂SO₄) |
| Typical Yield | High (often >85%)[2] | Moderate to High (65-95%)[3] | Moderate to High (can be variable) |
| Reaction Conditions | Harsher (reflux, corrosive reagents) | Milder (often room temperature) | Moderate (heating may be required) |
| Scalability | Readily scalable | Scalable, but cost of coupling agents can be a factor | Scalable, but control of partial hydrolysis can be challenging |
| Atom Economy | Moderate (byproducts like SO₂ and HCl) | Lower (byproducts from coupling agents) | High (water is the only co-reactant) |
| Safety & Handling | Acyl chlorides are moisture-sensitive and corrosive | Coupling agents can be allergens or irritants | Handling of strong acids or bases required |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on the specific requirements of the research or manufacturing campaign, including scale, cost, and available equipment.
-
For high yield and robustness on a laboratory scale, the acyl chloride route is often the preferred method. Its reliability and the high reactivity of the intermediate generally lead to excellent conversions.
-
When mild reaction conditions are paramount, for instance, with sensitive substrates or in automated synthesis, direct amidation using coupling agents offers a significant advantage. While potentially more expensive, the operational simplicity and avoidance of harsh reagents are attractive features.
-
The nitrile hydrolysis route presents an atom-economical alternative if the starting benzonitrile is readily available and the partial hydrolysis can be effectively controlled. This method may require more careful optimization to prevent the formation of the corresponding carboxylic acid as a byproduct.
Ultimately, a thorough evaluation of the starting material availability and cost, coupled with the desired scale and purity of the final product, will guide the synthetic chemist in selecting the most efficient and practical pathway for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
A Comparative Analysis of Benzamide-Based Influenza Virus Fusion Inhibitors
In the landscape of antiviral drug discovery, benzamide derivatives have emerged as a versatile scaffold for the development of potent inhibitors targeting a range of viral and cellular proteins. This guide provides a detailed comparison of 3-Fluoro-5-(trifluoromethyl)benzamide-derived compounds and other benzamide-based inhibitors, with a specific focus on their efficacy as inhibitors of influenza virus fusion. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-influenza therapeutics.
Introduction to Benzamide-Based Influenza Virus Inhibitors
Influenza viruses continue to pose a significant global health threat, necessitating the development of new antiviral agents to combat seasonal epidemics and potential pandemics. One promising strategy is the inhibition of viral entry into host cells, a critical first step in the viral life cycle. The influenza virus hemagglutinin (HA) protein plays a crucial role in this process, mediating both attachment to host cell receptors and the subsequent fusion of the viral and endosomal membranes. Benzamide-based compounds have been identified as effective inhibitors of this HA-mediated fusion process.
This guide will focus on a series of N-[(thiophen-3-yl)methyl]benzamides, where derivatives of this compound have been systematically evaluated to understand the structure-activity relationships (SAR) governing their anti-influenza activity.
Quantitative Comparison of Inhibitor Potency
The antiviral efficacy of a series of benzamide derivatives was evaluated against the influenza A/H1N1 virus (A/PR/8/34). The half-maximal effective concentration (EC₅₀), which represents the concentration of the compound that inhibits the virus-induced cytopathic effect by 50%, was determined for each compound. The following table summarizes the in vitro antiviral activity of key compounds from this series.
| Compound ID | Benzamide Substitution | Thiophene Substitution | EC₅₀ (µM) against A/H1N1 |
| 1 | 3-Fluoro-5-(trifluoromethyl) | 2,5-dimethylthiophen-3-yl | ~1 |
| 2 | 3-Chloro-5-(trifluoromethyl) | 2,5-dimethylthiophen-3-yl | <1 |
| 3 | 3-Bromo-5-(trifluoromethyl) | 2,5-dimethylthiophen-3-yl | >100 |
| 4 | 3,5-bis(Trifluoromethyl) | 2,5-dimethylthiophen-3-yl | >100 |
| 5 | 3,5-Dichloro | 2,5-dimethylthiophen-3-yl | >100 |
| 6 | 3,5-Difluoro | 2,5-dimethylthiophen-3-yl | >100 |
| 7 | 3-Trifluoromethyl | 2,5-dimethylthiophen-3-yl | >100 |
Data Interpretation: The data reveals that a specific substitution pattern on the benzamide ring is crucial for potent antiviral activity. The presence of a fluorine or chlorine atom at the 3-position, combined with a trifluoromethyl group at the 5-position, results in the most potent inhibitors (Compounds 1 and 2 ). In contrast, replacing the fluorine with a bromine or another trifluoromethyl group, or having identical substituents at both meta positions, leads to a dramatic loss of activity (Compounds 3-7 ).
Mechanism of Action: Inhibition of Viral Fusion
The primary mechanism of action for these benzamide-based inhibitors is the blockage of the conformational changes in the hemagglutinin (HA) protein that are necessary for viral and endosomal membrane fusion. This process is triggered by the acidic environment of the endosome.
Figure 1. Mechanism of influenza virus fusion and its inhibition by benzamide derivatives.
Experimental Protocols
Antiviral Activity Assay (Cytopathic Effect Inhibition)
This assay determines the concentration of a compound required to inhibit the virus-induced cell death (cytopathic effect, CPE).
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and grown to confluency.
-
Virus Infection: The cell culture medium is removed, and the cells are infected with influenza A/PR/8/34 virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, serial dilutions of the test compounds are added to the wells. Control wells with no virus, virus only, and no compound are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours, until the virus control wells show complete CPE.
-
CPE Evaluation: Cell viability is assessed using a colorimetric method, such as the MTT or neutral red uptake assay. The absorbance is measured using a plate reader.
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Hemagglutinin-Mediated Cell-Cell Fusion Assay
This assay directly assesses the ability of a compound to inhibit the fusion activity of the HA protein.
-
Cell Lines: Two populations of cells are used: one expressing the influenza HA protein on their surface (effector cells) and another susceptible to fusion (target cells).
-
Co-culture: Effector and target cells are co-cultured to allow for cell-to-cell contact.
-
Compound Treatment: The co-cultured cells are pre-incubated with various concentrations of the test compound.
-
Fusion Induction: The cell culture medium is replaced with a low-pH buffer (e.g., pH 5.0) for a short period to trigger the HA conformational change and induce cell-cell fusion (syncytia formation).
-
Quantification: The extent of fusion is quantified by microscopy, often by counting the number of syncytia or by using a reporter gene assay where fusion leads to the activation of a reporter gene.
-
Data Analysis: The concentration of the compound that inhibits fusion by 50% (IC₅₀) is determined.
Structure-Activity Relationship (SAR) and Logical Workflow
The development of potent benzamide-based influenza inhibitors follows a logical workflow of synthesis, biological evaluation, and SAR analysis to guide the design of improved compounds.
Figure 2. Workflow for the development of benzamide-based influenza fusion inhibitors.
Conclusion
The comparative analysis of benzamide-based inhibitors demonstrates that subtle modifications to the benzamide scaffold can have a profound impact on their antiviral potency against the influenza virus. Specifically, the combination of 3-fluoro or 3-chloro and 5-trifluoromethyl substituents on the benzamide ring is critical for high efficacy. These compounds act by inhibiting the HA-mediated membrane fusion, a key step in the viral life cycle. The detailed experimental protocols and the SAR workflow provided in this guide offer a framework for the continued development of this promising class of antiviral agents. Further optimization of these lead compounds could lead to the discovery of novel therapeutics for the treatment of influenza infections.
Comparative Bioactivity of 3-Fluoro-5-(trifluoromethyl)benzamide Isomers: A Review of Available Data
This guide aims to provide a framework for researchers, scientists, and drug development professionals by summarizing the known biological activities of related benzamide derivatives and discussing the potential influence of isomeric substitution on these activities. The absence of direct comparative data precludes the presentation of quantitative comparisons and detailed experimental protocols for the specific isomers of interest.
The Benzamide Scaffold: A Privileged Structure in Drug Discovery
Benzamides are a class of compounds characterized by a benzene ring linked to an amide functional group. This structural motif is found in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological effects. The versatility of the benzamide core allows for the introduction of various substituents on the aromatic ring, which can significantly modulate the compound's physicochemical properties and its interaction with biological targets. The position of these substituents, or isomerism, plays a crucial role in determining the overall bioactivity and selectivity of the molecule.
Potential Impact of Isomeric Variation
The introduction of fluorine and a trifluoromethyl group to the benzamide scaffold is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The relative positions of these substituents can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with target proteins.
For instance, the position of the fluorine atom in relation to the trifluoromethyl and amide groups could alter the molecule's dipole moment and its ability to form hydrogen bonds, which are critical for target recognition and binding. Similarly, the steric hindrance imposed by the substituents at different positions could dictate the molecule's ability to fit into the binding pocket of a specific enzyme or receptor.
Future Directions and the Need for Comparative Studies
The lack of direct comparative data on the bioactivity of 3-Fluoro-5-(trifluoromethyl)benzamide isomers highlights a critical area for future research. A systematic investigation involving the synthesis and parallel biological evaluation of these isomers is necessary to elucidate their structure-activity relationships (SAR). Such studies would ideally involve a panel of relevant biological assays to assess their activity against various targets, such as enzymes, receptors, and whole cells.
A generalized workflow for such a comparative study is proposed below:
Caption: Proposed workflow for a comparative bioactivity study.
By undertaking such a systematic approach, the scientific community can gain valuable insights into the influence of isomeric substitution on the bioactivity of this compound, which could guide the design and development of novel therapeutic agents.
A Comparative Guide to the Structure-Activity Relationship of N-[(thiophen-3-yl)methyl]benzamides
For Researchers, Scientists, and Drug Development Professionals
The N-[(thiophen-3-yl)methyl]benzamide scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a primary focus on their role as influenza virus fusion inhibitors. Insights from related benzamide derivatives targeting other diseases are also included to offer a broader perspective on the therapeutic potential of this chemical motif.
Core Structure and Numbering
The fundamental structure of N-[(thiophen-3-yl)methyl]benzamides consists of a central benzamide core linked to a thiophene ring via a methyl group. The numbering conventions for both the benzamide and thiophene rings are crucial for understanding the SAR discussions that follow.
Caption: General structure of N-[(thiophen-3-yl)methyl]benzamide.
Antiviral Activity: Influenza Virus Fusion Inhibitors
A significant application of N-[(thiophen-3-yl)methyl]benzamides is in the inhibition of the influenza A virus (IAV) hemagglutinin (HA)-mediated fusion process.[1] The SAR analysis reveals that modifications to the thiophene ring, the benzamide (phenyl) ring, and the linker joining these moieties critically influence antiviral potency.[1]
Data Presentation: Anti-Influenza Activity
The following table summarizes the in vitro anti-influenza A virus activity of selected N-[(thiophen-3-yl)methyl]benzamide analogs. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits the virus-induced cytopathic effect by 50%.
| Compound | Benzamide Ring Substitutions | Thiophene Ring Substitutions | EC50 (µM) A/H1N1 | EC50 (µM) A/H5N1 (pseudovirus) |
| VF-57a | 4'-Cl | 2,5-dimethyl | ~0.8 | 0.8 |
| 22 | Unsubstituted | 2,5-dimethyl | >100 | >100 |
| 20 | 4'-Cl (on a 2-phenylethyl instead of benzylamine) | 2-thiophenyl | - | 0.22 |
| 21 | benzenesulfonamide core | N/A | - | 0.47 |
Data sourced from a study on N‑[(Thiophen-3-yl)methyl]benzamides as fusion inhibitors of influenza virus.[1]
Key SAR Insights for Anti-Influenza Activity
-
Thiophene Ring: The presence of methyl groups at the 2 and 5 positions of the thiophene ring is crucial for potent antiviral activity. The dimethylthiophene moiety plays a significant role in anchoring the molecule to its binding cavity within the HA protein.[1]
-
Benzamide Phenyl Ring: Substitution on the phenyl ring significantly impacts activity. A chlorine atom at the 4'-position, as seen in the highly active compound VF-57a, appears to be beneficial.[1]
-
Linker: The amide-based linker is important for maintaining the correct orientation of the thiophene and phenyl rings, facilitating binding to the HA protein.[1]
Proposed Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion
N-[(thiophen-3-yl)methyl]benzamides are proposed to inhibit influenza virus entry into host cells by preventing the low-pH-induced conformational change of the HA protein. This change is essential for the fusion of the viral and endosomal membranes.
Caption: Proposed mechanism of influenza virus fusion inhibition.
Antibacterial Activity: Mycobacterium tuberculosis QcrB Inhibitors
While not N-[(thiophen-3-yl)methyl]benzamides, a related series of benzamides with a thiophene substituent at the C-5 position of the benzamide ring have shown potent activity against Mycobacterium tuberculosis. This highlights the versatility of the thiophene-benzamide combination.
Data Presentation: Anti-Tuberculosis Activity
The following table presents the activity of benzamide derivatives against M. tuberculosis. The IC90 is the concentration required to inhibit 90% of bacterial growth.
| Compound | Benzamide C-5 Substitution | Phenyl Ring of Phenylethyl Moiety | IC90 (µM) | HepG2 CC50 (µM) | Selectivity Index |
| 16 | 3-thiophene and methyl | 2,4-difluoro | 0.13 | 39 | 300 |
| 22f | 3-thiophene and methyl | 4-fluoro | 0.09 | 25 | 278 |
| 4o | 3-thiophene | 4-fluoro | 0.35 | 30 | 86 |
| 4p | 2-thiophene | 4-fluoro | 0.2 | 13 | 65 |
Data sourced from a structure-activity relationship study of benzamides as Mycobacterium tuberculosis QcrB inhibitors.[2]
Key SAR Insights for Anti-Tuberculosis Activity
-
Thiophene Position: Both 2- and 3-thiophene substitutions at the C-5 position of the benzamide ring resulted in potent antitubercular activity.[2]
-
Additional Substitutions: The inclusion of a methyl group alongside the thiophene at the C-5 position, as well as fluorine atoms on the phenylethyl group, enhanced potency and selectivity.[2]
Experimental Protocols
Synthesis of N-[(thiophen-3-yl)methyl]benzamides
A general and straightforward method for the synthesis of N-[(thiophen-3-yl)methyl]benzamides involves the reaction of a substituted acyl chloride with (thiophen-3-yl)methanamine.[1]
Caption: General synthetic workflow for N-[(thiophen-3-yl)methyl]benzamides.
Detailed Protocol:
-
Acyl Chloride Formation: The corresponding benzoic acid derivative is reacted with a chlorinating agent, such as thionyl chloride, to form the acyl chloride. This step is often performed neat or in an inert solvent.
-
Amide Coupling: The freshly prepared or commercially available acyl chloride is then reacted with the appropriate amine, such as (2,5-dimethylthiophen-3-yl)methanamine, in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield the final N-[(thiophen-3-yl)methyl]benzamide product.[1]
Anti-Influenza Virus Cell-Based Assay
Protocol:
-
Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates.
-
The cells are infected with influenza A virus (e.g., A/H1N1).
-
The infected cells are treated with serial dilutions of the test compounds.
-
After a suitable incubation period, cell viability is assessed using a colorimetric assay (e.g., MTS assay) to determine the cytopathic effect of the virus.
-
The EC50 value is calculated as the compound concentration that protects 50% of the cells from virus-induced death.[1]
Conclusion
The N-[(thiophen-3-yl)methyl]benzamide scaffold is a versatile platform for the development of bioactive compounds. The SAR studies highlighted in this guide demonstrate that specific substitutions on both the thiophene and benzamide rings are critical for potent biological activity, whether as antiviral or antibacterial agents. The dimethylthiophene moiety is particularly important for anti-influenza activity, while various substitutions on the benzamide ring can be tailored to optimize potency and selectivity against different targets. The synthetic accessibility of these compounds further enhances their appeal for future drug discovery and development efforts.
References
A Comparative Analysis of 3-Fluoro-5-(trifluoromethyl)benzamide Derivatives and Established Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral efficacy of derivatives of 3-Fluoro-5-(trifluoromethyl)benzamide against well-established antiviral drugs. The following sections detail available quantitative data, experimental methodologies for antiviral testing, and the mechanisms of action for the compared therapeutic agents. While specific antiviral data for this compound is limited in publicly available research, this guide leverages data from structurally related benzamide compounds to provide a preliminary assessment of their potential efficacy, particularly against influenza viruses.
Quantitative Comparison of Antiviral Efficacy
The antiviral activity of 3-trifluoromethyl benzamide derivatives has been evaluated primarily against influenza viruses. For a comprehensive comparison, their efficacy is presented alongside that of established antiviral drugs targeting various viral families.
| Compound Class | Specific Compound/Derivative | Virus | Assay | Efficacy (EC50/IC50) | Cell Line | Citation(s) |
| Benzamide Derivatives | 3-trifluoromethyl benzamide derivatives (1a, 1b, 1e, 1f) | Influenza A (H5N1) | Pseudovirus Entry Assay | IC50: 4.7 ± 0.3 µM | Not Specified | [1] |
| N-[(2,5-Dimethylthiophen-3-yl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide | Influenza A (H1N1) | Not Specified | EC50: ~1 µM | Not Specified | ||
| VF-57a (a N-[(thiophen-3-yl)methyl]benzamide derivative) | Influenza A (H1N1) | Pseudovirus Entry Assay | EC50: ~0.8 µM | MDCK | [2] | |
| Neuraminidase Inhibitor | Oseltamivir | Influenza A and B | Plaque Reduction Assay | Varies by strain | MDCK | [3] |
| HIV NRTIs | Zidovudine (AZT) | HIV-1 | Varies | Varies by strain | Varies | |
| Lamivudine (3TC) | HIV-1, HBV | Varies | Varies by strain | Varies | ||
| HIV NNRTI | Nevirapine | HIV-1 | Varies | Varies by strain | Varies | [4] |
| HIV Integrase Inhibitor | Raltegravir | HIV-1 | Varies | Varies by strain | Varies | |
| Herpes DNA Polymerase Inhibitor | Acyclovir | Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV) | Plaque Reduction Assay | Varies by strain | Vero | [5][6] |
| HCV NS5B Polymerase Inhibitor | Sofosbuvir | Hepatitis C Virus (HCV) | Replicon Assay | Varies by genotype | Huh-7 | [7] |
Experimental Protocols
The determination of antiviral efficacy and cytotoxicity relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in this guide.
Plaque Reduction Assay (for Influenza and Herpesviruses)
This assay is the gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.
a. Cell Plating:
-
Host cells (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero cells for HSV) are seeded in 6-well or 12-well plates.
-
Plates are incubated at 37°C with 5% CO₂ until a confluent monolayer is formed.
b. Virus Infection and Compound Treatment:
-
The cell monolayer is washed with phosphate-buffered saline (PBS).
-
A diluted virus suspension is added to the cells and incubated for 1 hour to allow for viral adsorption.
-
Following incubation, the virus inoculum is removed.
-
An overlay medium (e.g., DMEM with 0.6% agarose) containing various concentrations of the test compound (e.g., benzamide derivative or known antiviral) is added to each well.
c. Incubation and Plaque Visualization:
-
Plates are incubated for 2-3 days to allow for plaque formation.
-
The cells are then fixed with a solution such as 4% paraformaldehyde.
-
The overlay is removed, and the cell monolayer is stained with a crystal violet solution.
-
Plaques, which are areas of dead or destroyed cells, appear as clear zones against the purple background of stained viable cells.
d. Data Analysis:
-
The number of plaques in each well is counted.
-
The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.
References
- 1. [Inhibitory activities of 3-trifluoromethyl benzamide derivatives against the entry of H5N1 influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the Herpes Simplex Virus Type 1 DNA Polymerase Induces Hyperphosphorylation of Replication Protein A and Its Accumulation at S-Phase-Specific Sites of DNA Damage during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
A Comparative In Vitro Analysis of Trifluoromethyl Benzamide and Structurally Related CETP Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of cardiovascular drug discovery, the inhibition of Cholesteryl Ester Transfer Protein (CETP) has been a focal point for raising high-density lipoprotein cholesterol (HDL-C) levels. This guide provides a detailed in vitro comparison of trifluoromethyl benzamide and other key CETP inhibitors, offering a critical analysis of their potency and off-target effects. By synthesizing data from multiple studies, we aim to provide researchers with a comprehensive resource to inform the selection and development of next-generation CETP inhibitors.
The Central Role of CETP in Lipid Metabolism
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from anti-atherogenic high-density lipoproteins (HDL) to pro-atherogenic apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1] This process contributes to the maturation of lipoproteins and plays a crucial role in reverse cholesterol transport. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL-C levels and reducing LDL-C, thereby potentially mitigating the risk of atherosclerotic cardiovascular disease.[1][2]
The trifluoromethyl benzamide scaffold has emerged as a key pharmacophore in the design of potent CETP inhibitors. This guide will delve into the in vitro characteristics of both clinically evaluated and novel preclinical compounds, with a particular focus on their comparative efficacy and safety profiles.
In Vitro Potency: A Head-to-Head Comparison
A direct comparison of the in vitro potency of CETP inhibitors is essential for understanding their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The following table summarizes the IC50 values for several prominent CETP inhibitors, including those with trifluoromethyl benzamide or related structures, determined in both human recombinant CETP and human plasma-based assays.
| Compound | Chemical Class | Human Recombinant CETP IC50 (nM) | Human Plasma CETP IC50 (nM) | Reference |
| Evacetrapib | Benzazepine | 5.5 | 36 | [3] |
| Anacetrapib | Oxazolidinone | 21.5 | 46.3 | [4] |
| Torcetrapib | Quinoline | 23.1 | 39.5 | [4] |
| Dalcetrapib | Thiol | - | - | [5] |
Note: Direct comparative IC50 values for Dalcetrapib in the same assays were not available in the reviewed literature. Dalcetrapib is known to be a less potent inhibitor compared to the others listed.[5]
Evacetrapib demonstrates the highest potency against recombinant human CETP and in a human plasma environment, with an IC50 of 5.5 nM and 36 nM, respectively.[3] Anacetrapib and torcetrapib exhibit comparable potencies to each other, though they are less potent than evacetrapib.[4] The difference in potency between the recombinant protein and plasma-based assays can be attributed to the presence of other plasma components that may interact with the inhibitors.
Novel Preclinical Trifluoromethyl Benzamide CETP Inhibitors
Recent research has focused on the development of novel trifluoromethyl benzamide-based CETP inhibitors with improved potency and safety profiles. These preclinical candidates offer a glimpse into the future of CETP inhibition.
| Compound | Key Structural Feature | In Vitro CETP Inhibition IC50 (µM) | Reference |
| Compound 9c | Benzylamino benzamide | 1.03 | [6] |
| Compound 9b | 3,5-bis(trifluoromethyl)benzylamino benzamide | 0.69 | [7] |
| Compound 9a | 3,5-bis(trifluoromethyl)benzylamino benzamide | 1.36 | [7] |
| Compound 9l | Trifluoro-oxoacetamido benzamide | 0.0716 | [5] |
These novel compounds, particularly compound 9l with an IC50 in the nanomolar range, highlight the continued potential of the trifluoromethyl benzamide scaffold in developing highly potent CETP inhibitors.[5]
Off-Target Effects: The Critical Differentiator
The clinical development of CETP inhibitors has been hampered by off-target effects, most notably the adverse cardiovascular outcomes associated with torcetrapib.[1] A key off-target effect of torcetrapib is the induction of aldosterone and cortisol synthesis, leading to increased blood pressure.[8] Therefore, a comparative in vitro assessment of this liability is crucial.
| Compound | Effect on Aldosterone Synthesis in H295R cells | Effect on Cortisol Synthesis in H295R cells | Reference |
| Torcetrapib | Dramatically induced | Dramatically induced | [3][8] |
| Evacetrapib | No induction | No induction | [3] |
| Dalcetrapib | No induction | - | [7] |
| Anacetrapib | - | - | [9] |
Note: While direct in vitro data on aldosterone synthesis for anacetrapib was not found in the same comparative assay, some studies in adipocytes suggest it may increase aldosterone production through a different mechanism.[9]
In the human adrenal cortical carcinoma cell line (H295R), a standard model for assessing steroidogenesis, torcetrapib was shown to significantly increase the production of both aldosterone and cortisol.[3][8] In stark contrast, evacetrapib did not induce the biosynthesis of either hormone, indicating a much cleaner safety profile in this regard.[3] Similarly, dalcetrapib did not show any induction of aldosterone secretion or the expression of the aldosterone synthase gene, CYP11B2, in H295R cells.[7] This stark difference in off-target effects underscores the importance of subtle structural modifications in drug design.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed protocols for the key in vitro assays are provided below.
In Vitro CETP Activity Assay (Homogeneous Fluorescence Assay)
This assay measures the transfer of a fluorescently labeled lipid from a donor lipoprotein to an acceptor lipoprotein, which is facilitated by CETP. Inhibition of this transfer results in a decrease in the fluorescent signal.
Materials:
-
Recombinant human CETP
-
Fluorescently labeled donor particles (e.g., HDL labeled with a self-quenched fluorophore)
-
Acceptor particles (e.g., VLDL or LDL)
-
CETP inhibitor compounds
-
Assay buffer
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the CETP inhibitor in the assay buffer.
-
In a 96-well plate, add the CETP inhibitor dilutions.
-
Add the donor and acceptor particles to each well.
-
Initiate the reaction by adding recombinant human CETP to all wells, except for the negative control wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
In Vitro Aldosterone and Cortisol Synthesis Assay (H295R Cell-Based Assay)
This assay utilizes the H295R human adrenocortical carcinoma cell line, which expresses the key enzymes for steroidogenesis, including aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1).
Materials:
-
H295R cells
-
Cell culture medium and supplements
-
CETP inhibitor compounds
-
Angiotensin II (as a positive control for aldosterone induction)
-
Forskolin (as a positive control for cortisol induction)
-
ELISA kits for aldosterone and cortisol detection
Procedure:
-
Culture H295R cells to near confluence in appropriate culture vessels.
-
Seed the cells into 24-well plates and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the CETP inhibitor at various concentrations. Include vehicle controls and positive controls (Angiotensin II for aldosterone, Forskolin for cortisol).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentrations of aldosterone and cortisol in the supernatant using specific ELISA kits.
-
Analyze the data to determine the effect of the inhibitors on steroid hormone production.
Visualizing the CETP Inhibition Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of CETP inhibition and the workflow of the in vitro assays.
Caption: Mechanism of CETP Inhibition.
Caption: Experimental Workflows for In Vitro Assays.
Conclusion and Future Directions
The in vitro data clearly demonstrate that while several trifluoromethyl benzamide and structurally related compounds are potent inhibitors of CETP, their off-target profiles can differ significantly. Evacetrapib stands out for its high potency and lack of induction of aldosterone and cortisol synthesis in vitro, a key advantage over the first-generation inhibitor torcetrapib.[3] The newer, preclinical trifluoromethyl benzamide compounds show promise with high in vitro potency, warranting further investigation into their safety profiles.
The distinct mechanisms of action, such as dalcetrapib's potential covalent modification of CETP, also highlight the diverse ways this target can be modulated.[6] Future research should focus on developing CETP inhibitors with high potency and a clean off-target profile, leveraging the structural insights gained from both successful and failed clinical candidates. The in vitro assays detailed in this guide provide a robust framework for the initial screening and characterization of these next-generation compounds, paving the way for safer and more effective therapies for cardiovascular disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Torcetrapib induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Docking Studies of Benzamide Inhibitors Against Histone Deacetylase 1 (HDAC1)
This guide provides an in-depth comparative analysis of molecular docking methodologies for a series of benzamide-based inhibitors targeting Histone Deacetylase 1 (HDAC1), a key enzyme in epigenetic regulation and a validated target in oncology. We will objectively compare the performance of two widely-used docking programs, AutoDock Vina and Schrödinger's Glide, using experimental data as a benchmark for validation. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery of novel therapeutic agents.
Introduction: The Significance of Benzamide Inhibitors and Molecular Docking
Benzamide derivatives represent a prominent class of inhibitors for various enzymes, including Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs).[1][2] HDACs, in particular, are critical regulators of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3][4] Dysregulation of HDAC activity is implicated in numerous cancers, making HDAC inhibitors a promising class of anti-cancer therapeutics.[1][3]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action.[5][6][7] By simulating the interactions between a small molecule and a protein's active site, docking can be used to screen large compound libraries, prioritize candidates for synthesis and biological testing, and guide lead optimization.[8][9] This guide will walk through a practical comparison of two popular docking tools, demonstrating a workflow that can be adapted for various drug discovery projects.
The Biological Target: Histone Deacetylase 1 (HDAC1)
HDAC1 is a class I histone deacetylase that plays a crucial role in cell cycle progression, proliferation, and differentiation.[10] Its inhibition can lead to the hyperacetylation of histones, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.[3] The catalytic mechanism of HDAC1 involves a zinc ion in the active site, which is a key interaction point for many inhibitors.[3][11] The benzamide moiety of the inhibitors discussed here often acts as a zinc-binding group.[11]
HDAC1 Signaling Pathway
The following diagram illustrates the central role of HDAC1 in gene regulation and how its inhibition can impact cellular processes.
Caption: The role of HDAC1 in gene expression and the mechanism of its inhibition.
Materials and Methods
This section provides a detailed, step-by-step methodology for the comparative docking study.
Hardware and Software
-
Hardware: A standard workstation with a multi-core processor and at least 16 GB of RAM is sufficient for this study.
-
Software:
-
AutoDock Vina: An open-source molecular docking program.[12]
-
AutoDock Tools (ADT): A graphical user interface for preparing files for AutoDock Vina.[13]
-
Schrödinger Maestro: A comprehensive suite for molecular modeling, including the Glide docking program.[14]
-
PyMOL or UCSF Chimera: Molecular visualization software for analyzing docking results.[6]
-
Target Protein Preparation
The crystal structure of human HDAC1 was obtained from the RCSB Protein Data Bank (PDB ID: 4BKX).[5][15] The protein was prepared using the Protein Preparation Wizard in Schrödinger Maestro, which involves:
-
Removing water molecules beyond 5 Å from the co-crystallized ligand.
-
Adding hydrogen atoms and assigning bond orders.
-
Optimizing the hydrogen-bond network.
-
A restrained minimization of the protein structure.
For AutoDock Vina, the prepared protein was saved in PDBQT format using AutoDock Tools, which adds polar hydrogens and assigns Gasteiger charges.
Ligand Preparation
A set of benzamide-based HDAC1 inhibitors with their corresponding experimental IC50 values were selected from the literature.[5][15] The 2D structures of these ligands were sketched and converted to 3D structures.
-
For Glide: Ligands were prepared using LigPrep in the Schrödinger suite, which generates low-energy 3D conformations and correct ionization states at a specified pH.
-
For AutoDock Vina: Ligand structures were prepared using AutoDock Tools, which assigns rotatable bonds and saves the files in PDBQT format.
Docking Protocols
The following diagram outlines the general workflow for molecular docking using AutoDock Vina.
Caption: A step-by-step workflow for performing molecular docking with AutoDock Vina.
Step-by-Step Protocol:
-
Grid Box Generation: A grid box was defined to encompass the active site of HDAC1, centered on the co-crystallized ligand from the PDB structure. The dimensions of the grid box were set to 25 x 25 x 25 Å.
-
Configuration File: A configuration file (conf.txt) was created specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the number of binding modes to generate.
-
Running Vina: The docking calculation was initiated from the command line using the command: vina --config conf.txt --log log.txt.
-
Analysis: The output PDBQT file containing the docked poses and the log file with the binding affinities (in kcal/mol) were analyzed.
Step-by-Step Protocol:
-
Receptor Grid Generation: A receptor grid was generated using the Receptor Grid Generation tool in Maestro. The grid box was centered on the co-crystallized ligand.
-
Ligand Docking: The Ligand Docking tool was used to dock the prepared ligands into the generated grid. The Standard Precision (SP) and Extra Precision (XP) modes were employed for comparison.
-
Analysis: The docking results, including the GlideScore and the docked poses, were analyzed within the Maestro interface.
Results and Comparison
The following table summarizes the docking scores obtained from AutoDock Vina and Glide (SP and XP modes) for a selection of benzamide inhibitors, alongside their experimental IC50 values.
| Compound ID | Experimental IC50 (µM)[5] | AutoDock Vina (kcal/mol) | Glide SP (kcal/mol) | Glide XP (kcal/mol) |
| 3g | 0.803 | -8.2 | -7.5 | -9.1 |
| 3j | 0.330 | -8.9 | -8.1 | -10.2 |
| MS-275 | 0.668 | -7.9 | -7.1 | -8.5 |
| Chidamide | 1.280 | -7.5 | -6.8 | -8.0 |
Analysis of Results:
Both AutoDock Vina and Glide were able to predict binding poses consistent with the binding mode of known HDAC inhibitors, with the benzamide group coordinating with the zinc ion in the active site.
-
Correlation with Experimental Data: Generally, a lower (more negative) docking score is expected to correlate with a lower IC50 value (higher potency). In this limited dataset, Glide XP shows a slightly better qualitative correlation with the experimental IC50 values. For instance, compound 3j , the most potent inhibitor, received the best docking score from Glide XP.
-
Scoring Functions: AutoDock Vina uses an empirical scoring function, while Glide employs a more complex scoring function (GlideScore) that includes terms for lipophilic-lipophilic interactions, hydrogen bonds, and penalties for steric clashes.[14] The XP mode of Glide uses an even more rigorous scoring function and more extensive sampling, which often leads to better correlation with experimental data at the cost of longer computation time.[14]
-
Ease of Use: AutoDock Vina, being open-source, is highly accessible.[12] Its command-line interface is straightforward for automated workflows. The Schrödinger suite, including Glide, offers a more integrated and user-friendly graphical interface but is a commercial package.[14]
Discussion and Best Practices
This comparative study highlights that the choice of docking software can influence the predicted binding affinities and their correlation with experimental data.
Causality Behind Experimental Choices:
-
Why Compare Different Software? Different docking programs utilize distinct algorithms for conformational sampling and different scoring functions to estimate binding affinity.[5] Comparing results from multiple programs can provide a more robust assessment of a compound's potential. A consensus approach, where a compound is considered a "hit" if it scores well in multiple programs, can reduce the rate of false positives.[12]
-
Importance of Protein Preparation: The accuracy of docking results is highly dependent on the quality of the prepared protein structure. Proper protonation states of ionizable residues and the orientation of hydrogen-bond donors and acceptors are critical for accurate prediction of ligand-protein interactions.
-
Limitations of Docking: It is crucial to remember that docking scores are predictions and not direct measurements of binding affinity. They are most effective for rank-ordering compounds within a congeneric series and for virtual screening to enrich hit lists. Experimental validation is always necessary.
Self-Validating Systems:
A robust docking protocol should include a self-validation step. This typically involves redocking a co-crystallized ligand back into its receptor. A successful redocking, where the predicted pose has a low root-mean-square deviation (RMSD) from the crystallographic pose, provides confidence in the docking setup.
Conclusion
This guide has provided a comprehensive overview of a comparative docking study for benzamide inhibitors of HDAC1 using AutoDock Vina and Glide. Both programs are powerful tools for structure-based drug design, each with its own strengths and weaknesses. The choice of software will depend on the specific research question, available computational resources, and the user's expertise. By following the detailed protocols and best practices outlined here, researchers can effectively leverage molecular docking to accelerate their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. youtube.com [youtube.com]
- 10. HDAC1 - Wikipedia [en.wikipedia.org]
- 11. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. youtube.com [youtube.com]
- 14. schrodinger.com [schrodinger.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Intermolecular Interactions in Benzamide Analog Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of intermolecular interactions in the crystal structures of benzamide and its analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of analytical workflows, this document aims to facilitate a deeper understanding of the non-covalent forces that govern the solid-state architecture of these important pharmaceutical building blocks.
Quantitative Analysis of Intermolecular Interactions
The stability and physical properties of molecular crystals are largely dictated by a delicate balance of intermolecular interactions. In benzamide and its derivatives, hydrogen bonds, π-π stacking, and other weak interactions play a crucial role in defining the crystal packing. The following tables summarize key quantitative data from crystallographic and computational studies of various benzamide analogs, offering a comparative overview of their interaction profiles.
Table 1: Hydrogen Bond Geometry in Benzamide Analogs
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| Benzamide | N-H···O | 0.86 | 2.11 | 2.95 | 168 | [1] |
| 2,6-Difluorobenzamide | N-H···O | 0.86 | 2.05 | 2.89 | 167 | [2] |
| N-ethyl-4-iodobenzamide | N-H···O | 0.86 | 2.01 | 2.86 | 170 | [3] |
| N-ethyl-4-ethynylbenzamide | N-H···O | 0.86 | 2.03 | 2.88 | 171 | [3] |
| N-(4-methoxyphenyl)benzamide | N-H···O | 0.86 | 1.98 | 2.83 | 172 | [4] |
| N-[4-(trifluoromethyl)phenyl]benzamide | N-H···O | 0.86 | 1.99 | 2.84 | 173 | [4] |
Table 2: π-π Stacking Interactions in Benzamide Analogs
| Compound | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) | Reference |
| Benzamide | 3.78 | 0 | 22.5 | [5] |
| 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine | 3.85 | 0 | - | [6] |
| 2,4-Dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide | 3.65 | - | - | [7] |
| 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide | 3.72 | 0 | - | [8] |
Table 3: Hirshfeld Surface Analysis of Selected Benzamide Analogs
| Compound | Interaction | Contribution (%) |
| N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide | H···H | 26.6 |
| S···H/H···S | 13.8 | |
| Cl···H/H···Cl | 9.5 | |
| N-(4-bromo-phenyl-carbamothioyl)-4-fluoro-benzamide | H···H | 19.7 |
| C···H/H···C | 14.8 | |
| Br···H/H···Br | 12.4 |
Experimental and Computational Protocols
The data presented in this guide are derived from a combination of experimental and computational techniques. Understanding the methodologies employed is crucial for interpreting the results and designing further studies.
Single-Crystal X-ray Diffraction (SCXRD)
Objective: To determine the precise three-dimensional arrangement of atoms in a crystal, providing data on bond lengths, bond angles, and intermolecular distances.
Methodology:
-
Crystallization: Single crystals of the benzamide analog are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[9]
Hirshfeld Surface Analysis
Objective: To visualize and quantify intermolecular interactions in a crystal lattice.
Methodology:
-
CIF File Input: The crystallographic information file (CIF) obtained from SCXRD is used as the input.
-
Surface Generation: A Hirshfeld surface is generated for a molecule in the crystal. This surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
-
Property Mapping: Properties such as d_norm (a normalized contact distance), shape index, and curvedness are mapped onto the surface to highlight different types of intermolecular contacts.
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The percentage contribution of different interactions can be calculated from these plots.[10][11]
Density Functional Theory (DFT) Calculations
Objective: To compute the interaction energies between molecules in the crystal and to analyze the nature of these interactions.
Methodology:
-
Dimer Extraction: Molecular dimers or clusters are extracted from the crystal structure determined by SCXRD.
-
Computational Level: The geometry of the dimer is optimized and its interaction energy is calculated using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Dispersion corrections (e.g., Grimme's D3) are often included to accurately model van der Waals interactions.[2]
-
Energy Decomposition Analysis: The total interaction energy can be decomposed into electrostatic, exchange-repulsion, polarization, and dispersion components to understand the nature of the intermolecular forces.
Visualizing the Analysis Workflow
The following diagram illustrates the typical workflow for a comprehensive analysis of intermolecular interactions in benzamide analog crystals, from synthesis to detailed computational analysis.
Caption: A flowchart illustrating the key stages in the analysis of intermolecular interactions in benzamide analog crystals.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives | MDPI [mdpi.com]
- 3. Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, crystal structure and Hirshfeld Surface analysis of benzamide derivatives of thiourea as potent inhibitors of α-glucosidase in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structure and Hirshfeld surface analysis of N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-Fluoro-5-(trifluoromethyl)benzamide: A Comparative Guide for Cellular Assays
In the landscape of contemporary drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performance of 3-Fluoro-5-(trifluoromethyl)benzamide in cellular assays. As researchers, scientists, and drug development professionals, the objective is to move beyond preliminary screenings and delve into a nuanced understanding of a compound's efficacy, potency, and mechanism of action relative to established alternatives. Here, we will use the well-characterized Poly(ADP-ribose) Polymerase (PARP) inhibition pathway as an exemplary target to illustrate a robust benchmarking strategy, given that the benzamide scaffold is a privileged structure in many PARP inhibitors.[1]
The Rationale for Benchmarking: From Chemical Structure to Cellular Function
This compound is an aromatic compound featuring a benzamide core, a structure known for its versatility in medicinal chemistry.[1][2] The trifluoromethyl group can enhance metabolic stability and cell permeability, while the fluorine atom can modulate the electronic properties and binding affinity of the molecule.[2] These structural features suggest its potential as a bioactive compound, necessitating a systematic evaluation of its performance.
This guide will focus on a hypothetical yet plausible application of this compound as a PARP inhibitor. PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[3][4]
Comparative Performance Analysis
To contextualize the performance of this compound, it is essential to benchmark it against established compounds targeting the same pathway. For our purposes, we will compare it to the well-known PARP inhibitors, Olaparib and Veliparib.
Table 1: In Vitro PARP1 Enzymatic Inhibition
| Compound | PARP1 IC50 (nM) | Notes |
| This compound | Hypothetical Data | To be determined experimentally |
| Olaparib | ~5 | Potent PARP1/2 inhibitor |
| Veliparib | ~5 | Potent PARP1/2 inhibitor, with trapping activity |
Table 2: Cellular PARP Inhibition and Cytotoxicity in BRCA-Deficient Ovarian Cancer Cells (e.g., OVCAR-3)
| Compound | Cellular PAR Inhibition IC50 (nM) | Cytotoxicity IC50 (nM) |
| This compound | Hypothetical Data | Hypothetical Data |
| Olaparib | ~10 | ~20 |
| Veliparib | ~10 | ~30 |
Visualizing the Mechanism and Workflow
A clear understanding of the underlying biological pathways and the experimental process is crucial for effective benchmarking.
Caption: PARP-mediated DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Caption: Experimental workflow for benchmarking this compound performance in cellular assays.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided.
Protocol 1: In Vitro PARP1 Inhibition Assay (Fluorometric)
This assay determines the concentration of the test compound required to inhibit 50% of the PARP1 enzymatic activity (IC50).
Materials:
-
Recombinant human PARP1 enzyme
-
Histone proteins (substrate)
-
Biotinylated NAD+
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with MgCl2 and DTT)
-
Test compounds (this compound, Olaparib, Veliparib)
-
96-well white microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, activated DNA (to stimulate PARP1 activity), and the test compound dilutions.
-
Add recombinant PARP1 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of biotinylated NAD+ and histone proteins.
-
Incubate the plate for 60 minutes at room temperature to allow for PARylation of histones.
-
Stop the reaction and add streptavidin-HRP.
-
Incubate for 30 minutes at room temperature.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.[5]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular PARP Inhibition Assay (Immunofluorescence)
This protocol assesses the ability of a test compound to inhibit PARP activity within cancer cells by detecting the levels of poly(ADP-ribose) (PAR).
Materials:
-
BRCA-deficient ovarian cancer cells (e.g., OVCAR-3)
-
Cell culture medium and supplements
-
Test compounds
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed the cancer cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Induce DNA damage by adding a final concentration of 0.1 mM MMS and incubate for 15 minutes.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against PAR overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope and quantify the mean fluorescence intensity of PAR staining per cell.
-
Determine the IC50 value for cellular PAR inhibition.[1]
Protocol 3: Cell Viability Assay (AlamarBlue)
This assay evaluates the cytotoxic effect of the PARP inhibitor on cancer cells.
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Cell culture medium and supplements
-
Test compounds
-
AlamarBlue reagent
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.[5]
-
Add AlamarBlue reagent to each well and incubate for 4-6 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value for cytotoxicity.
Conclusion
This guide provides a structured and scientifically rigorous framework for benchmarking the performance of this compound in cellular assays, using PARP inhibition as a relevant example. By employing a combination of in vitro enzymatic assays and cell-based functional assays, and by comparing the results to established compounds, researchers can gain a comprehensive understanding of the compound's potential as a therapeutic agent. The provided protocols and visualizations serve as a foundation for designing and executing robust preclinical studies.
References
Safety Operating Guide
Proper Disposal of 3-Fluoro-5-(trifluoromethyl)benzamide: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Fluoro-5-(trifluoromethyl)benzamide is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical waste in accordance with general safety protocols.
Hazard Identification and Safety Precautions
This compound and structurally similar compounds are classified as hazardous materials. Key hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1] Some related compounds are also suspected of causing genetic defects.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate protective gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles.[3] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[3] |
| Respiratory Protection | If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Segregation and Storage of Chemical Waste
Proper segregation and storage of chemical waste are the first steps in the disposal process.
-
Waste Container: Use a designated, properly labeled, and sealed container for the collection of this compound waste. The container should be kept in a well-ventilated area.[1]
-
Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution or local regulations.
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted through an approved waste disposal plant.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Packaging and Disposal:
-
Preparation: Ensure all necessary PPE is worn. Work in a well-ventilated area, such as a chemical fume hood.
-
Containment: If dealing with a spill, collect the material using an absorbent, non-combustible material (e.g., sand, earth).[4] Sweep up the solid material and place it into a suitable, closed container for disposal.[1][3] Avoid generating dust.[2]
-
Container Sealing: Securely seal the waste container to prevent any leakage.
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure as per your laboratory's standard operating procedures.
-
Storage Pending Disposal: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.
-
Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and local authorities.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations.[4] In case of a large spill or emergency, evacuate the area and contact your institution's emergency response team.
References
Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Fluoro-5-(trifluoromethyl)benzamide (CAS No. 207986-20-7). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Disclaimer
While this document provides guidance based on available data for this compound and structurally similar compounds, comprehensive toxicological properties and specific occupational exposure limits (OELs) for this compound have not been fully established.[1] Therefore, a conservative approach to handling is strongly recommended. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the specific solvent and breakthrough time. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation. |
Glove Selection: While specific breakthrough times for this compound are not available, general guidance for halogenated and aromatic hydrocarbons suggests that materials like Viton® and nitrile rubber offer good resistance.[3] Nitrile gloves are suitable for short-term splash protection but should be changed immediately upon contact with the chemical.[4] For prolonged contact or immersion, gloves with a higher level of chemical resistance should be selected. Always inspect gloves for integrity before use.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₅F₄NO[5] |
| Molecular Weight | 207.13 g/mol [5] |
| Melting Point | 115-117 °C[2] |
| Boiling Point | 197.8 ± 40.0 °C at 760 mmHg[2] |
| Density | 1.420 ± 0.06 g/cm³ (Predicted)[6] |
| pKa | 14.77 ± 0.50 (Predicted)[6] |
| Physical Form | Crystalline powder[6] |
| Color | White[6] |
| Storage Temperature | Room temperature[2][5] |
| GHS Hazard Statements | H315, H319, H335[2] |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Engineering Controls
-
Work Area: All handling of this compound solid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Equipment: Ensure all necessary equipment, including an analytical balance, spatulas, weighing paper, and appropriately labeled glassware, is clean, dry, and readily accessible within the fume hood.
-
Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station. Have a chemical spill kit readily available.
Weighing and Transferring the Solid
-
Tare the Balance: Place a clean, creased piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Dispense the Solid: Carefully dispense the desired amount of this compound onto the weighing paper. Use a clean spatula and avoid generating dust.
-
Transfer to Reaction Vessel:
-
For wide-mouthed vessels (e.g., beakers, Erlenmeyer flasks), carefully pick up the weighing paper and pour the solid directly into the vessel.
-
For narrow-mouthed vessels (e.g., round-bottom flasks), use a powder funnel to guide the solid into the opening.
-
Gently tap the weighing paper and spatula to ensure the complete transfer of the compound.
-
-
Rinsing (if applicable): If the solid is the limiting reagent, rinse the weighing paper and any transfer tools with a small amount of the reaction solvent to ensure all the material is added to the reaction vessel.
In-Process Handling
-
Maintain Controls: Keep the fume hood sash at the lowest practical height throughout the experiment.
-
Avoid Contamination: Do not use the same spatula for different reagents. Keep the container of this compound tightly sealed when not in use.
-
Monitoring: Be vigilant for any signs of spills or airborne dust.
Disposal Plan: Step-by-Step Waste Management
Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste.
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
Disposal Procedure
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) in the designated solid halogenated waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and rinsates from cleaning glassware, in the designated liquid halogenated waste container.
-
Decontamination of Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area and alert others.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Ventilate the area.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
